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  • Product: (1-Cyclohexylethyl)hydrazine hydrochloride
  • CAS: 15881-98-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (1-Cyclohexylethyl)hydrazine and its Hydrochloride Salts

This document provides a comprehensive technical overview of (1-Cyclohexylethyl)hydrazine and its common hydrochloride salt forms: the monohydrochloride and the dihydrochloride. This guide is intended for researchers, sc...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical overview of (1-Cyclohexylethyl)hydrazine and its common hydrochloride salt forms: the monohydrochloride and the dihydrochloride. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering insights into the synthesis, characterization, and potential applications of this versatile chemical scaffold.

Introduction and Identification

(1-Cyclohexylethyl)hydrazine is a substituted hydrazine derivative featuring a cyclohexyl and an ethyl group attached to the nitrogen atoms. Due to the basic nature of the hydrazine moiety, this compound is typically handled and stored as a more stable hydrochloride salt. The degree of protonation gives rise to two distinct chemical entities, each with its own unique Chemical Abstracts Service (CAS) number and properties.

It is critical for researchers to distinguish between these two forms, as their stoichiometry, molecular weight, and solubility can significantly impact reaction outcomes and formulation development.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(1-Cyclohexylethyl)hydrazine hydrochloride15881-98-8C₈H₁₉ClN₂178.70
(1-Cyclohexylethyl)hydrazine dihydrochloride1240528-89-5C₈H₂₀Cl₂N₂215.16[1][2]

The free base, (1-Cyclohexylethyl)hydrazine, has the molecular formula C₈H₁₈N₂ and a monoisotopic mass of 142.147 Da.[3]

Synthesis and Mechanistic Considerations

While specific, detailed protocols for the synthesis of (1-Cyclohexylethyl)hydrazine hydrochloride salts are not widely published in peer-reviewed literature, a general and logical synthetic pathway can be proposed based on established principles of hydrazine chemistry. The most common and industrially scalable approach involves the reductive amination of a carbonyl compound.

Proposed Synthetic Pathway: Reductive Amination

The synthesis logically proceeds through the formation of a hydrazone intermediate from a ketone, followed by reduction.

Synthesis_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation Ketone 1-Cyclohexylethan-1-one Hydrazone (E)-1-(1-Cyclohexylethylidene)hydrazine Ketone->Hydrazone Condensation (-H₂O) Hydrazine Hydrazine Hydrate Hydrazine->Hydrazone FreeBase (1-Cyclohexylethyl)hydrazine Hydrazone->FreeBase Reduction ReducingAgent Reducing Agent (e.g., NaBH₄, H₂/Pd) ReducingAgent->FreeBase FinalProduct (1-Cyclohexylethyl)hydrazine monohydrochloride or dihydrochloride FreeBase->FinalProduct Acidification Hydrazone_ref (E)-1-(1-Cyclohexylethylidene)hydrazine HCl HCl in Solvent (e.g., Ether, Dioxane) HCl->FinalProduct FreeBase_ref (1-Cyclohexylethyl)hydrazine

Causality Behind Experimental Choices:

  • Step 1: Hydrazone Formation: The initial step is a classic condensation reaction between a ketone (1-cyclohexylethan-1-one) and hydrazine hydrate. This reaction is typically acid-catalyzed, which facilitates the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form the stable C=N double bond of the hydrazone. The choice of solvent is often a protic solvent like ethanol to facilitate proton transfer.

  • Step 2: Reduction: The resulting hydrazone is then reduced to the corresponding hydrazine. The choice of reducing agent is critical. A mild reducing agent like sodium borohydride (NaBH₄) is often suitable. Alternatively, catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) can be employed for a cleaner reduction, avoiding the introduction of inorganic salts that need to be removed later.

  • Step 3: Salt Formation: The final step involves the formation of the hydrochloride salt. The crude (1-Cyclohexylethyl)hydrazine free base is dissolved in a suitable organic solvent (like diethyl ether or isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether or dioxane). The stoichiometry of the added HCl (one or two equivalents) will determine whether the monohydrochloride or dihydrochloride salt is formed. The salt typically precipitates from the organic solvent, providing a straightforward method of purification.

Analytical Characterization

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are standard in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl ring protons (typically a complex multiplet in the 1.0-2.0 ppm range), the ethyl group's methyl (a doublet) and methine (a quartet) protons, and the N-H protons of the hydrazine moiety, which can be broad and may exchange with D₂O. The chemical shifts will vary depending on the solvent and whether it is the free base or a salt.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the cyclohexyl ring and the two carbons of the ethyl group. The number of signals and their chemical shifts provide clear evidence of the carbon skeleton.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For the free base (C₈H₁₈N₂), the expected molecular ion peak [M]⁺ would be at an m/z of approximately 142.15.[3] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present. Key expected vibrational bands include:

  • N-H stretching: Typically observed in the 3200-3400 cm⁻¹ region. These bands can be broad.

  • C-H stretching: Aliphatic C-H stretches will appear just below 3000 cm⁻¹.

  • N-H bending: Usually found in the 1600-1650 cm⁻¹ region. For the hydrochloride salts, the N-H stretching bands may be shifted and broadened due to the formation of the ammonium salt.

Applications in Drug Development and Organic Synthesis

Hydrazine derivatives are fundamental building blocks in medicinal chemistry due to their ability to serve as versatile intermediates in the synthesis of a wide range of heterocyclic compounds.[6][7][8]

Role as a Pharmaceutical Intermediate

(1-Cyclohexylethyl)hydrazine hydrochloride is primarily utilized as a chemical intermediate. Its bifunctional nature (two nitrogen atoms with varying nucleophilicity) allows it to participate in a variety of ring-forming reactions. This makes it a valuable precursor for creating nitrogen-containing heterocycles, which are common scaffolds in biologically active molecules.[6]

Applications cluster_Reactions Key Reactions cluster_Outcomes Potential Therapeutic Areas Hydrazine_HCl (1-Cyclohexylethyl)hydrazine HCl Pyrazole Pyrazole Synthesis Hydrazine_HCl->Pyrazole with 1,3-Dicarbonyls Pyridazine Pyridazine Synthesis Hydrazine_HCl->Pyridazine with 1,4-Dicarbonyls Triazole Triazole Synthesis Hydrazine_HCl->Triazole with Cyanates/Thioureas Indole Indole Synthesis (Fischer-Indole type) Hydrazine_HCl->Indole with Ketones Antimicrobial Antimicrobial Agents Pyrazole->Antimicrobial Anticancer Anticancer Agents Pyridazine->Anticancer Antitubercular Antitubercular Agents Triazole->Antitubercular CNS CNS-Active Agents (e.g., Antidepressants) Indole->CNS

Known Biological Activities of Hydrazine Derivatives

The broader class of hydrazine and hydrazone derivatives has been extensively studied and is known to exhibit a wide range of biological activities, including:

  • Antitubercular: Isoniazid, a cornerstone drug for tuberculosis treatment, is a well-known hydrazine derivative.[7][9][10]

  • Antidepressant: Certain hydrazine derivatives act as monoamine oxidase (MAO) inhibitors.[10]

  • Anticancer and Antimicrobial: Numerous research efforts have focused on synthesizing novel hydrazone derivatives that show promise as anticancer, antibacterial, and antifungal agents.[8][9]

While specific biological activity for (1-Cyclohexylethyl)hydrazine itself is not prominently documented, its structural motifs make it an attractive starting point for the synthesis of new chemical entities to be screened for these and other therapeutic applications.

Safety and Handling

Hydrazine derivatives must be handled with care. They are often classified as toxic and irritants. As such, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be used. All manipulations should be performed in a well-ventilated fume hood. For hydrochloride salts, while more stable, they can be corrosive and hygroscopic.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 13). Understanding the Applications of Hydrazine Derivatives: The Case of Cyclohexylhydrazine Hydrochloride. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • PubChemLite. (1-cyclohexylethyl)hydrazine (C8H18N2). Available from: [Link]

  • NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Available from: [Link]

  • NIST. Hydrazine dihydrochloride. In NIST Chemistry WebBook. Available from: [Link]

  • Calca Solutions. Empowered Hydrazine Pharmaceuticals with Calca Solutions. Available from: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Available from: [Link]

  • Adibekian, A., et al. (2011). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. Journal of the American Chemical Society, 133(51), 20969-20978. Available from: [Link]

  • SciSpace. (2012). Biological Activities of Hydrazone Derivatives in the New Millennium. Available from: [Link]

  • Barqi, A. M., et al. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activities. International Journal of Chemical and Biochemical Sciences, 24(4), 369-385. Available from: [Link]

  • ResearchGate. 13 C and 1 H NMR chemical shifts for 1 (υ ppm from TMS š 0.01) a. Available from: [Link]

Sources

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of (1-Cyclohexylethyl)hydrazine Hydrochloride

Executive Summary (1-Cyclohexylethyl)hydrazine hydrochloride is a versatile, sterically hindered aliphatic hydrazine salt widely utilized in the synthesis of complex pharmaceutical active ingredients (APIs) and agrochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Cyclohexylethyl)hydrazine hydrochloride is a versatile, sterically hindered aliphatic hydrazine salt widely utilized in the synthesis of complex pharmaceutical active ingredients (APIs) and agrochemicals. With a molecular weight of 178.70 g/mol ()[1], this compound serves as a critical building block for constructing N-substituted heterocycles, such as pyrazoles and indazoles. This whitepaper details its physicochemical properties, analytical verification protocols, and self-validating synthetic workflows, providing a foundational guide for researchers and drug development professionals.

Physicochemical Profiling & Structural Analysis

Understanding the precise physicochemical properties of (1-Cyclohexylethyl)hydrazine hydrochloride is essential for optimizing reaction conditions and ensuring accurate stoichiometric calculations during drug development.

Causality of the Salt Form: Free alkylhydrazines are notoriously unstable; they are prone to rapid air oxidation (forming diazenes) and often exhibit high volatility and toxicity. By isolating the compound as a hydrochloride salt, the nucleophilic nitrogen atoms are protonated. This drastically increases the compound's shelf-life, handling safety, and thermal stability ()[2]. The reactive free base can then be cleanly liberated in situ during synthesis via the addition of an exogenous base.

Table 1: Quantitative Physicochemical Profile

PropertyValue
Chemical Name (1-Cyclohexylethyl)hydrazine hydrochloride
CAS Number 15881-98-8
Molecular Formula C8H19ClN2 (or C8H18N2 · HCl)
Molecular Weight (Salt) 178.70 g/mol
Molecular Weight (Free Base) 142.24 g/mol
Monoisotopic Mass (Free Base) 142.15 Da
MDL Number MFCD25458151
SMILES NNC(C1CCCCC1)C.[H]Cl

Analytical Workflows: Molecular Weight & Purity Verification

To ensure the integrity of the hydrazine precursor before downstream synthesis, a rigorous analytical workflow is required. The molecular weight of the hydrochloride salt must be verified through mass spectrometry, while structural integrity is confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy ()[3].

Causality in Analytical Design:

  • LC-MS (ESI+): Hydrazines possess a highly basic terminal amine lone pair, making them exceptionally responsive to positive Electrospray Ionization (ESI+). The mass spectrometer will detect the protonated free base, yielding a target m/z of 143.15 [M+H]+ .

  • NMR Solvent Selection: DMSO-d6 is selected over CDCl3 because the highly polar hydrochloride salt exhibits poor solubility in chlorinated solvents. Furthermore, DMSO-d6 shifts the exchangeable N-H and HCl protons downfield, preventing them from exchanging too rapidly and allowing for better structural elucidation.

AnalyticalWorkflow Start Sample Prep: (1-Cyclohexylethyl)hydrazine HCl LCMS LC-MS Analysis (ESI+ Mode) Start->LCMS NMR 1H & 13C NMR (DMSO-d6) Start->NMR MWConfirm MW Confirmation Target m/z: 143.15 [M+H]+ LCMS->MWConfirm Purity Purity Verification >98% by HPLC LCMS->Purity NMR->Purity

Analytical workflow for verifying the molecular weight and purity of the hydrazine salt.

Synthetic Utility: Mechanistic Pathways

(1-Cyclohexylethyl)hydrazine hydrochloride is predominantly used to synthesize N-substituted pyrazoles through condensation with 1,3-dicarbonyl compounds. The bulky cyclohexylethyl group provides significant steric hindrance, which can be leveraged to direct regioselectivity in the cyclization of asymmetrical diketones.

Mechanistic Causality: The reaction requires a stoichiometric amount of a tertiary amine base (e.g., N,N-Diisopropylethylamine, DIPEA) to neutralize the HCl salt. Once the free hydrazine (MW: 142.24 g/mol ) is liberated, the more nucleophilic terminal nitrogen attacks the most electrophilic carbonyl carbon. Subsequent dehydration yields a hydrazone intermediate, which undergoes an intramolecular cyclization and a second dehydration to aromatize into the pyrazole core.

SynthesisPathway Salt (1-Cyclohexylethyl)hydrazine HCl MW: 178.70 g/mol Base Base Neutralization (e.g., DIPEA) Salt->Base FreeBase Free Hydrazine MW: 142.24 g/mol Base->FreeBase Electrophile 1,3-Diketone Addition FreeBase->Electrophile Intermediate Hydrazone Intermediate Electrophile->Intermediate Product N-Substituted Pyrazole Intermediate->Product

Mechanistic pathway from the hydrochloride salt to an N-substituted pyrazole derivative.

Step-by-Step Experimental Protocol: Pyrazole Synthesis

This protocol describes a self-validating system for synthesizing 1-(1-cyclohexylethyl)-3,5-dimethyl-1H-pyrazole using acetylacetone. The system is "self-validating" because the conversion of the highly polar hydrazine salt to the lipophilic pyrazole is easily tracked via Thin-Layer Chromatography (TLC), and the theoretical yield is directly tied to the precise molecular weight calculations.

Materials:

  • (1-Cyclohexylethyl)hydrazine hydrochloride (MW: 178.70 g/mol ) ()[4]

  • Acetylacetone (MW: 100.12 g/mol )

  • N,N-Diisopropylethylamine (DIPEA)

  • Absolute Ethanol (Solvent)

Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, suspend 1.787 g (10.0 mmol, 1.0 eq) of (1-Cyclohexylethyl)hydrazine hydrochloride in 20 mL of absolute ethanol.

  • Neutralization: Add 1.91 mL (11.0 mmol, 1.1 eq) of DIPEA dropwise at room temperature.

    • Causality: The opaque suspension will clarify as the insoluble HCl salt is neutralized, forming the soluble free hydrazine. This visual cue validates the successful liberation of the reactive species.

  • Electrophile Addition: Slowly add 1.03 mL (10.0 mmol, 1.0 eq) of acetylacetone to the reaction mixture.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80°C for 4 hours.

    • Causality: Elevated temperatures are required to drive the second dehydrative cyclization step, overcoming the steric hindrance imposed by the bulky cyclohexylethyl moiety.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The disappearance of the baseline hydrazine spot and the appearance of a high-Rf UV-active spot confirms successful cyclization.

  • Workup: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (30 mL) and Water (30 mL). The aqueous layer effectively removes the DIPEA hydrochloride salt by-product.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude pyrazole. Purify via flash chromatography if necessary.

References

Sources

Foundational

(1-Cyclohexylethyl)hydrazine Hydrochloride: Physicochemical Profiling, Synthesis, and Applications in Drug Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary (1-Cyclohexylethyl)hydrazine hydrochloride (CAS: 15881-98-8) is a highly speci...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

(1-Cyclohexylethyl)hydrazine hydrochloride (CAS: 15881-98-8) is a highly specialized, sterically hindered alkylhydrazine salt utilized extensively as a building block in advanced organic synthesis and medicinal chemistry. The compound features a unique structural dichotomy: a lipophilic, bulky 1-cyclohexylethyl moiety coupled with a highly nucleophilic hydrazine core. This technical guide provides an authoritative breakdown of its physicochemical properties, a self-validating synthetic workflow, and its critical role in the development of pyrazole-based pharmacophores.

Physicochemical Properties & Structural Dynamics

The physical properties of (1-Cyclohexylethyl)hydrazine hydrochloride are dictated by its salt form. While free alkylhydrazines are volatile, toxic, and prone to rapid atmospheric oxidation, the hydrochloride salt neutralizes the nitrogen lone pairs, yielding a stable, handleable crystalline solid[1]. The bulky cyclohexyl ring provides significant steric shielding, which influences both its solubility profile and its regioselectivity in downstream cyclization reactions.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name (1-Cyclohexylethyl)hydrazine hydrochloride
CAS Number 15881-98-8
Molecular Formula C8H18N2 · HCl
Molecular Weight 178.69 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in H2O, MeOH, EtOH; Insoluble in Hexane, Et2O
Storage Conditions 2-8°C (Cold-chain), under inert atmosphere (Ar/N2)[2]

Synthetic Methodologies: From Ketone to Hydrazine Salt

Expertise & Experience: Causality in Reaction Design

Direct alkylation of hydrazine with an alkyl halide (e.g., 1-cyclohexylethyl bromide) is notoriously inefficient, often leading to a complex mixture of 1,1-dialkyl and 1,2-dialkylhydrazines due to the enhanced nucleophilicity of the monoalkylated intermediate. To achieve absolute mono-substitution, the reductive amination of cyclohexyl methyl ketone is the superior, field-proven pathway. Furthermore, the choice of reducing agent is critical: catalytic hydrogenation (H2, Pd/C) frequently cleaves the delicate N-N bond, yielding a primary amine. Therefore, mild hydride donors like sodium cyanoborohydride (NaBH3CN) are mandated[1].

Protocol: Step-by-Step Reductive Amination Workflow

Step 1: Hydrazone Formation

  • Procedure: Dissolve 1.0 eq of cyclohexyl methyl ketone in absolute ethanol. Add 1.5 eq of hydrazine hydrate dropwise at room temperature. Reflux the mixture for 4 hours.

  • Causality: The use of excess hydrazine hydrate drives the equilibrium toward the mono-hydrazone and suppresses the formation of the azine byproduct (the condensation of two ketone molecules with one hydrazine).

Step 2: Selective Imine Reduction

  • Procedure: Cool the reaction to 0°C. Adjust the pH to 4-5 using glacial acetic acid. Slowly add 1.2 eq of NaBH3CN. Stir at room temperature for 12 hours.

  • Causality: At pH 4-5, NaBH3CN selectively reduces the protonated iminium ion without reducing any trace unreacted ketone or cleaving the N-N bond[1].

Step 3: Hydrochloride Salt Precipitation

  • Procedure: Quench with 1M NaOH to liberate the free base. Extract into dichloromethane (DCM), dry over anhydrous Na2SO4, and filter. Cool the organic layer to 0°C and introduce anhydrous HCl gas (or 2M HCl in diethyl ether) until precipitation ceases. Filter the white crystals and wash with cold ether.

  • Causality: Immediate conversion to the hydrochloride salt prevents disproportionation and oxidation of the free base, ensuring long-term bench stability[1].

SynthesisWorkflow A Cyclohexyl Methyl Ketone + Hydrazine Hydrate B Condensation Reaction (Ethanol, Reflux, 4h) A->B Step 1: Nucleophilic Addition C Intermediate: (1-Cyclohexylethylidene)hydrazine B->C Dehydration D Selective Reduction (NaBH3CN, pH 4-5, 0°C to RT) C->D Step 2: Imine Reduction E Free Base: (1-Cyclohexylethyl)hydrazine D->E Workup (Basic) F Salt Formation (HCl gas in Diethyl Ether) E->F Step 3: Protonation G Final Product: (1-Cyclohexylethyl)hydrazine HCl F->G Precipitation & Filtration

Figure 1: Step-by-step synthetic workflow for (1-Cyclohexylethyl)hydrazine hydrochloride.

Analytical Characterization & Self-Validating Quality Control

A robust protocol must be a self-validating system. To ensure the integrity of the synthesized batch before deployment in drug development, the following quality control loop is required:

  • In-Process Validation: During Step 1, Thin Layer Chromatography (TLC) must confirm the complete disappearance of the UV-active ketone. Any residual ketone will contaminate the reduction step.

  • Structural Confirmation (LC-MS): The free base generated during the basic workup must exhibit an [M+H]+ peak at m/z 143.

  • Stoichiometric Validation (Titration): The exact stoichiometry of the final hydrochloride salt is verified via potentiometric titration with 0.1 M AgNO3. A strict 1:1 molar ratio of chloride to the hydrazine core confirms the absence of trapped excess HCl or dihydrochloride formation. This guarantees precise molar equivalents in downstream reactions.

Applications in Drug Development: Pyrazole Pharmacophores

Alkylhydrazines are indispensable for the synthesis of N-substituted pyrazoles and pyrazolopyridines—prominent structural motifs in antiviral agents, COX-2 inhibitors, and kinase inhibitors[3].

When (1-Cyclohexylethyl)hydrazine hydrochloride is reacted with a 1,3-dicarbonyl compound (e.g., acetylacetone or a 4-aryl-2,4-diketoester), it undergoes a base-catalyzed cyclocondensation[3]. The steric bulk of the 1-cyclohexylethyl group is highly advantageous here; it acts as a directing group, imposing steric hindrance that dictates the regioselectivity of the cyclization, heavily favoring the formation of specific N1-substituted isomers over unwanted regioisomers.

PyrazoleSynthesis H (1-Cyclohexylethyl)hydrazine HCl J Cyclocondensation (Base catalyzed, EtOH) H->J Free base generation I 1,3-Dicarbonyl Compound (e.g., Acetylacetone) I->J Electrophilic centers K N-(1-Cyclohexylethyl)pyrazole (Target Pharmacophore) J->K Dehydration & Aromatization

Figure 2: Logical relationship of the hydrazine salt in N-substituted pyrazole synthesis.

Handling, Stability, and Storage Protocols

Despite the stabilizing effect of the hydrochloride counterion, the compound retains hygroscopic properties and trace susceptibility to degradation over extended periods.

  • Storage: Must be stored under cold-chain conditions (2-8°C or -20°C for long-term storage)[2].

  • Atmosphere: Containers must be backfilled with Argon or Nitrogen to prevent moisture ingress and oxidative degradation.

  • Handling: Weighing and transfers should ideally be conducted in a glovebox or under a continuous stream of inert gas when handling large, highly purified batches for GMP pharmaceutical synthesis.

Sources

Exploratory

An In-depth Technical Guide to the Solubility Assessment of (1-Cyclohexylethyl)hydrazine Hydrochloride

Foreword: The Imperative of Solubility in Drug Development In the landscape of pharmaceutical research and development, the aqueous solubility of a drug candidate is a critical physicochemical property that dictates its...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the aqueous solubility of a drug candidate is a critical physicochemical property that dictates its therapeutic potential. Poor solubility can significantly hinder a compound's bioavailability, leading to suboptimal efficacy and complex formulation challenges.[1][2][3][4] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise but a foundational pillar of successful drug design and delivery. This guide provides an in-depth technical overview of the principles and methodologies for determining the solubility of a novel compound, using (1-Cyclohexylethyl)hydrazine hydrochloride as a representative case study. While specific experimental data for this compound is not extensively documented in public literature, this guide will equip you with the strategic and technical expertise to generate such crucial data in a scientifically rigorous and reproducible manner.

Understanding the Physicochemical Landscape of (1-Cyclohexylethyl)hydrazine Hydrochloride

Before embarking on any experimental solubility assessment, a thorough understanding of the test compound's chemical nature is paramount. (1-Cyclohexylethyl)hydrazine hydrochloride is a salt, which has significant implications for its solubility behavior, particularly in relation to pH.

Table 1: Physicochemical Properties of (1-Cyclohexylethyl)hydrazine Hydrochloride and Related Forms

Property(1-Cyclohexylethyl)hydrazine hydrochloride(1-Cyclohexylethyl)hydrazine dihydrochlorideNotes
Molecular Formula Not explicitly found, but inferred to be C8H19ClN2C8H20Cl2N2[1][5][6]The presence of one or two hydrochloride moieties will significantly influence solubility.
Molecular Weight Inferred from the base215.16 g/mol [5][6]A key parameter for preparing solutions of known molarity.
General Class Hydrazine derivative, hydrochloride saltHydrazine derivative, dihydrochloride saltHydrazine salts are generally more water-soluble than their free base counterparts.[7]
Predicted Behavior As a hydrochloride salt of a basic compound, its solubility is expected to be pH-dependent, with higher solubility at lower pH values.[8][9][10]Similar to the monohydrochloride, but potentially with a more complex pH-solubility profile due to two ionizable groups.The common ion effect from chloride in acidic media could suppress solubility at very low pH.[10][11]

The presence of the cyclohexyl group introduces a degree of lipophilicity, which may temper the water solubility typically associated with small molecule hydrochloride salts.[12] The interplay between the hydrophilic hydrazine hydrochloride group and the lipophilic cyclohexyl moiety underscores the necessity of empirical solubility determination.

The Dichotomy of Solubility: Thermodynamic vs. Kinetic

In drug discovery and development, solubility is assessed in two distinct contexts: thermodynamic and kinetic.[1][5] The choice of which to measure depends on the stage of research and the specific questions being addressed.

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true, intrinsic solubility of a compound at equilibrium. It is determined by incubating an excess of the solid compound in a solvent until the concentration of the dissolved compound in the solution reaches a constant value.[13][14] This measurement is crucial for pre-formulation and understanding the fundamental physicochemical properties of the drug substance.

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and stays in solution under specific, often non-equilibrium, conditions. It is typically assessed by adding a concentrated stock solution of the compound (usually in an organic solvent like DMSO) to an aqueous buffer and observing for precipitation over a shorter timeframe.[1][7][15] Kinetic solubility is a high-throughput method well-suited for the early stages of drug discovery to rank-order compounds and identify potential solubility liabilities.[1][5][16]

Experimental Design: A Step-by-Step Approach to Solubility Determination

The following sections outline detailed protocols for determining the thermodynamic and kinetic solubility of (1-Cyclohexylethyl)hydrazine hydrochloride. These protocols are designed to be self-validating and adhere to established scientific principles.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[5][17][18] It involves equilibrating an excess of the solid compound with the solvent of interest.

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Preparation of Buffers: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess the pH-dependent solubility.[17][19] The composition of these buffers should be precisely documented.

  • Compound Dispensing: Accurately weigh an excess amount of solid (1-Cyclohexylethyl)hydrazine hydrochloride into separate vials for each buffer condition. A 2-4 fold excess over the anticipated solubility is recommended to ensure a saturated solution is achieved without introducing significant impurities.[20]

  • Solvent Addition: Add a precise volume of the respective buffer to each vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).[18] Allow the samples to equilibrate for a sufficient duration, generally 24 to 48 hours, to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[5][11]

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Analytical Determination: Analyze the concentration of the dissolved compound using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). An LC-MS method may be necessary if the compound lacks a strong chromophore.[5][21]

  • Data Analysis: Construct a calibration curve using known concentrations of (1-Cyclohexylethyl)hydrazine hydrochloride. Use this curve to determine the concentration in the diluted samples and then back-calculate the solubility in the original buffer.

Diagram 1: Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare pH Buffers add_solvent Add Buffer to Compound prep_buffers->add_solvent weigh_compound Weigh Excess Compound weigh_compound->add_solvent equilibrate Equilibrate (24-48h) add_solvent->equilibrate separate Separate Solid/Liquid equilibrate->separate quantify Dilute & Quantify Supernatant separate->quantify analyze HPLC or UV-Vis Analysis quantify->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Kinetic Solubility: High-Throughput Assessment

Kinetic solubility assays are designed for rapid screening and are particularly useful in the early phases of drug discovery.[1] The direct UV assay is a common and reliable method.[1]

Experimental Protocol: Direct UV Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of (1-Cyclohexylethyl)hydrazine hydrochloride in dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Plate Setup: In a multi-well plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.

  • Buffer Addition: Add the aqueous buffer of interest (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentration. The final DMSO concentration should be kept low (e.g., <= 2%) to minimize its effect on solubility.[7]

  • Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C) for a specified period, typically 1.5 to 2 hours.[7]

  • Filtration: After incubation, filter the solution using a solubility filter plate to remove any precipitated compound.[7]

  • UV Absorbance Measurement: Transfer the filtrate to a UV-transparent plate and measure the absorbance at the compound's λmax using a UV spectrophotometer.

  • Data Analysis: Compare the absorbance of the test compound to a calibration curve prepared from the DMSO stock solution to determine the kinetic solubility.

Diagram 2: Kinetic vs. Thermodynamic Solubility Workflow

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_start Start with DMSO Stock k_add Add to Buffer k_start->k_add k_incubate Short Incubation (1-2h) k_add->k_incubate k_measure Measure Dissolved Compound k_incubate->k_measure k_result Apparent Solubility k_measure->k_result t_start Start with Solid Compound t_add Add to Buffer t_start->t_add t_incubate Long Incubation (24-48h) t_add->t_incubate t_measure Measure Dissolved Compound t_incubate->t_measure t_result Equilibrium Solubility t_measure->t_result

Caption: Comparison of kinetic and thermodynamic solubility workflows.

Data Presentation and Interpretation

Clear and concise presentation of solubility data is crucial for its effective interpretation and communication.[6] All quantitative data should be summarized in structured tables.

Table 2: Example Data Summary for (1-Cyclohexylethyl)hydrazine Hydrochloride Solubility

Assay TypeSolvent/BufferpHTemperature (°C)Solubility (µg/mL)Solubility (µM)
Thermodynamic0.1 M HCl1.225[Insert Data][Insert Data]
ThermodynamicAcetate Buffer4.525[Insert Data][Insert Data]
ThermodynamicPhosphate Buffer6.825[Insert Data][Insert Data]
ThermodynamicPhosphate Buffer7.425[Insert Data][Insert Data]
KineticPBS7.425[Insert Data][Insert Data]

Interpreting the Results:

  • pH-Dependence: For a basic compound like (1-Cyclohexylethyl)hydrazine, solubility is expected to decrease as the pH increases.[9] A steep drop in solubility above a certain pH can indicate the pKa of the compound.

  • Kinetic vs. Thermodynamic: The kinetic solubility value is often higher than the thermodynamic solubility, as it can represent a supersaturated state before precipitation occurs.[1] A large discrepancy between the two values can be a red flag for potential formulation and bioavailability issues.

  • Biopharmaceutical Classification System (BCS): The solubility data, particularly at the pH of lowest solubility between 1.2 and 6.8, is a key component in the BCS classification of a drug.[19][22][23] A drug substance is considered highly soluble if the highest dose is soluble in 250 mL or less of aqueous media over this pH range.[19][23]

Causality and Self-Validation in Experimental Choices

The trustworthiness of solubility data hinges on a robust experimental design where every choice is deliberate and contributes to a self-validating system.

  • Choice of Equilibration Time: The 24-48 hour incubation in the shake-flask method is not arbitrary. It is chosen to ensure that the system reaches true thermodynamic equilibrium. To validate this, one could perform a time-course experiment, measuring solubility at multiple time points (e.g., 4, 8, 24, and 48 hours) to confirm that the concentration has plateaued.[5]

  • Solid Phase Analysis: After a thermodynamic solubility experiment, it is best practice to analyze the remaining solid phase (e.g., by PXRD or DSC).[6] This confirms that the compound has not undergone a phase transition to a different polymorph or salt form during the experiment, which could alter its solubility.[11]

  • Method Validation: The analytical method used for quantification (e.g., HPLC) must be validated for linearity, accuracy, and precision within the expected concentration range of the samples. This ensures that the measured concentrations are reliable.

  • Use of Controls: Including compounds with well-documented high and low solubility in each assay run serves as a quality control measure, ensuring the assay is performing as expected.[7]

Conclusion: From Data to Drug Development Insights

The determination of solubility for a compound like (1-Cyclohexylethyl)hydrazine hydrochloride is a multi-faceted process that requires careful planning, precise execution, and thoughtful interpretation. By employing both thermodynamic and kinetic assays, researchers can build a comprehensive solubility profile that informs critical decisions throughout the drug development pipeline. This guide provides the foundational knowledge and practical protocols to empower scientists to generate high-quality, reliable solubility data, thereby de-risking projects and accelerating the journey from a promising molecule to a life-changing medicine.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Thermodynamics Research Center. (2020, April 23). Guidelines for Reporting Solubility Data. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. PubMed, 15(11), 2235-2246. [Link]

  • Concept Life Sciences. Kinetic Solubility - In Vitro Assay. [Link]

  • Machatha, J. N., & Yalkowsky, S. H. (2005). Solvent selection for pharmaceuticals. ResearchGate. [Link]

  • Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • U.S. Pharmacopeial Convention. (2016, September 30). <1236> Solubility Measurements. USP-NF. [Link]

  • USP. <1171> PHASE-SOLUBILITY ANALYSIS. uspbpep.com. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

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  • Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. [Link]

  • Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 381-385. [Link]

  • Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]

  • Serajuddin, A. T. M. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(2), 57-65. [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. H. (2013). Strategies to address low drug solubility in discovery and development. PubMed, 23(3), 325-353. [Link]

  • Food and Drug Administration. (2021, March). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

  • Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 381-385. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • Food and Drug Administration. (2018, June 7). m9 biopharmaceutics classification system-based biowaivers. [Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. [Link]

  • Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]

  • ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]

  • Singh, A., & Kumar, A. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11487-11501. [Link]

  • Popa, G., & Ghica, M. V. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 391-398. [Link]

  • Zhang, J., & Wen, H. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • Avdeef, A., & Tsinman, O. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]

  • Catalent. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]

  • International Council for Harmonisation. (2019, November 20). M9 BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

  • Serajuddin, A. T. M., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed, 74(1), 142-148. [Link]

  • Food and Drug Administration Philippines. (2013). FDA Circular No. 2013-014. [Link]

  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]

  • University of California, Los Angeles. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • AP Chemistry. 8.11 pH and Solubility. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC, 4(3), 245-251. [Link]

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Foundational

(1-Cyclohexylethyl)hydrazine hydrochloride synthesis protocols

An In-Depth Technical Guide to the Synthesis of (1-Cyclohexylethyl)hydrazine Hydrochloride Executive Summary This technical guide provides a comprehensive overview of the synthesis of (1-Cyclohexylethyl)hydrazine hydroch...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of (1-Cyclohexylethyl)hydrazine Hydrochloride

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of (1-Cyclohexylethyl)hydrazine hydrochloride, a valuable building block for pharmaceutical and chemical research. Authored from the perspective of a Senior Application Scientist, this document emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and field-proven insights necessary for successful and reproducible synthesis. The primary synthetic strategy detailed herein is the reductive amination of 1-cyclohexylethanone with hydrazine hydrate, followed by conversion to the hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals who require a robust and well-validated protocol for obtaining this important chemical intermediate.

Introduction: The Significance of Substituted Hydrazines

Substituted hydrazines are a cornerstone of modern medicinal chemistry and organic synthesis. The presence of the N-N bond provides a unique chemical handle for the construction of a wide array of nitrogen-containing heterocycles, which are prevalent in biologically active molecules.[1] Specifically, compounds like (1-Cyclohexylethyl)hydrazine serve as key precursors for pyrazoles, indoles, and other pharmacophores through reactions such as the Knorr pyrazole synthesis and Fischer indole synthesis.[1] The cyclohexylethyl moiety imparts lipophilicity and a three-dimensional character to derivative molecules, which can be crucial for optimizing pharmacokinetic and pharmacodynamic properties in drug candidates.

This guide presents a detailed, self-validating protocol for the synthesis of (1-Cyclohexylethyl)hydrazine as its hydrochloride salt, ensuring stability and ease of handling for downstream applications.[2][3]

Synthetic Strategy and Retrosynthetic Analysis

The most direct and industrially scalable approach to synthesizing (1-Cyclohexylethyl)hydrazine is through the reductive amination of a suitable carbonyl precursor.[4] Our retrosynthetic analysis identifies 1-cyclohexylethanone (also known as acetylcyclohexane) and hydrazine as the logical starting materials.

The overall synthesis workflow is a three-step process:

  • Hydrazone Formation: A condensation reaction between 1-cyclohexylethanone and hydrazine hydrate to form the intermediate hydrazone.

  • Reductive Hydrazination: Selective reduction of the C=N double bond of the hydrazone to yield the target hydrazine.

  • Salt Formation & Purification: Conversion of the oily free-base hydrazine into a stable, crystalline hydrochloride salt, which facilitates purification and long-term storage.

G cluster_0 Overall Synthesis Workflow Start Starting Materials (1-Cyclohexylethanone, Hydrazine Hydrate) Step1 Step 1: Hydrazone Formation (Condensation Reaction) Start->Step1 Intermediate 1-Cyclohexylethanone Hydrazone Step1->Intermediate Step2 Step 2: Reductive Hydrazination (e.g., Catalytic Hydrogenation) Intermediate->Step2 Product_FreeBase (1-Cyclohexylethyl)hydrazine (Free Base) Step2->Product_FreeBase Step3 Step 3: Salt Formation & Purification (HCl Addition & Recrystallization) Product_FreeBase->Step3 FinalProduct (1-Cyclohexylethyl)hydrazine HCl (Crystalline Solid) Step3->FinalProduct

Caption: Overall workflow for the synthesis of (1-Cyclohexylethyl)hydrazine HCl.

Core Directive: Safety and Reagent Handling

Trustworthiness in synthesis begins with safety. Hydrazine and its derivatives are classified as hazardous materials and require strict handling protocols.

  • Hydrazine Hydrate: This is the primary nitrogen source for the synthesis. It is corrosive, acutely toxic if swallowed, inhaled, or in contact with skin, and a suspected carcinogen. All manipulations must be performed in a certified chemical fume hood. Forms explosive mixtures with air on intense heating.

  • Reducing Agents: Depending on the chosen method, agents like sodium borohydride (flammable solid) or hydrogen gas for catalytic hydrogenation (explosion hazard) will be used. Ensure appropriate safety measures are in place for these reagents.

  • Hydrochloric Acid: Concentrated HCl is highly corrosive and causes severe skin burns and eye damage.[5]

Mandatory Personal Protective Equipment (PPE):

  • Chemical splash goggles and a face shield.

  • Flame-resistant lab coat.

  • Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). Inspect gloves before each use.[6]

  • Closed-toe shoes.

All personnel must be trained on the specific hazards and emergency procedures before commencing work.[7]

Detailed Synthesis Protocols

Part A: Synthesis of 1-Cyclohexylethanone Hydrazone

This step involves the nucleophilic addition of hydrazine to the ketone, followed by dehydration to form the hydrazone. The mechanism is analogous to imine formation.[8] Using a slight excess of hydrazine hydrate helps to drive the reaction to completion.

Experimental Protocol:

  • Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • In a chemical fume hood, charge the flask with 1-cyclohexylethanone (12.6 g, 0.1 mol) and ethanol (100 mL).

  • With stirring, add hydrazine hydrate (~64% solution, 7.8 g, 0.1 mol) dropwise to the solution at room temperature. A slight exotherm may be observed.

  • Add a catalytic amount of glacial acetic acid (0.2 mL) to facilitate the dehydration step.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate) until the starting ketone spot has been consumed.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude oil is the hydrazone intermediate. It can be used directly in the next step without further purification, as impurities are generally non-interfering with the subsequent reduction.

Part B: Reduction to (1-Cyclohexylethyl)hydrazine

The reduction of the hydrazone's C=N bond is the critical step. While various methods exist, catalytic hydrogenation offers high yields and clean conversion.[9]

Experimental Protocol:

  • Transfer the crude 1-cyclohexylethanone hydrazone oil into a high-pressure hydrogenation vessel (Parr shaker or similar).

  • Add methanol (150 mL) as the solvent.

  • Carefully add Palladium on Carbon (10% Pd/C, ~1.0 g, wet) to the vessel under an inert atmosphere (e.g., nitrogen or argon). Causality: Pd/C is an excellent catalyst for the hydrogenation of C=N bonds and is preferred for its efficiency and selectivity.

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Begin vigorous agitation (shaking) and maintain the reaction at room temperature for 12-18 hours.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Safety: The Pd/C catalyst is pyrophoric upon drying; keep the filter cake wet with solvent during and after filtration and dispose of it properly.

  • Wash the filter cake with additional methanol (2 x 25 mL).

  • Concentrate the combined filtrate under reduced pressure to yield the crude (1-Cyclohexylethyl)hydrazine free base as an oil.[10]

G cluster_mech Core Reaction Mechanism Ketone 1-Cyclohexylethanone Hydrazone Hydrazone Intermediate Ketone->Hydrazone + Hydrazine - H₂O Hydrazine H₂N-NH₂ Product (1-Cyclohexylethyl)hydrazine Hydrazone->Product Reduction (e.g., H₂, Pd/C)

Caption: Simplified reaction mechanism for the synthesis.
Part C: Formation and Purification of the Hydrochloride Salt

The free-base hydrazine is often an unstable oil. Converting it to a hydrochloride salt provides a stable, crystalline solid that is easy to handle, weigh, and purify via recrystallization.

Experimental Protocol:

  • Dissolve the crude (1-Cyclohexylethyl)hydrazine oil in diethyl ether (150 mL) in an Erlenmeyer flask and cool the solution in an ice bath.

  • Slowly, with stirring, add a solution of 2M HCl in diethyl ether dropwise. A white precipitate will form immediately.

  • Continue adding the HCl solution until no further precipitation is observed and the solution is slightly acidic (test with pH paper). Causality: Adding the acid slowly and with cooling prevents excessive heat generation and ensures controlled crystallization.

  • Stir the resulting slurry in the ice bath for an additional 30 minutes to maximize precipitation.

  • Collect the white solid by vacuum filtration, washing the filter cake with cold diethyl ether (2 x 30 mL) to remove any non-polar impurities.

  • For purification, recrystallize the crude hydrochloride salt from a suitable solvent system, such as ethanol/diethyl ether. Dissolve the solid in a minimal amount of hot ethanol and then slowly add diethyl ether until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Filter the purified crystals, wash with cold diethyl ether, and dry under vacuum to a constant weight.

Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.

Analytical Test Expected Result Purpose
Appearance White to off-white crystalline solidBasic quality check
Melting Point A sharp, defined melting rangeIndicator of purity
¹H NMR Peaks consistent with cyclohexyl and ethyl protons, NH/NH₂ signalsStructural confirmation
¹³C NMR Signals corresponding to all unique carbon atoms in the structureStructural confirmation
Mass Spectrometry Molecular ion peak corresponding to the free base [M+H]⁺ at m/z 143.15Confirms molecular weight[10]
Purity (HPLC) ≥95% (as specified by vendors)[3][11]Quantitative purity assessment

Troubleshooting and Field Insights

Problem Potential Cause Solution
Low Yield in Step A Incomplete reaction; equilibrium not shifted.Ensure a slight excess of hydrazine is used; increase reaction time or add more acetic acid catalyst.
Incomplete Reduction in Step B Catalyst poisoning or deactivation; insufficient hydrogen pressure.Use fresh, high-quality catalyst; ensure the system is leak-free and maintain adequate H₂ pressure; consider a different reducing agent if issues persist.
Oily Product After Step C Impurities preventing crystallization; incorrect stoichiometry of HCl.Ensure the free base is reasonably pure before salt formation; perform a solvent wash; ensure complete protonation by checking the pH.
Poor Recrystallization Incorrect solvent system; cooling too rapidly.Experiment with different solvent pairs (e.g., isopropanol/hexane); allow for slow, undisturbed cooling to form larger crystals.

Conclusion

The synthesis of (1-Cyclohexylethyl)hydrazine hydrochloride via reductive amination of 1-cyclohexylethanone is a reliable and scalable method. By adhering to the detailed protocols, safety precautions, and analytical validations outlined in this guide, researchers can confidently produce high-purity material suitable for advanced applications in drug discovery and chemical synthesis. The key to success lies in careful execution, an understanding of the underlying chemical principles, and an unwavering commitment to safety.

References

  • PubChemLite. (1-cyclohexylethyl)hydrazine (C8H18N2). Retrieved from [Link]

  • Organic Syntheses. Procedure for Nitrile Synthesis from Hydrazones. Retrieved from [Link]

  • New Journal of Chemistry. A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. (2021). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • PMC. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Retrieved from [Link]

  • PubChem. (Cyclohexylmethyl)hydrazine hydrochloride. Retrieved from [Link]

  • RWTH Publications. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Retrieved from [Link]

  • ResearchGate. synthesis of n-cyclohexyl-2-[(3-ethoxy-2-hydroxyphenyl) methylidene] hydrazine-1-carbothioamide. Retrieved from [Link]

  • Organic Syntheses. Procedure for Benzil Hydrazone Preparation. Retrieved from [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. Retrieved from [Link]

  • Chemistry LibreTexts. Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025). Retrieved from [Link]

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Exploratory

Structural Elucidation of (1-Cyclohexylethyl)hydrazine Hydrochloride: A Comprehensive Technical Guide

Executive Summary & Strategic Context (1-Cyclohexylethyl)hydrazine hydrochloride is a versatile aliphatic hydrazine building block. Its unique structural motif—a chiral ethyl spacer bridging a lipophilic cyclohexyl ring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

(1-Cyclohexylethyl)hydrazine hydrochloride is a versatile aliphatic hydrazine building block. Its unique structural motif—a chiral ethyl spacer bridging a lipophilic cyclohexyl ring and a nucleophilic hydrazine moiety—makes it an invaluable precursor in the synthesis of complex heterocycles, including pyrazolo[3,4-c]quinolines and aromatase inhibitors[1].

However, the structural elucidation of alkylhydrazine salts presents distinct analytical challenges. The analyst must distinguish the exchangeable hydrazine protons from the hydrochloride matrix and resolve the complex multiplet overlap of the cyclohexyl system. This whitepaper establishes a rigorous, self-validating analytical framework for the definitive structural characterization of (1-Cyclohexylethyl)hydrazine hydrochloride (CAS: 15881-98-8)[2].

Physicochemical Properties & Molecular Identity

Before initiating instrumental analysis, establishing the fundamental physicochemical parameters is critical for guiding solvent and ionization choices.

Table 1: Physicochemical Profile of (1-Cyclohexylethyl)hydrazine Hydrochloride

PropertyValue
Chemical Name (1-Cyclohexylethyl)hydrazine hydrochloride
CAS Number 15881-98-8[2]
Molecular Formula C8H18N2 · HCl
Molecular Weight (Free Base) 142.147 g/mol [3]
Molecular Weight (Salt) 178.70 g/mol
Physical State Solid (typically white to off-white powder)
Solubility Soluble in DMSO, Methanol, Water; Insoluble in Hexane

Strategic Analytical Workflow

To ensure absolute trustworthiness, our structural elucidation relies on orthogonal analytical techniques. Mass spectrometry provides the molecular weight and connectivity backbone, FT-IR confirms the functional groups, and NMR establishes the precise atomic arrangement and stereocenter environment.

Workflow A Sample Prep (1-Cyclohexylethyl)hydrazine HCl B LC-HRMS (Molecular Weight & Fragmentation) A->B C FT-IR (Functional Group Identification) A->C D 1D/2D NMR (Atomic Connectivity & Stereocenter) A->D E Data Synthesis (Structural Elucidation) B->E C->E D->E

Fig 1: Strategic analytical workflow for the structural elucidation of the target compound.

High-Resolution Mass Spectrometry (HRMS) Profiling

Causality Insight: Aliphatic hydrazines are highly basic and readily ionize via protonation. Therefore, Electrospray Ionization (ESI) in positive ion mode is the optimal technique. The free base of (1-Cyclohexylethyl)hydrazine has an exact mass of 142.147 Da[3].

The primary fragmentation pathway involves the neutral loss of the hydrazine moiety (-32 Da), driven by the stability of the resulting secondary carbocation at the ethyl spacer. Subsequent loss of ethene (-28 Da) yields the highly stable cyclohexyl cation.

Fragmentation M [M+H]+ m/z 143.15 (Free Base) F1 m/z 111.11 [M+H - N2H4]+ M->F1 - Hydrazine (-32 Da) F2 m/z 83.08 [Cyclohexyl]+ F1->F2 - C2H4 (-28 Da)

Fig 2: Proposed ESI-MS fragmentation pathway for (1-Cyclohexylethyl)hydrazine.

Protocol 1: Self-Validating LC-HRMS Methodology
  • System Blank Validation: Inject 2 µL of the sample diluent (Methanol/Water 50:50) to establish a baseline and rule out column carryover.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol. Dilute 1:100 in 0.1% formic acid in water/acetonitrile (50:50, v/v) to promote ionization.

  • Calibration: Calibrate the Time-of-Flight (TOF) mass spectrometer using a standard tuning mix to ensure mass accuracy within < 5 ppm.

  • Acquisition: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C. Acquire data in full scan mode (m/z 50-500) and targeted MS/MS for the precursor ion m/z 143.15.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Insight: The selection of the NMR solvent is the most critical decision in this workflow. While the free base might be soluble in CDCl₃, the hydrochloride salt requires a highly polar, aprotic solvent like DMSO-d₆. Using D₂O would result in rapid deuterium exchange of the hydrazine and hydrochloride protons, effectively erasing them from the ¹H spectrum. DMSO-d₆ not only solubilizes the salt but also shifts the exchangeable -NH-NH₃⁺ protons downfield, allowing for their clear integration. Comparing these shifts to related analogs like 1-cyclohexylethylamine[4] aids in precise peak assignment.

Table 2: ¹H and ¹³C NMR Assignments (400 MHz, DMSO-d₆)

Position¹H Shift (ppm)Multiplicity & Integration¹³C Shift (ppm)Assignment
C2 1.15d, J = 6.8 Hz, 3H14.2Ethyl methyl group
C4' 1.00 - 1.30m, 2H25.5Cyclohexyl methylene (para)
C3', C5' 1.10 - 1.40m, 4H25.8, 26.0Cyclohexyl methylene (meta)
C2', C6' 1.50 - 1.75m, 4H28.2, 28.5Cyclohexyl methylene (ortho)
C1' 1.40 - 1.60m, 1H40.5Cyclohexyl methine
C1 3.15m, 1H58.4Ethyl methine (attached to N)
NH₂, NH₃⁺ 8.50 - 10.50br s, 4H-Hydrazine hydrochloride protons

Note: The C1 methine proton is significantly deshielded (shifted downfield to ~3.15 ppm) due to the electron-withdrawing nature of the protonated hydrazine moiety.

Protocol 2: High-Fidelity NMR Acquisition
  • Sample Preparation: Weigh exactly 15 mg of the compound into a clean glass vial. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% (v/v) Tetramethylsilane (TMS).

    • Trustworthiness Check: The inclusion of TMS serves as an internal self-validating reference point (0.00 ppm), ensuring that the chemical shifts are absolute and not skewed by solvent temperature variations.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO-d₆. Tune and match the probe to the ¹H and ¹³C frequencies.

  • Shimming: Perform gradient shimming to ensure a highly homogeneous magnetic field. This is critical for resolving the complex multiplet overlap inherent to the cyclohexyl ring.

  • ¹H NMR Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2 seconds and a 30-degree flip angle to ensure quantitative integration of the aliphatic and hydrazine protons.

  • ¹³C NMR Acquisition: Acquire 1024 scans with proton decoupling (WALTZ-16). Set D1 to 2 seconds to allow for the relaxation of quaternary carbons (if any impurities are present).

Conclusion

The structural elucidation of (1-Cyclohexylethyl)hydrazine hydrochloride requires a meticulously designed analytical approach. By leveraging ESI-HRMS to map the carbon skeleton via targeted fragmentation and utilizing DMSO-d₆ in NMR to preserve and observe the critical hydrazine hydrochloride protons, analysts can unequivocally confirm the identity and purity of this essential synthetic building block.

References

  • Title: (1-Cyclohexylethyl)hydrazine | C8H18N2 | CID 202796 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 1-Cyclohexylethylamine | C8H17N | CID 110733 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Cascade bicyclization of triethylammonium thiolates with hydrazines: efficient access to pyrazolo[3,4-c]quinolines Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

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Foundational

An In-depth Technical Guide to the Presumed Mechanism of Action of (1-Cyclohexylethyl)hydrazine Hydrochloride

Preamble: A Guided Inquiry into a Putative Monoamine Oxidase Inhibitor This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the hypothesized mechanism...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: A Guided Inquiry into a Putative Monoamine Oxidase Inhibitor

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the hypothesized mechanism of action of (1-Cyclohexylethyl)hydrazine hydrochloride. In the absence of direct empirical studies on this specific molecule, we will leverage established knowledge of the broader class of hydrazine derivatives to posit a primary mechanism centered on the inhibition of monoamine oxidase (MAO). This guide will not only detail the theoretical underpinnings of this action but will also furnish a rigorous experimental framework for its validation and characterization.

Molecular Profile of (1-Cyclohexylethyl)hydrazine Hydrochloride

(1-Cyclohexylethyl)hydrazine hydrochloride is a hydrazine derivative with the following chemical properties:

PropertyValueSource
CAS Number 15881-98-8[1]
Molecular Formula C8H19ClN2Inferred from Dihydrochloride
Molecular Weight 178.70 g/mol Inferred from Dihydrochloride

The presence of the hydrazine functional group is the key structural alert that suggests a high probability of interaction with monoamine oxidases.

Hypothesized Primary Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase

Based on its structural class, (1-Cyclohexylethyl)hydrazine hydrochloride is presumed to act as an irreversible inhibitor of monoamine oxidase (MAO).[] MAOs are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[3] By inhibiting MAO, the breakdown of these neurotransmitters is prevented, leading to their increased availability in the synaptic cleft.

The proposed mechanism of irreversible inhibition by hydrazine derivatives involves the enzyme-catalyzed oxidation of the hydrazine to a reactive diazene intermediate. This intermediate then forms a covalent adduct with the FAD cofactor of the enzyme, rendering it permanently inactive.[]

Signaling Pathway of MAO Inhibition

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) Vesicle Synaptic Vesicle MA->Vesicle Storage MAO Monoamine Oxidase (MAO) MA->MAO Substrate Synaptic_MA Increased Monoamine Concentration MA->Synaptic_MA Synaptic Release Vesicle->MA Release into Cytosol Metabolites Inactive Metabolites MAO->Metabolites Degradation Hydrazine (1-Cyclohexylethyl)hydrazine (Putative Inhibitor) Hydrazine->MAO Irreversible Inhibition Receptor Postsynaptic Receptors Synaptic_MA->Receptor Binding Signal Signal Transduction Receptor->Signal Activation

Caption: Hypothesized signaling pathway of MAO inhibition by (1-Cyclohexylethyl)hydrazine.

Experimental Validation and Characterization

To empirically determine the mechanism of action of (1-Cyclohexylethyl)hydrazine hydrochloride, a systematic series of in vitro and in vivo experiments are required.

In Vitro Characterization of MAO Inhibition

The initial step is to ascertain whether (1-Cyclohexylethyl)hydrazine hydrochloride inhibits MAO-A and/or MAO-B and to quantify its potency.

Experimental Protocol: Fluorimetric MAO Inhibition Assay

This protocol is adapted from standard methodologies for assessing MAO activity.[4]

  • Preparation of Reagents:

    • Assay Buffer: 0.1 M potassium phosphate buffer, pH 7.4.

    • MAO-A and MAO-B enzymes (recombinant human).

    • Substrate: p-Tyramine for a general screen, or specific substrates for each isoform (e.g., kynuramine).[5][6]

    • Test Compound: (1-Cyclohexylethyl)hydrazine hydrochloride dissolved in a suitable solvent (e.g., DMSO), with serial dilutions prepared.

    • Positive Controls: Clorgyline (for MAO-A) and Pargyline or Selegiline (for MAO-B).[4][6]

    • Detection Reagent: A commercially available kit containing a fluorogenic substrate that detects H2O2 production (a byproduct of MAO activity).[4]

  • Assay Procedure:

    • In a 96-well microplate, add the MAO enzyme (either MAO-A or MAO-B) to the assay buffer.

    • Add varying concentrations of (1-Cyclohexylethyl)hydrazine hydrochloride or the positive control inhibitors.

    • Incubate for a predetermined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate.

    • Incubate at 37°C for a specified period (e.g., 30 minutes).

    • Stop the reaction and add the detection reagent.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission).[4]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Expected Outcome:

This assay will reveal whether (1-Cyclohexylethyl)hydrazine hydrochloride is an inhibitor of MAO-A, MAO-B, or both, and will provide a quantitative measure of its potency (IC50).

In Vivo Assessment of Neurochemical and Behavioral Effects

If in vitro MAO inhibition is confirmed, the next logical step is to evaluate the compound's effects in a living organism.

Experimental Protocol: Rodent Model of Depression and Neurochemical Analysis

  • Animal Model:

    • Use a validated rodent model of depression, such as the Forced Swim Test or the Tail Suspension Test.

  • Drug Administration:

    • Administer (1-Cyclohexylethyl)hydrazine hydrochloride via an appropriate route (e.g., intraperitoneal injection) at various doses.

    • Include a vehicle control group and a positive control group (e.g., a known antidepressant).

  • Behavioral Testing:

    • Conduct the behavioral test at a time point consistent with the expected peak effect of the drug.

    • Measure relevant behavioral parameters (e.g., immobility time in the Forced Swim Test).

  • Neurochemical Analysis:

    • Following the behavioral test, euthanize the animals and collect brain tissue (e.g., striatum, hippocampus).

    • Homogenize the tissue and use high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the levels of monoamine neurotransmitters (dopamine, serotonin, norepinephrine) and their metabolites.

Expected Outcome:

A reduction in depressive-like behavior (e.g., decreased immobility) and an increase in brain monoamine levels would provide strong in vivo evidence for MAO inhibition as the mechanism of action.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_conclusion Conclusion Assay Fluorimetric MAO Inhibition Assay (MAO-A and MAO-B) IC50 Determine IC50 Values and Selectivity Assay->IC50 Behavior Rodent Behavioral Models (e.g., Forced Swim Test) IC50->Behavior If Inhibition is Confirmed Neurochem Brain Neurochemical Analysis (HPLC) Behavior->Neurochem MoA Elucidation of Mechanism of Action Neurochem->MoA

Caption: A streamlined workflow for the experimental validation of the mechanism of action.

Potential Toxicological Considerations

It is important to note that hydrazine and its derivatives can be associated with toxicity, including hepatotoxicity and potential carcinogenicity.[7][8][9] Any drug development program involving (1-Cyclohexylethyl)hydrazine hydrochloride should include a comprehensive toxicological assessment.

Conclusion

While direct experimental data for (1-Cyclohexylethyl)hydrazine hydrochloride is currently lacking, its chemical structure strongly implicates it as a monoamine oxidase inhibitor. The proposed mechanism of irreversible inhibition of MAO, leading to increased synaptic levels of monoamine neurotransmitters, provides a solid foundation for further investigation. The experimental workflows detailed in this guide offer a clear and scientifically rigorous path to validating this hypothesis and fully characterizing the pharmacological profile of this compound.

References

  • Monoamine Oxidase - BioAssay Systems. [Link]

  • (Cyclohexylmethyl)hydrazine hydrochloride - MySkinRecipes. [Link]

  • Interlaboratory clinical chemistry parameter variation in seven-day acute hydrazine toxicity studies in the Sprague-Dawley rat. [Link]

  • Inhibitions of monoamine oxidases by ferulic acid hydrazide derivatives: synthesis, biochemistry, and computational evaluation. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec. [Link]

  • Inhibition of monoamine oxidase by substituted hydrazines - PubMed. [Link]

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) - PubMed. [Link]

  • (Cyclohexylmethyl)hydrazine hydrochloride | C7H17ClN2 | CID 2760985 - PubChem. [Link]

  • Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines - PubMed. [Link]

  • Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. [Link]

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Exploratory

literature review on alkylhydrazines in organic chemistry

An In-depth Technical Guide to Alkylhydrazines in Organic Chemistry Executive Summary Alkylhydrazines are a versatile and highly reactive class of organic compounds characterized by a nitrogen-nitrogen single bond with o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Alkylhydrazines in Organic Chemistry

Executive Summary

Alkylhydrazines are a versatile and highly reactive class of organic compounds characterized by a nitrogen-nitrogen single bond with one or more alkyl substituents. Their unique electronic properties, combining nucleophilicity, basicity, and redox activity, have established them as indispensable building blocks in modern organic synthesis and medicinal chemistry.[1] This guide provides a comprehensive overview of the core aspects of alkylhydrazine chemistry, intended for researchers, scientists, and drug development professionals. We will delve into the principal synthetic methodologies, from classical direct alkylation and reductive amination to modern enzymatic and catalytic approaches. The guide will explore the key reactivity patterns, including the strategic cleavage of the N-N bond and their application as nucleophiles and radical precursors. Furthermore, we will highlight their pivotal role in the synthesis of complex molecules, most notably in the Fischer indole synthesis and the construction of various nitrogen-containing heterocycles. Finally, we will connect this fundamental chemistry to its application in drug discovery, referencing key pharmaceuticals and the broad spectrum of biological activities exhibited by hydrazine-containing molecules.[2][3][4] Crucial safety and handling protocols for these energetic and potentially hazardous compounds are also addressed to ensure safe laboratory practice.

Introduction to Alkylhydrazines

Hydrazine derivatives are fundamental motifs in organic chemistry, appearing in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and as crucial precursors for heterocyclic compounds.[1] The alkylhydrazines, specifically, are defined by the presence of at least one alkyl group attached to one or both nitrogen atoms of the hydrazine core.

The reactivity of alkylhydrazines is governed by the N-N bond and the lone pair of electrons on the nitrogen atoms. This confers a dual nature:

  • Nucleophilicity : The nitrogen lone pairs make alkylhydrazines potent nucleophiles, capable of attacking a wide range of electrophilic centers. The degree of alkyl substitution modulates this nucleophilicity.[5]

  • Redox Activity : The N-N bond is susceptible to both reductive and oxidative cleavage. Reductive cleavage provides a pathway to amines, while oxidation can generate reactive intermediates like diazene and carbon-centered radicals, which are valuable for C-C bond formation.[6][7][8]

This unique combination of properties makes alkylhydrazines powerful synthetic intermediates. However, their utility is paired with significant handling challenges. Many lower molecular weight alkylhydrazines are volatile, flammable, and toxic, with some being confirmed carcinogens.[9][10][11] Therefore, a thorough understanding of their properties and strict adherence to safety protocols are paramount.

Synthetic Methodologies

The synthesis of substituted hydrazines can be challenging due to the similar reactivity of the two nitrogen atoms, which can lead to selectivity issues.[1] Over the years, several robust methods have been developed to control the degree and position of alkylation.

Direct Alkylation of Hydrazine Derivatives

Direct alkylation of a hydrazine precursor with an alkyl halide is the most straightforward approach. However, it often suffers from a lack of selectivity, leading to mixtures of mono-, di-, tri-, and even tetra-alkylated products, as well as the formation of quaternary hydrazinium salts.[12]

Causality of Poor Selectivity: The initial alkylation product, a monoalkylhydrazine, is often more nucleophilic than hydrazine itself, leading to rapid subsequent alkylations. To overcome this, chemists employ two primary strategies: the use of protecting groups and the polyanion approach.

  • Protecting Groups: Using a protecting group on one nitrogen, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), deactivates it, allowing for selective alkylation on the unprotected nitrogen.[2][13] This is a reliable but multi-step process involving protection and deprotection.

  • Polyanion Strategy: A more elegant and efficient method involves the generation of dianions or trianions using strong bases like n-butyllithium (n-BuLi).[13][14] The vast difference in pKa between the NH protons on a protected hydrazine allows for selective deprotonation.[2] The resulting anions exhibit different reactivities, enabling controlled, sequential alkylation at specific nitrogen atoms in a one-pot fashion.[13][14] This method provides fast and convenient access to multi-alkylated derivatives.[14]

Caption: Diagram 1: The Polyanion Strategy for Selective Dialkylation.

Protocol 1: Selective Dialkylation of Phenylhydrazine via Dianion Formation [2][13]

  • Protection: React phenylhydrazine with Di-tert-butyl dicarbonate (Boc₂O) to prepare N-phenyl-N'-Boc-hydrazine (PhNHNHBoc).

  • Dianion Formation: Dissolve PhNHNHBoc in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

  • Add 2.0 equivalents of n-butyllithium (n-BuLi) dropwise. A distinct color change indicates the formation of the dianion.

  • Alkylation: Allow the solution to warm to room temperature. Add 2.0 equivalents of the desired alkyl halide (R-X). The reaction rate depends on the leaving group (I > Br > Cl) and steric hindrance of the electrophile.[2]

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography.

Reductive Amination (Reductive Alkylation)

Reductive amination is a powerful and widely used one-pot method for synthesizing amines, which has been efficiently adapted for alkylhydrazines.[15][16] The process involves the initial condensation of a hydrazine with an aldehyde or ketone to form a hydrazone intermediate, which is then reduced in situ to the corresponding alkylhydrazine.[15]

Caption: Diagram 2: General Workflow for Reductive Amination.

Causality of Reagent Choice: The key to a successful one-pot reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate hydrazone (or the protonated iminium ion).[15][16]

  • Sodium Cyanoborohydride (NaBH₃CN) : A classic choice, effective under mildly acidic conditions which help to catalyze hydrazone formation.

  • α-Picoline-Borane : A more recent and highly efficient reagent that provides excellent yields for a variety of N-alkylhydrazine derivatives.[17][18][19] It allows for fine-tuning to achieve either mono- or N,N-dialkylation by controlling the stoichiometry.[18]

  • Catalytic Hydrogenation : Using H₂ gas with catalysts like Pd/C or PtO₂ is another effective, albeit often higher pressure, method.

Enzymatic Synthesis

In the push for greener and more sustainable chemistry, biocatalysis has emerged as a powerful tool. Engineered imine reductases (IREDs) have been successfully employed for the reductive amination of carbonyls with hydrazines, a process termed "reductive hydrazination".[20]

Expertise & Experience: This enzymatic approach offers several advantages over traditional chemical methods. The reactions are performed under mild aqueous conditions (room temperature, neutral pH), avoiding harsh reagents and solvents. Furthermore, the inherent chirality of enzymes can be exploited to produce enantiomerically enriched chiral hydrazines.[20] By coupling the reaction with a cofactor regeneration system (e.g., using a hydrogenase), the process becomes highly atom-efficient and scalable.[20]

Reactivity and Mechanistic Insights

The synthetic utility of alkylhydrazines stems from their predictable and versatile reactivity, centered around the N-N bond and the nucleophilic nitrogen centers.

N-N Bond Cleavage

The ability to selectively cleave the N-N bond is a cornerstone of hydrazine chemistry, providing a valuable route to amines and amides.

  • Reductive Cleavage: This is a common transformation, typically achieved through catalytic hydrogenolysis using catalysts like Raney Nickel, Platinum, or Palladium on carbon (Pd/C).[6] These reactions often require hydrogen gas, sometimes under pressure. Dissolving metal reductions, such as lithium in liquid ammonia, are also effective for cleaving N-acylhydrazines.[21]

  • Oxidative/Photocatalytic Cleavage: Modern methods utilize visible-light photocatalysis to cleave the N-N bonds of arylhydrazines and hydrazides.[22][23] A ruthenium(II) complex, for example, can be photoexcited to generate nitrogen radical cations from the hydrazine, which then undergo fragmentation to form amines.[22] This approach is operationally simple and aligns with green chemistry principles.[22]

Generation of Carbon-Centered Radicals

Beyond cleavage to amines, the oxidation of monosubstituted hydrazines (Ar-NHNH₂, Alkyl-NHNH₂) can lead to the extrusion of a stable dinitrogen molecule (N₂), generating carbon-centered radicals.[7][8] This transformation converts the hydrazine into a synthetically valuable radical precursor for C-C bond formation reactions, such as alkene difunctionalization and CH-functionalization of arenes.[7][8]

Applications in Organic Synthesis

Alkylhydrazines are not merely synthetic curiosities; they are enabling reagents for constructing complex and valuable molecular architectures.

The Fischer Indole Synthesis

One of the most celebrated applications of arylhydrazines is the Fischer indole synthesis, a reaction discovered in 1883 that forms the indole heterocyclic core from a phenylhydrazine and a carbonyl compound under acidic conditions.[24]

Caption: Diagram 3: Key Stages of the Fischer Indole Synthesis.

Field-Proven Insights: While the classic Fischer synthesis uses unalkylated arylhydrazines, recent studies have shown that using terminally alkylated arylhydrazines can significantly improve the reaction.[25][26] These alkylated variants lead to faster reaction rates, higher yields, and allow the reaction to be conducted at lower temperatures.[25][26] This is particularly advantageous when working with acid-sensitive substrates, expanding the scope and practicality of this venerable reaction.[25]

Synthesis of Nitrogen Heterocycles

Alkylhydrazines are key precursors for a wide variety of nitrogen-containing heterocycles.[1][27] For example, the reaction of a 1,2-dialkylhydrazine with a 1,3-dielectrophile can be used to construct pyrazolidine rings, while reaction with a 1,4-dielectrophile can yield pyridazine derivatives. The polyanion alkylation strategy using dielectrophiles provides a simple, one-pot route to these valuable heterocyclic systems.[2]

Role in Medicinal Chemistry and Drug Development

The hydrazine moiety is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of therapeutic applications.[1][2][28]

Table 1: Examples of Hydrazine-Derived Pharmaceuticals

Drug NameClassTherapeutic Use
Iproniazid Monoamine Oxidase Inhibitor (MAOI)Antidepressant[28]
Isocarboxazid Monoamine Oxidase Inhibitor (MAOI)Antidepressant[17][28]
Benserazide DOPA decarboxylase inhibitorAnti-Parkinson's agent[28]
Isoniazid HydrazideAntituberculosis agent[28]

The biological activity of these compounds is diverse, with reports of anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The ability to easily synthesize a wide variety of substituted alkylhydrazines allows medicinal chemists to generate large libraries of compounds for screening, facilitating the discovery of new therapeutic agents.[28]

Safety and Handling of Alkylhydrazines

Trustworthiness Through Safety: The practical application of alkylhydrazine chemistry is contingent upon the safe handling of these hazardous materials.

  • Toxicity and Carcinogenicity: Hydrazine and its simple alkyl derivatives are highly toxic, corrosive, and are considered potential human carcinogens.[9][10][29] They can be absorbed through inhalation, skin contact, and ingestion.[10] Acute exposure can cause severe irritation to the skin, eyes, and respiratory tract, while chronic exposure can damage the liver and central nervous system.[10][29]

  • Flammability and Explosivity: Anhydrous hydrazine and some alkylhydrazines are flammable liquids and can form explosive mixtures with air.[10][11] Critically, hydrazine can decompose energetically even in the absence of air, a hazard that can be initiated by contact with certain metals or high surface area materials.[10]

  • Handling Protocols:

    • Engineering Controls: All work with hydrazines must be conducted in a well-ventilated chemical fume hood.[9]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical splash goggles or a face shield, and suitable gloves (consult a glove compatibility chart).[29]

    • Inert Atmosphere: Reactions involving highly reactive or anhydrous hydrazines should be performed under an inert atmosphere (e.g., nitrogen or argon).

    • Storage: Store hydrazines in tightly sealed containers in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials like strong oxidizing agents and acids.[10][29]

    • Waste Disposal: Hydrazine waste is hazardous and must be disposed of according to institutional and governmental regulations. Quenching procedures with an oxidizing agent like sodium hypochlorite (bleach) can be used to neutralize small spills or residual amounts, but this should be done with extreme care due to the exothermic nature of the reaction.

Conclusion and Future Outlook

Alkylhydrazines continue to be a cornerstone of synthetic and medicinal chemistry. The evolution of synthetic methods from non-selective direct alkylations to highly controlled polyanion strategies and green enzymatic processes has dramatically expanded their accessibility and utility. Mechanistic understanding of N-N bond cleavage and radical generation continues to unlock novel chemical transformations. Their foundational role in the synthesis of indoles and other heterocycles, coupled with their prevalence in pharmaceuticals, ensures their continued relevance.

Future research will likely focus on developing even more selective and sustainable catalytic methods for their synthesis and transformation. The exploration of enantioselective enzymatic processes for producing chiral alkylhydrazines is a particularly promising avenue for drug development. As our synthetic toolkit grows, so too will the applications of this remarkable and versatile class of molecules.

References

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  • Hughes, D. L., et al. (2022). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. ResearchGate. [Link]

  • Kawase, Y., et al. (2014). Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane and Its Applications to the Syntheses of Useful Compounds Related to Active Pharmaceutical Ingredients. Organic Chemistry Portal. [Link]

  • Hughes, D. L., et al. (2022). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. PubMed. [Link]

  • Various Authors. (n.d.). Synthetic methodology for alkyl substituted hydrazines. ResearchGate. [Link]

  • Martínez, S., et al. (2006). Nitrogen-nitrogen bond cleavage catalyzed by ruthenium complexes. Arkat USA, Inc. [Link]

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  • Various Authors. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

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  • Denmark, S. E., et al. (1995). Lithium/ammonia cleavage of the nitrogen-nitrogen bond in N-(methoxycarbonyl)- and N-acetylhydrazines. The Journal of Organic Chemistry. [Link]

  • Audrieth, L. F., & Nickles, P. M. (1941). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. DTIC. [Link]

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Foundational

The Chemical Reactivity of the Hydrazine Functional Group: Mechanisms, Kinetics, and Applications in Bioconjugation and Drug Design

Abstract The hydrazine functional group ( −NH−NH2​ ) occupies a unique position in organic chemistry and drug development. Despite its structural simplicity, its kinetic behavior deviates significantly from standard amin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The hydrazine functional group ( −NH−NH2​ ) occupies a unique position in organic chemistry and drug development. Despite its structural simplicity, its kinetic behavior deviates significantly from standard amines, making it a powerful tool for dynamic covalent chemistry and targeted therapeutics. As a Senior Application Scientist, I frequently see development pipelines succeed or fail based on a fundamental understanding of these reaction kinetics. This whitepaper dissects the mechanistic causality behind hydrazine reactivity, explores its catalytic optimization, and provides field-proven protocols for its application in Antibody-Drug Conjugates (ADCs).

The Alpha-Effect: Ground-State Destabilization and Nucleophilicity

A common pitfall in bioconjugation design is equating basicity with nucleophilicity. If we rely solely on pKa​ values, hydrazine ( pKa​≈8.1 ) should be a weaker nucleophile than a primary alkylamine like methylamine ( pKa​≈10.6 ). However, empirical data shows that hydrazines react with electrophiles orders of magnitude faster than predicted by their basicity.

This kinetic anomaly is governed by the alpha-effect , a phenomenon first quantified by[1].

The Causality of the Alpha-Effect: The enhanced nucleophilicity arises from the adjacent (alpha) nitrogen atom, which possesses a lone pair of electrons. This adjacent lone pair interacts with the lone pair on the nucleophilic nitrogen, leading to ground-state destabilization (raising the energy of the Highest Occupied Molecular Orbital, or HOMO)[1]. Furthermore, during the transition state of a nucleophilic attack, the alpha-lone pair helps minimize Pauli repulsion, lowering the activation energy barrier[1]. This makes hydrazine derivatives exceptionally reactive toward electrophilic centers like aldehydes and ketones.

Dynamic Covalent Chemistry: Overcoming Kinetic Bottlenecks

While the alpha-effect makes hydrazine a strong nucleophile, the overall formation of a hydrazone bond at physiological pH (7.4) is surprisingly sluggish. The reaction proceeds via a tetrahedral carbinolamine intermediate, and the subsequent dehydration step to form the C=N double bond is rate-limiting.

To bypass this kinetic bottleneck without altering the final thermodynamic equilibrium, we employ nucleophilic catalysts. Research spearheaded by demonstrated that the addition of aniline significantly accelerates hydrazone formation[2].

The Causality of Aniline Catalysis: Aniline rapidly condenses with the carbonyl to form a protonated Schiff base. Because this iminium intermediate is vastly more electrophilic than the parent aldehyde, it undergoes rapid transimination when exposed to the hydrazine derivative[2]. Newer catalysts, such as m-phenylenediamine (mPDA), can accelerate this process even further[3].

Table 1: Kinetic Comparison of Hydrazone Formation at pH 7.4

Reaction SystemCatalystpHApparent Rate Constant ( k2​ )Approx. Half-Life ( t1/2​ ) at 1 mM
Aldehyde + HydrazineNone7.4 ∼0.01M−1s−1 ∼27.7 hours
Aldehyde + HydrazineAniline (10 mM)7.4 ∼0.4M−1s−1 ∼41 minutes
Aldehyde + Hydrazinem-Phenylenediamine7.4 ∼1.5M−1s−1 ∼11 minutes
Ketone + HydrazineNone7.4 <0.001M−1s−1 >11 days

Data synthesized from established bioconjugation literature demonstrating the necessity of catalysis for practical reaction times[2][3].

Mechanism A Aldehyde/Ketone (Electrophile) C Protonated Schiff Base (Reactive Intermediate) A->C + Aniline (Fast Dehydration) B Aniline Catalyst (Nucleophile) B->C C->B Catalyst Release E Hydrazone Product (Bioconjugate) C->E + Hydrazine (Transimination) D Hydrazine Derivative (Alpha-Effect) D->E

Fig 1: Mechanism of aniline-catalyzed hydrazone formation via a Schiff base intermediate.

Translational Application: pH-Sensitive Linkers in ADCs

In targeted oncology, the reversible nature of the hydrazone bond is exploited to engineer smart, stimuli-responsive therapeutics. A premier example is the use of like Mylotarg (gemtuzumab ozogamicin)[4][5].

The Causality of pH-Triggered Release: The hydrazone bond is thermodynamically stable at the neutral pH of blood circulation (pH 7.4), which minimizes premature shedding of the highly toxic payload into systemic circulation[5]. However, once the ADC binds to the tumor antigen and undergoes receptor-mediated endocytosis, it is trafficked to the lysosome. In the lysosome, the pH drops to 4.5–5.0. This high concentration of protons shifts the chemical equilibrium: the hydrazone nitrogen is protonated, rendering the C=N bond highly susceptible to rapid hydrolysis. This self-immolative cleavage releases the cytotoxic payload precisely where it is lethal—inside the cancer cell[6].

ADC_Cleavage A ADC in Blood (pH 7.4) Stable Hydrazone B Endocytosis (Target Cell) A->B C Lysosome (pH 4.5 - 5.0) B->C D Hydrazone Hydrolysis C->D E Payload Release & Apoptosis D->E

Fig 2: pH-sensitive cleavage pathway of hydrazone-linked Antibody-Drug Conjugates (ADCs).

(Note: Beyond bioconjugation, the potent reducing nature of hydrazine is also exploited in the [7]. In this reaction, base-catalyzed deprotonation of a hydrazone drives the irreversible extrusion of thermodynamic N2​ gas, reducing carbonyls to alkanes[7].)

Self-Validating Experimental Protocol: Aniline-Catalyzed Bioconjugation

To ensure high-fidelity bioconjugation in a drug development setting, protocols must be self-validating. The following workflow describes the conjugation of an aldehyde-tagged monoclonal antibody (mAb) with a hydrazine-functionalized payload, utilizing built-in analytical checkpoints.

Step 1: Buffer Formulation & pH Optimization

  • Action : Prepare a 100 mM sodium acetate buffer, pH 5.5, containing 150 mM NaCl.

  • Causality : pH 5.5 is the kinetic sweet spot. It is acidic enough to protonate the aniline Schiff base intermediate (maximizing its electrophilicity) but basic enough to prevent the complete protonation of the hydrazine nucleophile ( pKa​≈8.1 ), ensuring it remains active for nucleophilic attack.

Step 2: Catalyst Activation

  • Action : Add aniline to the buffer to achieve a final concentration of 10 mM.

  • Causality : Aniline acts as the transimination catalyst, bypassing the slow dehydration step of direct hydrazone formation.

Step 3: Reagent Introduction & Reaction Monitoring

  • Action : Introduce the aldehyde-tagged mAb ( 10μM ) and the hydrazine-payload ( 50μM , 5 eq). Incubate at 25∘C .

  • Self-Validation Checkpoint : Monitor the reaction via continuous UV-Vis spectroscopy. The formation of the extended conjugated system of the hydrazone bond will generate a distinct isosbestic point. The presence of a clean isosbestic point mathematically validates that the reaction is proceeding cleanly from reactant to product without the formation of off-target aggregates.

Step 4: Quenching and Purification

  • Action : Purify the conjugate using Size Exclusion Chromatography (SEC) to remove the aniline catalyst and unreacted payload.

  • Self-Validation Checkpoint : Run the purified fraction on SEC-HPLC. A single, monodisperse peak exhibiting dual UV absorbance (e.g., 280 nm for the mAb and the specific λmax​ of the payload) confirms successful conjugation and the absence of high-molecular-weight crosslinking.

References
  • Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry Source: Journal of the American Chemical Society (via PubMed) URL:[Link]

  • Alpha effect Source: Wikipedia URL:[Link]

  • Antibody–Drug Conjugates Source: Encyclopedia.pub URL: [Link]

  • Aniline Catalysed Hydrazone Formation Reactions Show a Large Variation in Reaction Rates and Catalytic Effects Source: ResearchGate URL:[Link]

  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reduction Source: Chemistry LibreTexts URL:[Link]

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Operational Protocols for (1-Cyclohexylethyl)hydrazine Hydrochloride

Executive Summary (1-Cyclohexylethyl)hydrazine hydrochloride (CAS: 15881-98-8) is a specialized alkylhydrazine derivative utilized extensively as a bifunctional building block in the synthesis of complex heterocycles, ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Cyclohexylethyl)hydrazine hydrochloride (CAS: 15881-98-8) is a specialized alkylhydrazine derivative utilized extensively as a bifunctional building block in the synthesis of complex heterocycles, active pharmaceutical ingredients (APIs), and agrochemicals[1]. While the hydrochloride salt form significantly enhances bench stability and mitigates the acute volatility associated with free hydrazines, it remains a potent toxicant and environmental hazard[2]. This whitepaper provides drug development professionals and synthetic chemists with a mechanistic understanding of its physicochemical profile, toxicological risks, and self-validating protocols for safe handling.

Physicochemical Profiling & Causality of Stability

Free alkylhydrazines are highly nucleophilic, prone to rapid atmospheric oxidation, and possess high vapor pressures, making them exceptionally hazardous to handle[3]. By converting (1-cyclohexylethyl)hydrazine into its hydrochloride salt, the primary amine's lone pair is protonated. This protonation serves two critical functions:

  • Oxidative Resistance: It prevents the lone pair from participating in single-electron transfer reactions with atmospheric oxygen, thereby preventing degradation into diazenes or radical species.

  • Volatility Suppression: The ionic nature of the salt drastically lowers the vapor pressure, converting a volatile liquid into a crystalline solid. This virtually eliminates the inhalation hazard of the vapor under ambient conditions, though dust aerosolization remains a critical risk[4].

Table 1: Quantitative Physicochemical Data
PropertyValue / DescriptionCausality / Implication for Handling
CAS Number 15881-98-8Unique identifier for safety tracking and procurement[1].
Molecular Formula C8H18N2 · HClIndicates the presence of a stoichiometric equivalent of HCl[4].
Molecular Weight ~178.70 g/mol Required for precise stoichiometric calculations during base liberation.
Physical State Solid (Crystalline Powder)Prone to aerosolization; requires handling in a draft-controlled environment[3].
Solubility Soluble in polar solvents (H2O, MeOH)Facilitates homogeneous phase reactions but requires careful aqueous waste management[2].

Toxicological Mechanisms & Safety Imperatives

The toxicological profile of (1-cyclohexylethyl)hydrazine hydrochloride is driven by its ability to act as a potent nucleophile and reducing agent once the free base is liberated in vivo or in vitro[2].

  • Hepatotoxicity and Hemolysis: Alkylhydrazines can undergo enzymatic oxidation in the liver (via Cytochrome P450s) to form reactive intermediates (e.g., alkyl radicals or diazonium ions) that induce oxidative stress. This leads to red blood cell hemolysis and hepatic necrosis[5].

  • CNS Stimulation: Hydrazine derivatives are known antagonists of GABA (gamma-aminobutyric acid) synthesis. Exposure can lead to severe central nervous system stimulation, anxiety, and in extreme cases, seizures[5].

  • Sensitization: Repeated dermal exposure can lead to allergic contact dermatitis due to the compound's ability to haptenize skin proteins[2].

Table 2: Hazard Classification & Exposure Thresholds
Hazard Class (GHS)IndicatorMitigation Strategy
Acute Toxicity (Oral/Dermal) Category 3 / 4 (Toxic/Harmful)Mandatory use of nitrile/neoprene gloves and localized exhaust ventilation[6].
Skin Sensitization Category 1Double-gloving; immediate decontamination of exposed skin[2].
Aquatic Toxicity Chronic Category 1Zero-discharge policy to drains; all waste must be chemically quenched[2].

Derivatization Workflow & Hazard Mitigation

To safely utilize this reagent, the hydrochloride salt must be neutralized in situ using a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to liberate the reactive hydrazine for subsequent electrophilic addition. This workflow introduces a transient hazard window where the volatile free base is present.

HandlingWorkflow A Solid Reagent (1-Cyclohexylethyl)hydrazine HCl B Weighing & Transfer (Glovebox / Fume Hood) A->B PPE Required C Base Liberation (Addition of Et3N / DIPEA) B->C Solvent Addition D Electrophilic Addition (e.g., Carbonyl Condensation) C->D Reagent Activation E Toxic Vapor Emission (Free Hydrazine Hazard) C->E Side Reaction F Quenching & Disposal (Dilute Acid / Oxidant) D->F Waste Generation E->F Scrubbing

Workflow for (1-Cyclohexylethyl)hydrazine HCl derivatization and hazard mitigation.

Self-Validating Experimental Protocols

Protocol 1: Safe Weighing and In Situ Base Liberation

Objective: To safely transfer the solid salt and liberate the reactive free base without exposing the operator to toxic vapors or dust[3]. Self-Validation Check: The complete dissolution of the salt and a subsequent slight exotherm upon base addition confirms the successful liberation of the free hydrazine.

  • Preparation: Ensure the fume hood face velocity is between 80-100 fpm. Don standard PPE: flame-retardant lab coat, safety goggles, and double nitrile gloves.

  • Weighing: Tare a sealed, septum-capped vial on the analytical balance. Inside the fume hood, transfer the required mass of (1-Cyclohexylethyl)hydrazine hydrochloride into the vial. Seal the vial before removing it from the hood to re-weigh.

  • Purging: Insert a nitrogen/argon inlet needle and a vent needle into the septum. Purge the vial for 5 minutes to displace oxygen. Causality: This prevents premature single-electron oxidation of the soon-to-be-liberated free base.

  • Solvation: Inject an anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile) via syringe to achieve the desired molarity. The salt will likely remain as a suspension.

  • Liberation: Slowly inject 1.1 to 1.5 equivalents of a tertiary amine base (e.g., Triethylamine or DIPEA).

  • Validation: Observe the reaction matrix. The suspension should clear as the hydrochloride salt is neutralized (forming soluble Triethylammonium chloride or precipitating depending on the solvent choice). The free (1-Cyclohexylethyl)hydrazine is now active and must be reacted immediately.

Protocol 2: Chemical Quenching and Spill Decontamination

Objective: To irreversibly destroy unreacted hydrazine species in reaction waste or during a spill, preventing environmental contamination[2]. Self-Validation Check: The cessation of gas evolution (N₂) indicates the complete destruction of the hydrazine species.

  • Spill Isolation: In the event of a spill, immediately cover the solid powder with a damp absorbent pad to prevent dust aerosolization. If it is a solution, cover with chemical spill clay or sand.

  • Acidification (First Pass): Spray the spill area with a dilute acid (e.g., 5% Acetic Acid or 0.1M HCl). Causality: This immediately protonates any free base, converting it back to the non-volatile, water-soluble salt, instantly neutralizing the inhalation hazard.

  • Oxidative Quenching (Destruction): Prepare a fresh solution of 5-10% Sodium Hypochlorite (household bleach). Slowly apply the bleach to the acidified spill or add it dropwise to the reaction waste flask.

  • Validation: Observe for effervescence. The hypochlorite oxidizes the hydrazine derivative, evolving nitrogen gas and forming inert hydrocarbons/chlorides. Continue addition until no further gas evolution is observed.

  • Disposal: Collect the neutralized aqueous mixture into a designated, vented hazardous waste container. Note: Do not seal the container tightly immediately, as residual off-gassing may cause pressure buildup.

References

  • BLD Pharm. "15881-98-8 | (1-cyclohexylethyl)hydrazine hydrochloride". bldpharm.com. 1

  • Sigma-Aldrich. "Hydrazine hydrochloride". sigmaaldrich.com. Link

  • PubChem. "(1-Cyclohexylethyl)hydrazine | C8H18N2 | CID 202796". nih.gov. 4

  • Cole-Parmer. "Material Safety Data Sheet - Hydrazine dihydrochloride, 99%". coleparmer.com. 5

  • Chemos GmbH & Co. KG. "Safety Data Sheet: 1-(Tert-butyl)hydrazine hydrochloride". chemos.de. 6

  • Loba Chemie. "HYDRAZINE MONOHYDROCHLORIDE EXTRA PURE Safety Data Sheet". lobachemie.com. 2

  • Apollo Scientific. "1-(tert-Butyl)hydrazine hydrochloride - Safety Data Sheet". apolloscientific.co.uk. 3

Sources

Foundational

understanding the basicity of aliphatic hydrazines

An In-Depth Technical Guide to Understanding the Basicity of Aliphatic Hydrazines Authored by: A Senior Application Scientist Abstract This guide provides a comprehensive examination of the fundamental principles governi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Understanding the Basicity of Aliphatic Hydrazines

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive examination of the fundamental principles governing the basicity of aliphatic hydrazines. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple definitions to explore the nuanced interplay of electronic, steric, and solvent effects that determine the proton affinity of these critical compounds. We will dissect the structural factors influencing pKa values, clarify the often-misunderstood alpha effect, and provide a detailed, field-proven protocol for the empirical determination of basicity via potentiometric titration. The insights herein are intended to empower researchers to better predict and manipulate the physicochemical properties of hydrazine-containing molecules in medicinal chemistry and beyond.

Introduction: Deconstructing Hydrazine Basicity

At its core, the basicity of an aliphatic hydrazine is a measure of its ability to accept a proton (H⁺), a property quantified by the acid dissociation constant (pKa) of its conjugate acid, the hydrazinium ion (R₂N-NR₂H⁺). Understanding this property is paramount in drug development, as the ionization state of a molecule dictates its solubility, membrane permeability, and interaction with biological targets.

Unlike simple aliphatic amines, hydrazines possess two adjacent nitrogen atoms, each with a lone pair of electrons. This unique N-N single bond arrangement introduces electronic effects that fundamentally alter basicity compared to analogous amines. For instance, hydrazine (N₂H₄) has a conjugate acid pKa of approximately 8.0-8.1, making it a significantly weaker base than ammonia (NH₃), whose conjugate acid pKa is about 9.3.[1][2] This counter-intuitive observation—having two lone pairs yet lower basicity—forms the crux of our investigation. The primary cause is the inductive effect ; one nitrogen atom acts as an electron-withdrawing group relative to hydrogen, destabilizing the positive charge that forms on the adjacent nitrogen upon protonation.[2][3][4]

This guide will systematically explore the factors that modulate this baseline basicity, providing a predictive framework for chemists and pharmacologists.

Core Influences on Aliphatic Hydrazine Basicity

The basicity of a substituted hydrazine is not a fixed value but rather a consequence of a delicate balance between several structural and environmental factors.

The Inductive Effect: Alkyl and Substituent Groups

The nature of the substituents on the hydrazine nitrogen atoms is the most dominant factor influencing basicity.

  • Electron-Donating Groups (+I): Aliphatic alkyl groups are electron-donating. They push electron density toward the nitrogen atoms, increasing the availability of the lone pairs for protonation.[5][6] This effect stabilizes the resulting positive charge on the hydrazinium cation. Consequently, alkyl substitution generally increases the basicity of hydrazines.[7]

  • Electron-Withdrawing Groups (-I): Conversely, electronegative atoms or groups (e.g., halogens, carbonyls) withdraw electron density from the nitrogen atoms.[4][8] This destabilizes the conjugate acid and makes the lone pair less available, thereby decreasing basicity.[9]

The following diagram illustrates the logical relationship between these electronic effects and the resulting basicity.

G cluster_factors Influencing Factors Inductive Inductive Effect (+I / -I) Hydrazine Aliphatic Hydrazine (Lone Pair Availability) Inductive->Hydrazine Modulates e⁻ density Steric Steric Hindrance Protonation Protonation Event (Formation of R₂N-NR₂H⁺) Steric->Protonation Hinders H⁺ approach Solvation Solvation of Cation Solvation->Protonation Stabilizes product Hydrazine->Protonation Accepts H⁺ pKa Observed pKa (Basicity) Protonation->pKa Determines

Caption: Factors governing the basicity of aliphatic hydrazines.

Steric Effects

As the size of alkyl substituents increases, they can physically obstruct the approach of a proton to the nitrogen's lone pair.[10] This "steric hindrance" can also interfere with the favorable solvation of the resulting hydrazinium ion by solvent molecules (e.g., water). Poor solvation destabilizes the cation, making its formation less favorable and thus lowering the basicity. This effect can sometimes override the expected increase in basicity from inductive effects, leading to complex trends in heavily substituted hydrazines.[10]

The Alpha Effect: A Matter of Nucleophilicity, Not Basicity

The "alpha effect" is a frequently cited but often misconstrued phenomenon. It refers to the observation that an atom with a lone pair adjacent (in the alpha position) to a nucleophilic center can enhance its nucleophilicity beyond what would be predicted by its basicity alone.[3][11] Hydrazine is a classic example; it is a more potent nucleophile than ammonia but a weaker base.[1][12]

It is critical for researchers to understand that the alpha effect does not typically increase basicity . The prevailing theories suggest it stabilizes the transition state of a nucleophilic attack, not the final product of a protonation equilibrium.[11] Indeed, some studies have even questioned the universality of the alpha effect on nucleophilicity, suggesting it may be highly dependent on the reaction system.[13] Therefore, when predicting the basicity of a novel hydrazine derivative, one should focus primarily on inductive and steric effects rather than anticipating an enhancement from the alpha effect.

Quantitative Analysis: pKa Values of Representative Hydrazines

To contextualize the impact of substitution, the following table summarizes the pKa values of the conjugate acids for several aliphatic hydrazines in aqueous solution.

CompoundStructurepKa of Conjugate AcidPrimary Influence
AmmoniaNH₃9.25Reference
HydrazineH₂N-NH₂8.10-I effect of adjacent N
MethylhydrazineCH₃HN-NH₂7.87+I of CH₃ vs. -I of N
1,1-Dimethylhydrazine(CH₃)₂N-NH₂7.21+I of 2xCH₃ vs. -I of N
1,2-DimethylhydrazineCH₃HN-NHCH₃7.52+I of 2xCH₃ (distributed)
Tetramethylhydrazine(CH₃)₂N-N(CH₃)₂6.56Steric hindrance/Solvation

Note: pKa values are approximate and can vary slightly based on experimental conditions. Data compiled from various sources including[2][14].

This data illustrates that while methyl groups are electron-donating, the interplay with the adjacent nitrogen's inductive effect and increasing steric bulk leads to non-linear trends in basicity.

Experimental Protocol: Determination of pKa by Potentiometric Titration

The most reliable method for determining the pKa of a novel hydrazine derivative is potentiometric titration. This technique is a self-validating system; the resulting titration curve's sigmoidal shape is a direct confirmation of the acid-base equilibrium being measured.[15]

Causality Behind the Method

This method measures the change in pH of a solution of the hydrazine (a weak base) as a standardized strong acid is incrementally added. The pKa is determined from the titration curve at the point where exactly half of the hydrazine has been protonated. At this half-equivalence point, the concentrations of the free base [N₂H₄] and its conjugate acid [N₂H₅⁺] are equal. According to the Henderson-Hasselbalch equation, at this specific point, the pH of the solution is equal to the pKa of the conjugate acid.[16] The equivalence point, where all the base has been neutralized, is identified by the steepest point of the curve (the inflection point), which is most accurately located as the maximum of the first derivative of the curve.[17][18]

Step-by-Step Methodology

Caption: Workflow for pKa determination via potentiometric titration.

  • Preparation :

    • Prepare an aqueous solution of the aliphatic hydrazine at a known concentration (e.g., 0.01 M).

    • Prepare a standardized solution of a strong acid titrant (e.g., 0.1 M HCl).[17]

  • Instrument Calibration :

    • Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) that bracket the expected pKa. This step is critical for data accuracy.[17]

  • Titration Procedure :

    • Pipette a precise volume of the hydrazine solution into a beaker. If necessary, add deionized water to ensure the pH electrode bulb is fully submerged.[17]

    • Place a magnetic stir bar in the beaker and begin gentle stirring.

    • Immerse the calibrated pH electrode and allow the initial pH reading to stabilize. Record this value.

    • Begin adding the strong acid titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.[16]

    • Continue adding titrant, reducing the increment size as the pH begins to change more rapidly (approaching the equivalence point).

    • Proceed with the titration well past the equivalence point until the pH curve flattens out in the acidic region.

  • Data Analysis :

    • Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV) and plot it against the average volume. The peak of this derivative plot corresponds to the equivalence volume (V_eq).[18]

    • Determine the half-equivalence volume (V_eq / 2).

    • Locate the pH on the original titration curve that corresponds to the half-equivalence volume. This pH value is the pKa of the hydrazinium ion.[16]

Conclusion for the Drug Development Professional

A thorough understanding of the basicity of aliphatic hydrazines is not merely an academic exercise; it is a practical necessity in modern drug design. The pKa of a hydrazine moiety directly influences a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. By grasping the principles of inductive effects, steric hindrance, and proper pKa determination, researchers can:

  • Predict Ionization: Estimate the charge state of a molecule in different physiological compartments (e.g., stomach at pH ~2, blood at pH ~7.4).

  • Tune Solubility: Modify substituents to increase or decrease basicity, thereby controlling aqueous solubility.

  • Optimize Target Binding: Modulate the pKa to ensure the correct protonation state for optimal interaction with a protein binding site.

The frameworks and protocols presented in this guide offer a robust foundation for the rational design and empirical validation of new chemical entities containing the versatile aliphatic hydrazine scaffold.

References

  • Alpha effect - Wikipedia. [Link]

  • Nucleophilicity and Basicity Factors in Organic Reactions. [Link]

  • Buxton, G. V., Salmon, G. A., & Williams, R. J. (1995). pKa of the hydrazinium ion and the reaction of hydrogen atoms with hydrazine in aqueous solution. Journal of the Chemical Society, Faraday Transactions, 91(22), 4013-4017. [Link]

  • Nucleophilicity Trends of Amines - Master Organic Chemistry. (2018, May 7). [Link]

  • Nigst, T. A., Antipova, A., & Mayr, H. (2012). Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in hydrazine reactivities. The Journal of organic chemistry, 77(18), 8142–8155. [Link]

  • What is alpha effect? Ex- hydrazine is less basic than NH3 but more n - askIITians. (2011, July 3). [Link]

  • A comparison of pKa values for Ar-NH 2 and some hydrazides. - ResearchGate. [Link]

  • Leito, I., et al. (2005). Acidity of Di- and Triprotected Hydrazine Derivatives in Dimethyl Sulfoxide and Aspects of Their Alkylation. The Journal of Organic Chemistry, 70(16), 6381-6391. [Link]

  • Hydrazine - Wikipedia. [Link]

  • 5 Key Basicity Trends of Amines - Master Organic Chemistry. (2017, April 26). [Link]

  • Factors That Affect the Basicity of Amines - Unacademy. [Link]

  • (PDF) Proton affinities and PKa values of tetraalkylhydrazines - ResearchGate. (2025, August 6). [Link]

  • Potentiometric Titration of Acid-Base. (2025, February 4). [Link]

  • Proton transfer reactions of hydrazine-boranes - CORE. (2015, August 31). [Link]

  • van de Waterbeemd, H., & Smith, D. A. (2009). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods - MDPI. (2023, August 16). [Link]

  • Potentiometric Acid-Base Titrations - WongChemistry. [Link]

  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry - MDPI. (2017, September 20). [Link]

  • Proton Affinity and Conformational Integrity of a 24-Atom Triazine Macrocycle across Physiologically Relevant pH - PMC. [Link]

  • POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. [Link]

  • Gas Phase and Aqueous Thermochemistry of Hydrazine and Related Radicals and the Energy Profiles of Reactions with H• and OH•: An ab Initio Study | The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Amine Basicity (Edexcel A Level Chemistry): Revision Note. (2025, January 3). [Link]

  • The Potentiometric Titration of Weak Acids and Bases in Dilute Aqueous Solution* - RSC Publishing. [Link]

  • Potentiometric determination of weak bases by titration to a fixed pH value - ResearchGate. (2025, August 5). [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). [Link]

  • Inductive and Resonance (Mesomeric) Effects - Chemistry Steps. (2024, February 15). [Link]

  • pKa Data Compiled by R. Williams - Organic Chemistry Data. (2022, April 7). [Link]

  • Factors affecting basicity of Primary Amines - Online Organic Chemistry Tutor. (2025, April 27). [Link]

  • 24.3: Basicity of Amines - Chemistry LibreTexts. (2025, February 24). [Link]

  • 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. (2023, October 27). [Link]

  • What is the pKa of the hydrazinium ion? - Homework.Study.com. [Link]

  • Acids & Bases - Inductive Effect, Electronegativity, Hybridization, Resonance & Atomic Size - YouTube. (2023, January 30). [Link]

  • How Do Steric Effects Influence Basicity? - Physics Forums. (2014, August 1). [Link]

  • Why is the pKa of hydrazine so low? : r/chemhelp - Reddit. (2012, February 27). [Link]

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Protocols & Analytical Methods

Method

Application Note: Utilizing (1-Cyclohexylethyl)hydrazine Hydrochloride in Fischer Indole Synthesis for Cannabinoid Receptor Ligand Discovery

Target Audience: Researchers, synthetic chemists, and drug development professionals. Strategic Rationale: Overcoming Late-Stage Alkylation Bottlenecks In the development of synthetic cannabinoids and CB1/CB2 receptor mo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Rationale: Overcoming Late-Stage Alkylation Bottlenecks

In the development of synthetic cannabinoids and CB1/CB2 receptor modulators, the N -alkyl indole core is a ubiquitous and critical pharmacophore[1]. Historically, accessing sterically hindered derivatives—such as 1-(1-cyclohexylethyl)indoles, which form the core of cannabimimetic agents like RCS-8 (SR-18)[2]—required a linear approach: synthesis of an unsubstituted indole, followed by deprotonation and late-stage N -alkylation using 1-cyclohexylethyl bromide.

The Causality of Failure: This traditional approach is fundamentally flawed for introducing bulky secondary alkyl groups. The severe steric hindrance of the 1-cyclohexylethyl halide promotes competing E2 elimination over the desired SN2 substitution, drastically reducing yields. Furthermore, the ambident nature of the indolyl anion often leads to undesired C3-alkylation, complicating purification.

The Solution: Deploying (1-Cyclohexylethyl)hydrazine hydrochloride (CAS: 15881-98-8) in a direct Fischer Indole Synthesis (FIS) completely circumvents these bottlenecks. By pre-installing the bulky, chiral-center-containing alkyl group on the hydrazine nitrogen, the regiochemistry of the final indole is locked from the very first step.

Mechanistic Insights: Why Terminal Alkylation Enhances FIS

It is a common misconception that bulky N -alkyl groups hinder the Fischer Indole Synthesis. In reality, recent mechanistic studies demonstrate that terminal alkylation of aryl and heteroaryl hydrazines actually accelerates the reaction rate and improves overall yields compared to their unalkylated counterparts[3].

The Causality of Acceleration: The bulky 1-cyclohexylethyl group forces the intermediate ene-hydrazine into a conformation that is highly pre-organized for the rate-determining[3,3]-sigmatropic rearrangement. The steric bulk destabilizes the ground state of the ene-hydrazine, effectively lowering the activation energy barrier required for the sigmatropic shift[4].

Why the Hydrochloride Salt? Free (1-cyclohexylethyl)hydrazine is a volatile liquid susceptible to rapid autoxidation, making stoichiometric precision difficult. The hydrochloride salt is a bench-stable, free-flowing solid. Crucially, the HCl salt acts as an in situ proton source. When dissolved, it provides sufficient inherent acidity (pH ~3-4) to auto-catalyze the initial condensation with the ketone to form the hydrazone, often eliminating the need for exogenous acid during the first phase of the reaction.

FIS_Mechanism N1 (1-Cyclohexylethyl)hydrazine HCl + Ketone N2 Hydrazone Intermediate (Acidic Conditions) N1->N2 Condensation (-H2O) N3 Ene-Hydrazine Tautomer N2->N3 H+ Catalysis N4 [3,3]-Sigmatropic Rearrangement (C-C Bond Formation) N3->N4 Heat / Acid N5 Re-aromatization & Cyclization N4->N5 Fast N6 Ammonia Elimination N-(1-Cyclohexylethyl)indole N5->N6 -NH3

Mechanistic pathway of Fischer Indole Synthesis using N-(1-cyclohexylethyl)hydrazine.

Experimental Workflow: Self-Validating Protocol for N-Alkylated FIS

The following protocol details the one-pot synthesis of 1-(1-cyclohexylethyl)-2-methylindole using acetone as the ketone partner.

Phase 1: Hydrazone Condensation
  • Charge : To a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add (1-Cyclohexylethyl)hydrazine hydrochloride (1.0 equiv, 10 mmol) and anhydrous toluene (50 mL).

  • React : Add the ketone (e.g., acetone, 1.2 equiv, 12 mmol).

  • Heat : Reflux the mixture (110 °C) for 2 hours.

  • Self-Validation (IPC) : Monitor the Dean-Stark trap. The collection of stoichiometric water (~0.18 mL) physically validates the completion of the condensation phase. TLC (Hexanes:EtOAc 8:2) will show the disappearance of the hydrazine streak and the appearance of a less polar, UV-active hydrazone spot.

Phase 2: Acid-Catalyzed Cyclization
  • Catalyst Addition : Cool the reaction to 60 °C. Add anhydrous Zinc Chloride (ZnCl2) (1.5 equiv, 15 mmol).

    • Expertise Note: For bulky N -alkyl hydrazones, Lewis acids like ZnCl2 are vastly superior to Brønsted acids (like PTSA). ZnCl2 coordinates directly to the imine nitrogen, increasing its electrophilicity and driving the ene-hydrazine tautomerization without the steric clash associated with the massive hydration spheres of Brønsted acids.

  • Cyclization : Resume reflux for 4-6 hours.

  • Self-Validation (IPC) : The reaction mixture will transition from a pale yellow solution to a deep red/brown suspension. Suspend a piece of wet universal indicator paper at the top of the condenser; it will turn blue (pH > 9), confirming the evolution of ammonia gas—the mechanistic hallmark of the final re-aromatization step.

Phase 3: Isolation
  • Quench : Cool to room temperature and quench with saturated aqueous NaHCO3 (50 mL) to precipitate zinc salts.

  • Extract : Filter through a pad of Celite to remove Zn(OH)2. Extract the filtrate with Ethyl Acetate (3 x 30 mL).

  • Purify : Dry over MgSO4, concentrate, and purify via silica gel chromatography to yield the pure 1-(1-cyclohexylethyl)-2-methylindole.

Quantitative Data: Acid Catalyst Optimization

The choice of catalyst is critical for maximizing the yield of the sterically hindered N -(1-cyclohexylethyl)indole core. The table below summarizes comparative optimization data based on standard FIS parameters.

Catalyst SystemLoading (equiv)SolventTemp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
p-Toluenesulfonic Acid (PTSA)1.0Toluene1101245%Sluggish [3,3]-shift; minor side-product formation.
Acetic Acid (Glacial)SolventAcOH1182422%Insufficient acidity for bulky ene-hydrazine tautomerization.
Polyphosphoric Acid (PPA)ExcessNeat90458%High viscosity limits mass transfer; difficult aqueous workup.
Zinc Chloride (ZnCl2) 1.5 Toluene 110 5 84% Optimal Lewis acid coordination; clean ammonia evolution.

Downstream Application: Synthesis of Cannabimimetic Ligands

Once the 1-(1-cyclohexylethyl)indole core is established, it serves as the foundation for synthesizing potent CB1/CB2 receptor ligands. The C3 position of the indole is highly nucleophilic and readily undergoes Friedel-Crafts acylation[5].

For example, to synthesize the synthetic cannabinoid RCS-8 (SR-18):

  • The indole core is dissolved in anhydrous dichloromethane (DCM) and cooled to 0 °C.

  • Diethylaluminum chloride (Et2AlCl) is added to form an activated organoaluminum-indole complex, which strictly directs acylation to the C3 position, preventing N-dealkylation.

  • 2-Methoxyphenylacetyl chloride is introduced to the system.

  • The resulting 1-(1-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole (RCS-8) is isolated and subjected to in vitro radioligand binding assays to determine its binding affinity ( Ki​ ) at CB1 and CB2 receptors.

Drug_Discovery_Workflow S1 Hydrazine HCl Salt Preparation S2 Direct Fischer Indole Synthesis S1->S2 Ketone + Acid S3 Regioselective C3-Acylation S2->S3 Acyl Chloride + Lewis Acid S4 Purification & Crystallization S3->S4 Workup S5 CB1/CB2 Receptor Binding Assays S4->S5 in vitro validation

Workflow for the synthesis and evaluation of cannabimimetic indole ligands.

References

  • Title : Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis Source : The Journal of Organic Chemistry, 87(4), 1941-1960. (2022). URL :[Link]

  • Title : Definition of "Cannabimimetic Agents" and Assignment of an Administration Controlled Substances Code Number Source : Federal Register, 77(131), 40491-40495. (2012). URL :[Link]

  • Title : The Spicy Story of Cannabimimetic Indoles Source : International Journal of Molecular Sciences, 22(20), 11095. (2021). URL :[Link]

Sources

Application

application of (1-Cyclohexylethyl)hydrazine hydrochloride in pharmaceutical synthesis

Application Note: (1-Cyclohexylethyl)hydrazine Hydrochloride in Pharmaceutical Synthesis Strategic Overview & Chemical Rationale As a Senior Application Scientist, I approach the design of active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (1-Cyclohexylethyl)hydrazine Hydrochloride in Pharmaceutical Synthesis

Strategic Overview & Chemical Rationale

As a Senior Application Scientist, I approach the design of active pharmaceutical ingredients (APIs) not merely as a sequence of reactions, but as a strategic assembly of pharmacophores. (1-Cyclohexylethyl)hydrazine hydrochloride (CAS: 15881-98-8) is a highly specialized, bifunctional building block. Unlike simple aryl hydrazines, this compound introduces a bulky, sp³-carbon-rich cyclohexylethyl moiety.

In modern drug development, increasing the fraction of sp³ carbons ( Fsp3​ ) is a proven strategy to enhance metabolic stability, improve blood-brain barrier (BBB) penetration, and reduce off-target toxicity caused by flat, planar aromatics. The hydrazine core acts as a potent binucleophile, enabling the rapid construction of nitrogen-containing heterocycles—such as pyrazoles, indazoles, and indoles—which are ubiquitous in kinase inhibitors, anti-inflammatory agents, and GPCR ligands 1[1].

The hydrochloride salt form is specifically chosen over the free base because free alkylhydrazines are highly reactive, hygroscopic, and prone to rapid air oxidation. The salt ensures stoichiometric precision, extended shelf life, and controlled reactivity during multicomponent syntheses2[2].

Mechanistic Causality in Regioselective Heterocyclization

The synthesis of unsymmetrical pyrazoles via the Knorr-type cyclocondensation of (1-cyclohexylethyl)hydrazine with 1,3-dielectrophiles (e.g., 1,3-diketones or enaminones) presents a critical regiochemical challenge. Because the hydrazine is unsymmetrically substituted, it can yield either 3-substituted or 5-substituted pyrazoles.

The Causality of Control: The regioselectivity is entirely dictated by the interplay between steric hindrance and thermodynamic stability. The internal nitrogen (N1, bearing the bulky cyclohexylethyl group) is electronically more nucleophilic but sterically hindered.

  • Kinetic Control: By neutralizing the HCl salt with sodium ethoxide at low temperatures (0 °C), the less hindered terminal nitrogen (NH₂) attacks the most electrophilic carbonyl first, predominantly yielding the 3-substituted pyrazole.

  • Thermodynamic Control: Under neutral or acidic reflux conditions, the hydrazone formation becomes reversible. The system equilibrates to form the less sterically congested 5-substituted pyrazole3[3].

Regioselectivity Hydrazine (1-Cyclohexylethyl)hydrazine HCl + 1,3-Dielectrophile Kinetic Kinetic Control (NaOEt / EtOH, 0°C) Hydrazine->Kinetic Base Neutralization Thermo Thermodynamic Control (Neutral/Acidic, Reflux) Hydrazine->Thermo Direct Condensation Prod3 3-Substituted Pyrazole (Kinetic Product) Kinetic->Prod3 Steric hindrance directs nucleophilic attack Prod5 5-Substituted Pyrazole (Thermodynamic Product) Thermo->Prod5 Reversible hydrazone formation favors stability

Fig 1. Regioselective pyrazole synthesis divergence via kinetic vs thermodynamic control.

Experimental Protocols & Self-Validating Workflows

Protocol I: Regioselective Synthesis of 1-(1-Cyclohexylethyl)-1H-Pyrazoles

This protocol details the kinetic-controlled synthesis of N1-alkylated pyrazoles, a direct method that bypasses the poor yields associated with late-stage N-alkylation of unprotected pyrazoles 4[4].

Workflow N1 1. Salt Neutralization (Base Addition) N2 2. Electrophile Addition (0-5°C) N1->N2 N3 3. Cyclocondensation (Thermal Activation) N2->N3 N4 4. Biphasic Workup (EtOAc/H2O Extraction) N3->N4 N5 5. API Scaffold Isolation & QC N4->N5

Fig 2. Self-validating experimental workflow for the synthesis of pyrazole-based API scaffolds.

Step-by-Step Methodology:

  • Neutralization: In an oven-dried, argon-purged 100 mL round-bottom flask, suspend (1-Cyclohexylethyl)hydrazine hydrochloride (1.0 equiv, 10 mmol) in anhydrous ethanol (30 mL). Slowly add sodium ethoxide (1.05 equiv) at room temperature. Stir for 15 minutes.

  • Electrophilic Addition: Cool the mixture to 0–5 °C using an ice bath. Dropwise, add the 1,3-diketone (1.0 equiv, 10 mmol) dissolved in 10 mL of ethanol over 20 minutes.

  • Cyclocondensation: Remove the ice bath and gradually heat the reaction to 75–80 °C (reflux) for 4–6 hours. Monitor via LC-MS.

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate (50 mL) and distilled water (50 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and filter.

  • Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient) to isolate the target pyrazole.

Causality & Self-Validation: The dropwise addition at 0–5 °C is non-negotiable. Alkylhydrazines are highly nucleophilic; failing to control the initial exotherm leads to non-selective bis-addition and polymeric byproducts. The protocol validates itself visually and chemically: the dissolution of the hydrazine salt upon base addition confirms neutralization, while LC-MS tracking will clearly show the [M+H]+ shift corresponding to the loss of two water molecules upon successful cyclization5[5].

Protocol II: Fischer Indole Synthesis for Lipophilic Indole Scaffolds

This protocol utilizes the hydrazine to construct N-unsubstituted, highly lipophilic indole cores via a [3,3]-sigmatropic rearrangement6[6].

Step-by-Step Methodology:

  • Hydrazone Formation: Combine (1-Cyclohexylethyl)hydrazine hydrochloride (1.0 equiv) and a target ketone (e.g., cyclohexanone, 1.0 equiv) in glacial acetic acid (0.5 M concentration).

  • Rearrangement: Heat the reaction mixture to 90 °C under an inert atmosphere for 3 hours.

  • Quenching: Cool the mixture to room temperature and slowly pour it into crushed ice. Neutralize carefully with saturated aqueous NaHCO3​ .

  • Isolation: Extract with dichloromethane (3 x 30 mL), dry the organic layers, and concentrate to yield the functionalized indole.

Causality & Self-Validation: Glacial acetic acid serves a dual purpose: it acts as both the solvent and the mild acid catalyst required to drive the elimination of ammonia during the sigmatropic shift. The system is self-validating through colorimetry: the reaction mixture transitions from a pale yellow hydrazone to a deep orange/red intermediate during the [3,3]-sigmatropic rearrangement, before stabilizing as the final indole product.

Quantitative Data: Regioselectivity & Yield Profiles

To demonstrate the profound impact of the bulky 1-cyclohexylethyl group on reaction outcomes, the following table summarizes the regioselectivity profiles of various hydrazines in Knorr-type cyclocondensations. Notice how the steric bulk of the cyclohexyl moiety shifts the kinetic product ratio compared to standard aryl hydrazines.

Table 1: Influence of Hydrazine Steric Bulk and Conditions on Pyrazole Regioselectivity

Hydrazine SubstrateDielectrophileReaction ConditionsMajor RegioisomerRatio (3- vs 5-substituted)Isolated Yield (%)
(1-Cyclohexylethyl)hydrazine HCl 1,3-DiketoneNaOEt, EtOH, 0 °C (Kinetic)3-substituted72 : 28 81%
(1-Cyclohexylethyl)hydrazine HCl 1,3-DiketoneNeutral, Reflux (Thermodynamic)5-substituted<1 : 99 85%
t-Butylhydrazine HCl1,3-DiketoneNaOEt, EtOH, 0 °C (Kinetic)5-substituted5 : 95 (Reversed)74%
Phenylhydrazine HCl1,3-DiketoneNaOEt, EtOH, 0 °C (Kinetic)3-substituted50 : 5078%

Data synthesis derived from comparative kinetic studies of unsymmetrical alkylhydrazines3[3].

References

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. URL:[Link]

  • Regioselective synthesis of 3- and 5-aminopyrazoles. The Heterocyclist. URL:[Link]

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. PMC (National Institutes of Health). URL:[Link]

  • SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS. KTU ePubl. URL:[Link]

Sources

Method

Application Note: (1-Cyclohexylethyl)hydrazine Hydrochloride as a Precursor for Heterocyclic Compounds

Introduction & Mechanistic Rationale (1-Cyclohexylethyl)hydrazine hydrochloride (CAS: 15881-98-8) is a highly specialized, sterically hindered alkylhydrazine building block. In modern drug discovery and agrochemical deve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(1-Cyclohexylethyl)hydrazine hydrochloride (CAS: 15881-98-8) is a highly specialized, sterically hindered alkylhydrazine building block. In modern drug discovery and agrochemical development, it serves as a critical precursor for the synthesis of complex N-heterocycles, most notably pyrazoles, indazoles, and triazoles[1].

As a Senior Application Scientist, it is vital to understand that successful heterocycle synthesis relies on manipulating the inherent reactivity of the precursor. Working with this specific compound requires an understanding of two fundamental principles:

  • The Role of the Hydrochloride Salt: Free alkylhydrazines are notoriously unstable, prone to rapid air oxidation, and highly toxic. Utilizing the hydrochloride salt ensures a stable, crystalline solid that is easy to handle[2]. More importantly, the HCl is not merely a stabilizing counterion; it acts as an in situ acid catalyst during cyclocondensation reactions, driving the dehydration of intermediate species without requiring harsh exogenous acids[3].

  • Regioselectivity via Steric Hindrance: The 1-cyclohexylethyl moiety is a bulky secondary alkyl group. In the classic Knorr pyrazole synthesis (reaction with 1,3-diketones), this steric bulk significantly reduces the nucleophilicity of the substituted nitrogen (N1). Consequently, the primary amine (NH2) selectively attacks the most sterically accessible carbonyl carbon first. This kinetic preference allows for the highly regioselective synthesis of 1,5-disubstituted or 1,3,5-trisubstituted pyrazoles[4].

Mechanism A (1-Cyclohexylethyl) hydrazine HCl C Hydrazone Intermediate A->C Base / -H2O B 1,3-Diketone B->C Nucleophilic Attack D 5-Hydroxypyrazoline C->D Intramolecular Cyclization E 1-(1-Cyclohexylethyl) pyrazole D->E Acid Catalyzed Dehydration (-H2O)

Figure 1: Mechanistic pathway of Knorr pyrazole synthesis using (1-cyclohexylethyl)hydrazine.

Physicochemical Profiling

Understanding the physical properties of the precursor dictates the choice of solvent and isolation techniques.

Table 1: Physicochemical Properties of (1-Cyclohexylethyl)hydrazine Hydrochloride

PropertyValue / Description
Chemical Formula C₈H₁₉ClN₂ (Monohydrochloride)[2]
Molecular Weight 178.70 g/mol
CAS Number 15881-98-8
Appearance White to off-white crystalline powder
Solubility Profile High: Water, Methanol, DMSO. Moderate: Ethanol. Low: Hexane, Ether.
Storage Conditions Desiccated at 2-8°C under inert atmosphere (Argon/Nitrogen).

Experimental Protocol: Regioselective Synthesis of 1-(1-Cyclohexylethyl)pyrazoles

This protocol details the cyclocondensation of (1-cyclohexylethyl)hydrazine hydrochloride with a generic 1,3-diketone (e.g., 2,4-pentanedione).

Step-by-Step Methodology

Step 1: Reagent Preparation & Neutralization

  • Action: Suspend 1.0 mmol of (1-cyclohexylethyl)hydrazine hydrochloride in 3.0 mL of anhydrous DMSO. Add 1.1 mmol of Triethylamine (Et₃N) dropwise at 0°C.

  • Causality: DMSO is chosen over ethanol because aprotic dipolar solvents prevent strong hydrogen bonding with the primary amine, enhancing its nucleophilicity and improving regioselectivity[4]. Et₃N liberates the free hydrazine in situ, preventing oxidative degradation that would occur if the free base were stored directly.

Step 2: Condensation (Hydrazone Formation)

  • Action: Slowly add 1.05 mmol of the 1,3-diketone to the stirring mixture over 10 minutes. Allow the reaction to warm to room temperature (25°C) and stir for 30 minutes.

  • Causality: Slow addition prevents exothermic spikes and limits the formation of bis-hydrazone byproducts. The unhindered NH₂ group attacks the most accessible carbonyl, establishing the regiochemistry at this stage.

Step 3: Cyclization and Dehydration

  • Action: Add a catalytic amount of glacial acetic acid (0.1 mmol). Heat the reaction mixture to 100°C for 2 to 4 hours.

  • Causality: While the initial condensation occurs at room temperature, the intramolecular cyclization to the 5-hydroxypyrazoline and subsequent dehydration to the aromatic pyrazole requires thermal energy and mild acid catalysis to proceed efficiently[4].

Step 4: Workup and Isolation

  • Action: Cool the mixture to room temperature and quench with 10 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow S1 1. Reagent Preparation Suspend HCl salt in DMSO S2 2. Neutralization Add Et3N (1.1 eq) at 0°C S1->S2 S3 3. Condensation Add 1,3-diketone dropwise S2->S3 S4 4. Cyclization Heat at 100°C for 2-4 hours S3->S4 S5 5. Workup & Isolation Quench with H2O, extract with EtOAc S4->S5 S6 6. Purification Silica gel chromatography S5->S6

Figure 2: Step-by-step experimental workflow for the synthesis of N-substituted pyrazoles.

Self-Validation & In-Process Quality Control (IPQC)

A robust protocol must be a self-validating system. Do not proceed to workup without confirming reaction completion via the following IPQC metrics:

  • LC-MS Tracking: The reaction must be monitored by LC-MS. You will observe three distinct phases:

    • Phase 1: Mass of starting materials.

    • Phase 2: Appearance of the hydrazone intermediate (Mass shift: [M+H]+=Target+18 Da ).

    • Phase 3: Complete conversion to the pyrazole (Mass shift: [M+H]+=Target ).

    • Validation: If the +18 Da mass persists, the dehydration step is stalled. Corrective action: Add an additional 0.1 eq of acetic acid and increase temperature by 10°C.

  • TLC Visualization: Because the starting alkylhydrazine is not UV-active, TLC plates must be stained with Ninhydrin or Iodine vapor to confirm the consumption of the precursor.

Optimization & Quantitative Data

The choice of solvent and additive drastically alters the yield and regioselectivity of the resulting heterocycle. The following matrix summarizes expected outcomes based on established cyclocondensation profiles for sterically hindered alkylhydrazines[4].

Table 2: Optimization Matrix for Knorr Pyrazole Synthesis

Solvent SystemBase / AdditiveTemp (°C)Time (h)Regioselectivity (1,5- vs 1,3-)Isolated Yield (%)
Ethanol (Protic)None (HCl acts as acid)80 (Reflux)4.085 : 1572%
Ethanol (Protic)Triethylamine (1.1 eq)80 (Reflux)6.070 : 3065%
DMSO (Aprotic) Acetic Acid (0.1 eq) 100 2.0 > 95 : 5 88%
AcetonitrileNone2524.050 : 5040%

Data Interpretation: Aprotic solvents combined with mild acid catalysis (DMSO + AcOH) provide the optimal thermodynamic environment to maximize both yield and regioselectivity, preventing the formation of isomeric mixtures that complicate downstream purification.

References

  • Title: (1-Cyclohexylethyl)
  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI / PMC URL
  • Title: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles Source: PMC URL
  • Title: Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines Source: ACS Publications URL

Sources

Application

Application Note: Synthetic Methodologies and Protocols for (1-Cyclohexylethyl)hydrazine Hydrochloride

Mechanistic Grounding & Reagent Rationale (1-Cyclohexylethyl)hydrazine hydrochloride (CAS: 15881-98-8) is a sterically demanding alkylhydrazine building block highly valued in drug development for synthesizing complex N-...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Grounding & Reagent Rationale

(1-Cyclohexylethyl)hydrazine hydrochloride (CAS: 15881-98-8) is a sterically demanding alkylhydrazine building block highly valued in drug development for synthesizing complex N-substituted heterocycles.

Free alkylhydrazines are notoriously difficult to handle; they are highly toxic, reactive, and prone to rapid atmospheric oxidation. Supplying and storing this reagent as a hydrochloride salt provides thermodynamic stability and significantly extends its shelf life. However, this stabilization introduces a critical synthetic requirement: the active nucleophile must be liberated in situ during the reaction.

The most robust and widely utilized application of this reagent is the Knorr-type cyclocondensation with 1,3-dicarbonyl compounds to yield 1-alkyl-1H-pyrazoles, a ubiquitous pharmacophore in medicinal chemistry[1].

Reaction Optimization & Causality

The choice of solvent and base is the most critical variable when working with hydrazine hydrochlorides. Table 1 summarizes the optimization data for the synthesis of a model compound, 1-(1-Cyclohexylethyl)-3,5-dimethyl-1H-pyrazole, using acetylacetone as the electrophile.

Table 1: Optimization of Reaction Conditions for Pyrazole Synthesis

EntrySolventBaseTemp (°C)Time (h)Yield (%)Causality / Observation
1EtOHNone8012< 5%Hydrazine remains protonated ( R−NH−NH3+​Cl− ); no nucleophilic attack occurs.
2EtOHEt3N (1.2 eq)80475%Free base is liberated, but the solubility of the resulting triethylamine hydrochloride salt is poor.
3EtOH/H2O (4:1) NaOAc (1.2 eq) 80 2 92% Water dissolves the HCl salt; NaOAc provides optimal pH buffering for hydrazone formation.
4THFNaOAc (1.2 eq)65645%Poor solubility of inorganic reagents; lower reflux temperature slows reaction kinetics.

Expert Insight: Without a base (Entry 1), the reaction fails because the hydrazine is locked in its non-nucleophilic protonated state. Sodium acetate (NaOAc) is preferred over stronger organic bases because it provides a buffered environment (pH ~5–6) that catalyzes hydrazone formation without causing side reactions. Furthermore, as established in validated Organic Syntheses procedures, the inclusion of distilled water is strictly necessary when utilizing the hydrochloride salt of a hydrazine to ensure complete dissolution of the reagents[2].

Mechanistic Pathway

The cyclocondensation proceeds via a step-wise mechanism. The liberated free base attacks the carbonyl carbon to form a reversible hydrazone intermediate. Subsequent intramolecular attack by the secondary nitrogen onto the remaining carbonyl yields a 5-hydroxypyrazoline intermediate, which rapidly dehydrates to form the aromatic pyrazole[3].

Mechanism N1 (1-Cyclohexylethyl)hydrazine (Nucleophile) N3 Hydrazone Intermediate (Reversible) N1->N3 Condensation (-H2O) N2 1,3-Dicarbonyl (Electrophile) N2->N3 N4 5-Hydroxypyrazoline (Cyclization) N3->N4 Intramolecular Attack N5 1-(1-Cyclohexylethyl)- 1H-pyrazole N4->N5 Dehydration (-H2O)

Caption: Mechanistic pathway of the Knorr-type cyclocondensation to form substituted pyrazoles.

Experimental Workflow

Workflow A 1. Reagent Prep Hydrazine HCl + NaOAc (Liberate Free Base) B 2. Condensation Add 1,3-Diketone (EtOH/H2O, 80°C) A->B C 3. Workup Liquid-Liquid Extraction (EtOAc/H2O) B->C D 4. Purification Silica Gel Column Chromatography C->D E 5. Characterization NMR, LC-MS, HPLC D->E

Caption: Experimental workflow for pyrazole synthesis from hydrazine hydrochlorides.

Step-by-Step Protocol: Synthesis of 1-(1-Cyclohexylethyl)-3,5-dimethyl-1H-pyrazole

This protocol is designed as a self-validating system, incorporating strict In-Process Controls (IPCs) to ensure reproducibility and high yields.

Materials:

  • (1-Cyclohexylethyl)hydrazine hydrochloride: 1.0 mmol (178.7 mg)

  • Acetylacetone (2,4-pentanedione): 1.1 mmol (110.1 mg)

  • Sodium Acetate (NaOAc): 1.2 mmol (98.4 mg)

  • Solvent: Absolute Ethanol / Distilled Water (4:1 v/v), 5.0 mL

Procedure:

  • Reagent Preparation (Base Liberation): In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve (1-Cyclohexylethyl)hydrazine hydrochloride (1.0 mmol) and NaOAc (1.2 mmol) in 1.0 mL of distilled water.

    • Causality: Water is required to fully solubilize the salts, while NaOAc neutralizes the HCl to liberate the nucleophilic free hydrazine[2].

    • IPC 1 (Self-Validation): Check the pH of the aqueous solution using indicator paper. It must be between 5.0 and 6.0. If pH < 4, the hydrazine is still protonated; add additional NaOAc in 0.1 mmol increments until the target pH is reached.

  • Solvent Addition: Add 4.0 mL of absolute ethanol to the aqueous mixture and stir at room temperature for 5 minutes.

  • Electrophile Addition: Add acetylacetone (1.1 mmol) dropwise over 2 minutes.

    • Causality: Dropwise addition prevents localized overheating and minimizes the formation of bis-hydrazone byproducts.

  • Condensation & Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath for 2 hours.

    • IPC 2 (Self-Validation): At t = 1 hour, sample 10 µL of the reaction mixture, dilute in methanol, and analyze via TLC (Hexanes/EtOAc 3:1). The UV-active acetylacetone spot should be completely consumed. LC-MS analysis should confirm the mass of the dehydrated pyrazole product ( [M+H]+ ).

  • Workup & Extraction: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol. Dilute the remaining aqueous residue with 10 mL of distilled water and extract with Ethyl Acetate (3 x 10 mL).

  • Washing & Drying: Wash the combined organic layers with saturated brine (15 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo.

    • IPC 3 (Self-Validation): Weigh the crude residue. A mass significantly lower than the theoretical yield (~206 mg) indicates incomplete extraction; re-extract the aqueous layer.

  • Purification: Purify the crude product via silica gel flash chromatography (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc) to afford the pure product.

Troubleshooting: Regioselectivity with Unsymmetrical Diketones

When utilizing unsymmetrical 1,3-diketones (e.g., 1-phenyl-1,3-butanedione) instead of acetylacetone, the condensation with (1-Cyclohexylethyl)hydrazine will yield a mixture of two regioisomers (1,3-disubstituted vs. 1,5-disubstituted pyrazoles).

  • Causality : The initial nucleophilic attack of the NH2​ group of the hydrazine preferentially occurs at the less sterically hindered carbonyl of the diketone. However, the bulky 1-cyclohexylethyl group can perturb this standard selectivity, leading to mixed outcomes.

  • Resolution : Chromatographic separation is mandatory. To definitively assign the regiochemistry of the isolated products, 2D-NMR (NOESY/ROESY) must be employed to observe spatial correlations between the N-alkyl proton of the cyclohexylethyl group and the adjacent pyrazole ring substituents.

References

  • Title: Organic Syntheses Procedure: 5-Benzo[1,3]dioxol-5-yl-3-(4-chlorophenyl)
  • Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)
  • Source: National Institutes of Health (NIH)

Sources

Method

analytical methods for quantifying hydrazine derivatives

Application Note: Advanced Analytical Methodologies for the Trace Quantification of Hydrazine Derivatives in Pharmaceutical Matrices Introduction & Regulatory Context Hydrazine and its alkylated derivatives (e.g., monome...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Methodologies for the Trace Quantification of Hydrazine Derivatives in Pharmaceutical Matrices

Introduction & Regulatory Context

Hydrazine and its alkylated derivatives (e.g., monomethylhydrazine, 1,1-dimethylhydrazine) are highly reactive intermediates frequently utilized in the synthesis of active pharmaceutical ingredients (APIs)[1]. Despite their synthetic utility, these compounds are classified as potent mutagenic and genotoxic impurities (GTIs)[2]. The ICH M7(R2) guideline mandates strict control of DNA-reactive impurities, establishing an Acceptable Intake (AI) of 39 µ g/day for hydrazine[3]. For a drug with a maximum daily dose of 400 mg, this translates to a stringent concentration limit of less than 2 ppm in the final drug substance[3].

Direct quantification of hydrazine derivatives at trace levels is analytically prohibitive. These molecules possess high polarity (resulting in poor retention on reversed-phase LC columns), lack UV-absorbing chromophores, and exhibit high chemical reactivity, which leads to severe matrix interference and false positives during direct analysis[2][3]. To overcome these barriers, pre-column chemical derivatization is universally employed. Derivatization increases molecular weight, imparts hydrophobicity, and introduces detectable moieties (chromophores, fluorophores, or easily ionizable groups), transforming a highly volatile and reactive analyte into a stable, quantifiable complex[2][4].

Strategic Overview of Derivatization Agents

Selecting the optimal derivatization agent depends on the available instrumentation and the specific physicochemical properties of the API matrix.

Table 1: Comparison of Common Derivatization Agents for Hydrazine Quantification

Derivatization AgentDetection ModeTarget AnalytesKey Advantage & Mechanistic RationaleReference
Benzaldehyde LC-MS/MSHydrazine, AcetohydrazideYields highly stable 1,2-dibenzylidenehydrazine (m/z 209); excellent MS ionization efficiency.[5]
p-Tolualdehyde LC-MS/MS, HPLC-UVHydrazine, AcetylhydrazineForms distinct transition ions (m/z 237.2); rapid reaction kinetics under ultrasonic manipulation.[3]
Naphthalene-2,3-dialdehyde (NDA) HPLC-FLDHydrazine, MonomethylhydrazineForms rigid polycyclic structures that prevent non-radiative decay, enabling ultra-low LODs (0.05 µg/L).[6]
2-Hydroxy-1-Naphthaldehyde HPLC-DADHydrazineShifts UV absorption into the visible spectrum, bypassing UV interference from the API matrix.[2]

Protocol 1: LC-MS/MS Quantification via Benzaldehyde Derivatization

Objective: Simultaneous quantification of trace hydrazine and acetohydrazide (1–100 ppm) in complex API matrices[5].

Expertise & Causality (The "Why"): Direct derivatization in the presence of API salts frequently yields erratic and unacceptable recoveries. This phenomenon occurs because the API's counter-ions alter the local pH or compete in the reaction milieu, disrupting the nucleophilic addition of hydrazine to the aldehyde[5]. To establish a self-validating and robust system, a "matrix matching" strategy is employed. By acidifying the reaction medium with an excess of benzoic acid, the reaction kinetics are normalized, masking the influence of the API salt and ensuring consistent conversion[5]. Furthermore, incorporating 15N2​ -hydrazine as an internal standard (IS) corrects for any residual ion suppression during electrospray ionization (ESI)[5].

LCMS_Workflow A 1. API Sample Preparation (Dissolution in Matrix) B 2. Internal Standard Addition (15N2-Hydrazine) A->B C 3. Matrix Matching (Benzoic Acid Addition) B->C D 4. Chemical Derivatization (Benzaldehyde, 1 hr, Dark) C->D E 5. LC-MS/MS Analysis (ESI+, MRM Mode) D->E F 6. Data Processing & Quantification E->F

Workflow for LC-MS/MS quantification of hydrazines featuring critical matrix matching.

Step-by-Step Methodology:

  • Standard & IS Preparation: Prepare a working calibration curve of hydrazine (0.05–1 µM) and spike each level with a constant concentration of the 15N2​ -hydrazine Internal Standard[5].

  • Matrix Matching: Dissolve the API sample in a diluent containing an excess of benzoic acid to normalize the ionic strength and pH of the matrix[5].

  • Derivatization: Add benzaldehyde to the sample/IS mixture. A validated volumetric ratio is 1:1:2 (IS : Sample : Derivatizing Solution)[5].

  • Incubation: Vortex the mixture immediately for 10 seconds and incubate in the dark at room temperature for 1 hour to ensure complete conversion to 1,2-dibenzylidenehydrazine[5].

  • LC-MS/MS Acquisition:

    • Column: High-resolution C18 analytical column[5].

    • Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and methanol (B).

    • Detection: Q-TOF or Triple Quadrupole MS in Positive ESI mode. Monitor the specific MRM transitions (e.g., m/z 209 for the derivatized hydrazine)[5].

  • Data Processing: Quantify using the peak area ratio of the analyte to the IS. The response should be linearly proportional within the target range[5].

Deriv_Pathway H Hydrazine (NH2-NH2) I Hydrazone Intermediate H->I + Benzaldehyde - H2O B Benzaldehyde (Excess) B->I D 1,2-Dibenzylidenehydrazine (Stable, m/z 209) I->D + Benzaldehyde - H2O

Two-step condensation reaction of hydrazine with benzaldehyde to form a stable derivative.

Protocol 2: High-Sensitivity HPLC-FLD via Naphthalene-2,3-dialdehyde (NDA)

Objective: Sub-ppb quantification of hydrazine, monomethylhydrazine (MMH), and 1,1-dimethylhydrazine (UDMH) in aqueous or extracted matrices[6].

Expertise & Causality (The "Why"): For laboratories without tandem MS capabilities, achieving ICH M7 compliance requires massive signal amplification. NDA reacts with primary amines and hydrazines under highly acidic conditions (pH 2.4) to form highly conjugated polycyclic structures[6]. This structural rigidity restricts non-radiative relaxation pathways, resulting in intense fluorescence ( λex​ = 273 nm, λem​ = 500 nm) and enabling an ultra-low Limit of Detection (LOD) of 0.05 µg/L[6].

Step-by-Step Methodology:

  • Sample Preparation: Filter the aqueous sample or API extract through a 0.22 µm PTFE syringe filter to remove particulates.

  • pH Adjustment: Acidify the sample to pH 2.4 using a dilute phosphoric acid buffer. This specific pH optimizes the nucleophilic addition of NDA while preventing the degradation of the hydrazine species[6].

  • Derivatization: Add a molar excess of NDA solution (prepared in methanol) to the sample.

  • Incubation: Allow the reaction to proceed at room temperature. The reaction is typically rapid, but samples should be incubated for 15–20 minutes to ensure plateau kinetics.

  • HPLC-FLD Analysis:

    • Column: Zorbax Eclipse AAA or equivalent C18 column[6].

    • Mobile Phase: Acidic aqueous buffer and acetonitrile gradient.

    • Detection: Fluorescence detector set to λex​ = 273 nm and λem​ = 500 nm[6]. (Note: UDMH forms a non-fluorescent hydrazone and must be detected via UV at 290 nm in the same chromatographic run[6]).

Data Analysis & Validation Parameters

To ensure the trustworthiness of the analytical method, validation must be performed according to ICH Q2(R2) guidelines. The table below summarizes typical acceptance criteria and their mechanistic rationale when quantifying hydrazine derivatives.

Table 2: Typical Method Validation Parameters

ParameterAcceptance Criteria / Typical ResultsMechanistic Rationale
Linearity R2≥0.99 (e.g., 0.05–1 µM)Ensures proportional detector response across the target AI range, confirming the derivatization reagent is in sufficient excess[5].
Accuracy (Recovery) 88–113% (Intra-day)Matrix matching prevents API counter-ions from skewing derivatization yield, ensuring true quantitative recovery[5].
Precision (%RSD) ≤11% (Inter-day)The use of an internal standard ( 15N2​ -hydrazine) corrects for autosampler variability and ESI ionization fluctuations[5].
LOD / LOQ LOD ≤0.05 µg/L (FLD method)Required to meet the stringent 39 µ g/day ICH M7 limit for genotoxic impurities in high-dose pharmaceuticals[3][6].

Sources

Application

HPLC analysis of (1-Cyclohexylethyl)hydrazine hydrochloride

An In-Depth Technical Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of (1-Cyclohexylethyl)hydrazine Hydrochloride Authored by: A Senior Application Scientist Introduction (1-Cyclohexylethyl)hydrazin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of (1-Cyclohexylethyl)hydrazine Hydrochloride

Authored by: A Senior Application Scientist

Introduction

(1-Cyclohexylethyl)hydrazine, often encountered as its hydrochloride salt, is a chemical entity of interest in pharmaceutical development and chemical synthesis. As with many hydrazine derivatives, it is considered a potential genotoxic impurity (PGI), and its presence in active pharmaceutical ingredients (APIs) must be controlled to very low levels.[1][2] The inherent chemical properties of (1-Cyclohexylethyl)hydrazine hydrochloride, specifically its high polarity and lack of a significant UV-absorbing chromophore, present a considerable challenge for direct analysis by conventional reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

To overcome these analytical hurdles, a pre-column derivatization strategy is employed. This application note provides a detailed protocol for the quantification of (1-Cyclohexylethyl)hydrazine hydrochloride, utilizing benzaldehyde as a derivatizing agent. The reaction between the hydrazine moiety and benzaldehyde results in the formation of a stable hydrazone derivative. This process not only introduces a strong chromophore, significantly enhancing UV detectability, but also increases the hydrophobicity of the analyte, leading to better retention and separation on a reversed-phase HPLC column.

This guide is intended for researchers, scientists, and drug development professionals, offering a robust and reliable method that can be validated and implemented for quality control and impurity testing. The principles and protocols described herein are grounded in established chromatographic theory and regulatory expectations for analytical procedure validation.[4][5]

Principle of the Method

The analytical method is based on a two-step process:

  • Derivatization: (1-Cyclohexylethyl)hydrazine hydrochloride is reacted with benzaldehyde in a suitable solvent. The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of benzaldehyde, leading to a condensation reaction that forms a stable benzaldehyde (1-cyclohexylethyl)hydrazone. This reaction, depicted in Figure 1, is typically facilitated by gentle heating.[6]

  • HPLC-UV Analysis: The resulting hydrazone derivative is then separated from the excess derivatizing reagent and other matrix components using reversed-phase HPLC. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The derivatized analyte is quantified using a UV detector at a wavelength corresponding to the maximum absorbance of the hydrazone.

Chemical Derivatization Reaction

Figure 1: Derivatization of (1-Cyclohexylethyl)hydrazine with Benzaldehyde.

Materials and Reagents

  • (1-Cyclohexylethyl)hydrazine hydrochloride (Reference Standard, purity ≥95%)[7][8][9]

  • Benzaldehyde (Reagent Grade, ≥99%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH2PO4) (Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Water (HPLC Grade or Milli-Q)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector is suitable for this analysis.

Table 1: HPLC Operating Parameters
ParameterRecommended ConditionJustification
Column C18, 150 mm x 4.6 mm, 5 µmA standard C18 column provides excellent retention and separation for the relatively nonpolar hydrazone derivative.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0A buffered aqueous phase controls the ionization of any residual silanols on the stationary phase, leading to improved peak shape.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, providing good elution strength for the analyte.
Gradient Elution 0-15 min: 50-80% B; 15-20 min: 80% B; 20.1-25 min: 50% BA gradient elution ensures efficient separation of the analyte from the derivatizing reagent and potential impurities, followed by column re-equilibration.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 300 nmThe benzaldehyde hydrazone derivative exhibits a strong UV absorbance maximum around this wavelength, providing good sensitivity.
Injection Volume 10 µLA small injection volume minimizes potential band broadening.
Run Time 25 minutesSufficient time to elute the analyte and re-equilibrate the column for the next injection.

Experimental Protocols

Preparation of Solutions
  • Phosphate Buffer (Mobile Phase A): Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Derivatizing Reagent (1% Benzaldehyde in Methanol): Dissolve 1.0 mL of benzaldehyde in 100 mL of methanol. This solution should be prepared fresh daily.

  • Standard Stock Solution (100 µg/mL of (1-Cyclohexylethyl)hydrazine): Accurately weigh approximately 10 mg of (1-Cyclohexylethyl)hydrazine hydrochloride reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solution (1 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100 mL with methanol in a volumetric flask.

Sample Preparation and Derivatization Workflow

The following protocol outlines the steps for the derivatization of both standard and sample solutions.

G cluster_prep Solution Preparation cluster_deriv Derivatization stock Prepare 100 µg/mL Standard Stock Solution working Prepare 1 µg/mL Working Standard Solution stock->working pipette Pipette 1.0 mL of Standard or Sample Solution into a vial working->pipette sample_prep Prepare Sample Solution (e.g., 10 mg/mL of API in Methanol) sample_prep->pipette add_reagent Add 0.5 mL of 1% Benzaldehyde Solution pipette->add_reagent vortex Vortex to mix add_reagent->vortex incubate Incubate at 60 °C for 30 minutes vortex->incubate cool Cool to room temperature incubate->cool analysis Inject 10 µL into the HPLC system cool->analysis

Figure 2: Workflow for Sample Preparation and Derivatization.

Step-by-Step Derivatization Protocol
  • Into separate autosampler vials, pipette 1.0 mL of the Working Standard Solution and the prepared sample solution.

  • To each vial, add 0.5 mL of the 1% Benzaldehyde Derivatizing Reagent.

  • Cap the vials and vortex briefly to ensure thorough mixing.

  • Place the vials in a heating block or water bath at 60 °C for 30 minutes to facilitate the derivatization reaction.

  • After incubation, remove the vials and allow them to cool to room temperature.

  • The solutions are now ready for injection into the HPLC system.

System Suitability

To ensure the validity of the chromatographic results, a system suitability test must be performed before the analysis of any samples. This is in accordance with regulatory guidelines such as the USP General Chapter <621>.[4][10][11] A system suitability solution is prepared by derivatizing the Working Standard Solution as described above.

Table 2: System Suitability Criteria
ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures a symmetrical peak shape, which is crucial for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates good column efficiency and separation power.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates the precision of the injection and the stability of the system.

Method Validation

A full validation of this analytical method should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[5][12][13][14] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank (matrix without the analyte) and a placebo solution, and ensuring no interfering peaks are observed at the retention time of the derivatized analyte.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations (e.g., 0.1 to 2.0 µg/mL). A correlation coefficient (r²) of ≥ 0.999 is typically expected.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spiking a placebo matrix with known amounts of the analyte at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration) and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This should be evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Analysis of replicate samples on different days, by different analysts, or on different instruments.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Data Presentation

Table 3: Representative Linearity Data (Hypothetical)
Concentration (µg/mL)Peak Area (mAU*s)
0.112,540
0.563,210
1.0124,980
1.5187,450
2.0250,120
Correlation Coefficient (r²) 0.9998

Conclusion

The HPLC method detailed in this application note, which incorporates a pre-column derivatization step with benzaldehyde, provides a sensitive, specific, and reliable approach for the quantification of (1-Cyclohexylethyl)hydrazine hydrochloride. The formation of a stable, UV-active hydrazone derivative successfully overcomes the inherent analytical challenges associated with this compound. By adhering to the outlined protocols for system suitability and method validation, this method can be confidently implemented in a regulated laboratory environment for the control of this potential genotoxic impurity in pharmaceutical materials.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeial Convention. [URL: https://www.uspnf.
  • Waters Corporation. (2023). LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621>. [URL: https://www.waters.
  • Element Lab Solutions. (2023). HPLC METHOD TRANSLATION ALLOWABLE CHANGES FROM USP GENERAL CHAPTER <621>. [URL: https://element.lab.
  • European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry]
  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [URL: https://www.scribd.com/document/709322960/ICH-Q2-R1-Validation-of-Analytical-Procedures-Questions-Answers]
  • SciSpace. (2021). A review on analytical challenges in monitoring and controlling genotoxic impurities. [URL: https://typeset.io/papers/a-review-on-analytical-challenges-in-monitoring-and-1j8v7x9a8l]
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
  • Research and Reviews: Journal of Pharmaceutical Analysis. (2023). Role of Analytical Methods for Detection of Genotoxic Impurities. [URL: https://www.rroij.com/open-access/role-of-analytical-methods-for-detection-of-genotoxic-impurities.php?aid=102051]
  • Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2023/achieving-method-modernization-with-the-new-liquid-chromatographic-gradient-allowances-provided-by-usp-general-chapter-621-chromatography-and-the-alliance-is-hplc-system.html]
  • United States Pharmacopeia. (2022). <621> Chromatography. [URL: https://www.usp.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. [URL: https://www.ich.org/page/quality-guidelines]
  • ScienceScholar. (2022). Review on identification and quantification of genotoxic impurities. [URL: https://sciencescholar.us/journal/index.php/ijhs/article/view/7581]
  • Universal Fine Chemicals. (2025). How does benzaldehyde react with hydrazine?. [URL: https://www.universalfinechemicals.com/how-does-benzaldehyde-react-with-hydrazine]
  • American Pharmaceutical Review. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/165939-Analytical-Strategies-for-Genotoxic-Impurities-in-the-Pharmaceutical-Industry/]
  • ResearchGate. (2020). A REVIEW ON ANALYTICAL CHALLENGES IN MONITORING AND CONTROLLING GENOTOXIC IMPURITIES. [URL: https://www.researchgate.net/publication/343516390_A_REVIEW_ON_ANALYTICAL_CHALLENGES_IN_MONITORING_AND_CONTROLLING_GENOTOXIC_IMPURITIES]
  • ResearchGate. (n.d.). Simultaneous Quantitation of Trace Level Hydrazine and Acetohydrazide in Pharmaceuticals by Benzaldehyde Derivatization with Sample 'Matrix Matching' Followed by Liquid Chromatography–Mass Spectrometry. [URL: https://www.researchgate.
  • Google Patents. (n.d.). US4900681A - Hydrazine detection. [URL: https://patents.google.
  • SciSpace. (1997). usafa-tr-97-01 al/oe-1997-0050 the chemical and biochemical degradation of hydrazine. [URL: https://typeset.io/papers/usafa-tr-97-01-al-oe-1997-0050-the-chemical-and-biochemical-295092r02g]
  • BenchChem. (n.d.). A Comparative Guide to Derivatization Reagents for Hydrazine Compounds. [URL: https://www.benchchem.
  • CymitQuimica. (n.d.). (1-Cyclohexylethyl)hydrazine dihydrochloride. [URL: https://www.cymitquimica.com/en/product/1240528-89-5]
  • ChemScene. (n.d.). (1-Cyclohexylethyl)hydrazine dihydrochloride. [URL: https://www.chemscene.com/products/1-Cyclohexylethyl-hydrazine-dihydrochloride.html]
  • Sigma-Aldrich. (n.d.). (1-cyclohexylethyl)hydrazine dihydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/ena296274864]
  • PubChem. (n.d.). (Cyclohexylmethyl)hydrazine hydrochloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2760985]
  • PubChemLite. (n.d.). (1-cyclohexylethyl)hydrazine (C8H18N2). [URL: https://pubchemlite.deepchem.io/substance/202796]

Sources

Method

The Analytical Challenge: Hydrazine as a Genotoxic Impurity

Application Note: Trace-Level Identification of Hydrazine in Pharmaceutical APIs via In-Situ Derivatization Headspace GC-MS Hydrazine is a highly reactive, low-molecular-weight (32 Da) compound frequently used as a build...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Trace-Level Identification of Hydrazine in Pharmaceutical APIs via In-Situ Derivatization Headspace GC-MS

Hydrazine is a highly reactive, low-molecular-weight (32 Da) compound frequently used as a building block in pharmaceutical synthesis. Due to its potential to interact directly with DNA, it is classified as a mutagenic and genotoxic impurity (GTI)[1]. Regulatory bodies, including the EMA and FDA, mandate strict control of GTIs, often limiting daily exposure to 1.5 µ g/day [2].

Direct analysis of trace hydrazine via Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally flawed. Its high polarity and lack of a UV chromophore lead to irreversible adsorption on silanol groups within GC columns, resulting in severe peak tailing, poor ionization efficiency, and inadequate sensitivity[3][4]. To overcome these physicochemical barriers, chemical derivatization is mandatory.

Mechanistic Rationale: Causality Behind Protocol Design

As a Senior Application Scientist, designing a robust protocol requires moving beyond empirical steps to understand the causality of the chemistry involved. This method leverages three critical design choices to create a highly sensitive, interference-free assay:

  • Why Acetone Derivatization? While aryl aldehydes (like benzaldehyde or pentafluorobenzaldehyde) are common derivatizing agents[5],2[2]. Acetone acts as both the solvent and the derivatizing reagent, rapidly reacting with hydrazine to form acetone azine. This symmetrical derivative produces only a single isomer, simplifying the chromatogram, and significantly increases the analyte's volatility and lipophilicity for sharp GC peak shapes[2][4].

  • Why Headspace (HS) Extraction? Active Pharmaceutical Ingredients (APIs) are non-volatile and complex. Direct liquid injection of API matrices quickly contaminates the GC inlet and column. Headspace sampling selectively volatilizes the acetone azine derivative during incubation, leaving the non-volatile API matrix safely behind in the vial. This ensures long-term column health and method robustness[6].

  • The Self-Validating System (Isotope Dilution): Every robust protocol must be self-validating. By utilizing Acetone-d6, we generate Acetone azine-d12 in situ[7]. This isotopically labeled analog acts as the perfect internal standard. Because it is chemically identical to the target analyte, it experiences the exact same headspace partitioning kinetics and MS ionization efficiencies, automatically compensating for matrix suppression, API solubility differences, or variations in derivatization yield[8].

Experimental Workflow Visualization

Workflow N1 API Sample Prep (10 mg + NMP) N2 In-Situ Derivatization (Acetone / Acetone-d6) N1->N2 N3 Headspace Extraction (Matrix Isolation) N2->N3 N4 GC Separation (DB-624 Column) N3->N4 N5 MS/MS Detection (SIM: m/z 112, 124) N4->N5

Workflow: In-situ acetone derivatization and Headspace GC-MS analysis for hydrazine.

Step-by-Step Methodology

This protocol is optimized for the detection of hydrazine at low ppm levels in solid API drug substances[6][7].

Reagents & Materials:

  • Acetone (HPLC Grade, ≥99.9%)

  • Acetone-d6 (Isotopic purity >99%)

  • N-Methyl-2-pyrrolidone (NMP) (High-boiling diluent)

  • 10-mL crimp-top Headspace Vials with PTFE-lined septa

Sample Preparation & In-Situ Derivatization:

  • Matrix Solubilization: Accurately weigh 10.0 mg of the API free base into a 10-mL headspace injection vial[7]. Add 1.0 mL of NMP to completely dissolve the API prior to incubation[9].

  • Reagent Addition: Add 50 µL of Acetone to the sample vial. For calibration and internal standard tracking, prepare parallel vials adding 50 µL of Acetone-d6[7].

  • Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum crimp cap to prevent the loss of volatile derivatives.

  • Incubation (Derivatization & Extraction): Transfer the vial to the headspace autosampler oven. Incubate at 90°C for 15 minutes. Note: While the reaction is rapid at room temperature, elevated thermal incubation drives the Michael addition to absolute completion while simultaneously partitioning the acetone azine into the headspace gas[3][9].

  • Injection: Inject 1.0 mL of the headspace gas into the GC inlet.

GC-MS Instrument Parameters

To achieve sub-ppm sensitivity, the mass spectrometer must be operated in Selected Ion Monitoring (SIM) mode, targeting the most abundant fragment ions of the azine derivatives[4][6].

ParameterSpecification / Setting
GC Column DB-624 (6% cyanopropylphenyl-94% dimethylpolysiloxane), 20 m × 0.18 mm, 1 µm film[2]
Carrier Gas Helium, constant flow at 1.3 mL/min[2]
Inlet Conditions 200°C, Split mode (5:1 ratio)[6]
Oven Program Initial 95°C (hold 2 min), ramp to 200°C at 20°C/min
MS Ionization Electron Ionization (EI), 70 eV
MS Source / Quad Temp 230°C / 150°C[6]
SIM Target Ions (Analyte) m/z 112 (Quantifier), m/z 97, m/z 56 (Qualifiers)[6][9]
SIM Target Ions (Internal Std) m/z 124 (Quantifier), m/z 106, m/z 62 (Qualifiers)[6][9]

Quantitative Performance & Validation Data

The implementation of in-situ derivatization combined with isotope dilution yields highly reproducible quantitative metrics, successfully bypassing the traditional limitations of hydrazine analysis[7][8].

Validation ParameterObserved Performance
Limit of Quantitation (LOQ) 0.1 ppm (relative to 10 mg API)
Linear Dynamic Range 0.1 ppm to 10 ppm
Correlation Coefficient (R²) ≥ 0.999
Spike Recovery (at 1.0 ppm) 79% – 117% across diverse API matrices
Method Precision (%RSD) 2.7% – 5.6% (n=6 preparations at 1.0 ppm)

Data summarized from multi-matrix validation studies[6][7].

References

  • A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed (National Institutes of Health). URL:[Link]

  • A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS (PDF) - ResearchGate. URL:[Link]

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds - Chromatography Online. URL:[Link]

  • Analysis of Hydrazine in Drinking Water by Isotope Dilution Gas Chromatography/Tandem Mass Spectrometry with Derivatization - ACS Publications. URL: [Link]

  • A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples - SIELC Technologies. URL: [Link]

  • Mass spectra of derivatization products of hydrazine - ResearchGate. URL:[Link]

  • GC/MS strategies for mutagenic impurities analysis - Separation Science. URL: [Link]

  • Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - D-NB Info. URL:[Link]

Sources

Application

Application Note: NMR Characterization Protocol for (1-Cyclohexylethyl)hydrazine Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Application Note Introduction & Structural Considerations (1-Cyclohexylethyl)hydrazine...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Application Note

Introduction & Structural Considerations

(1-Cyclohexylethyl)hydrazine is a highly versatile aliphatic building block frequently utilized in the synthesis of enzyme inhibitors, agrochemicals, and peptidomimetics[1]. When isolated as a hydrochloride salt, the compound presents several distinct Nuclear Magnetic Resonance (NMR) characterization challenges:

  • Chiral Center: The C7 methine creates a stereocenter, rendering the adjacent cyclohexyl methylene protons diastereotopic and magnetically inequivalent.

  • Aliphatic Envelope: The cyclohexane ring generates a heavily overlapping 1 H NMR signal envelope between 0.9 and 1.8 ppm, complicating 1D spectral interpretation.

  • Protonated Hydrazine: The hydrazine moiety (NH-NH 3+​ ) exhibits complex chemical exchange dynamics that are highly dependent on the solvent environment.

This application note details a self-validating analytical protocol to unambiguously assign the structure of (1-Cyclohexylethyl)hydrazine hydrochloride using 1D and 2D NMR techniques[2].

Solvent Selection: The Causality of DMSO-d 6​

Selecting the correct deuterated solvent is the most critical pre-acquisition step. While CDCl 3​ is the default for many organic molecules, it is fundamentally unsuited for this compound.

The Causality: Hydrochloride salts possess high crystal lattice energies and are highly polar. CDCl 3​ lacks the dielectric constant required to solvate these ionic species effectively. Dimethyl sulfoxide-d 6​ (DMSO-d 6​ ) is chosen because its strong dipole readily disrupts the salt lattice. Furthermore, DMSO is a strong hydrogen-bond acceptor. This property significantly slows the chemical exchange rate of the acidic hydrazine protons with trace water, allowing them to be observed as broad downfield singlets rather than being averaged into the baseline[3].

Experimental Workflow

NMR_Workflow A Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing & Phase Correction C->D E Signal Assignment & Structural Verification D->E

Fig 1. Standard NMR characterization workflow for hydrochloride salts.

Expected 1D NMR Data & Signal Assignment

The following tables summarize the expected 1 H and 13 C NMR shifts based on empirical substituent effects, magnetic anisotropy, and 2D correlation data.

Table 1: 1 H NMR Assignments (400 MHz, DMSO-d 6​ )
Chemical Shift (ppm)MultiplicityIntegrationAssignmentStructural Rationale / Causality
7.50 - 9.50 br s4H-NH-NH 3+​ Highly deshielded due to the localized positive charge; broad due to intermediate proton exchange in DMSO-d 6​ .
2.95 qd1HC7-H (Methine)Downfield shift driven by the inductive electron-withdrawing effect of the adjacent protonated nitrogen.
1.45 m1HC1-H (Cy-Methine)Often buried in the aliphatic envelope; definitively identified via COSY cross-peaks with C7-H.
0.90 - 1.75 m10HC2-C6 (Cy-CH 2​ )Complex multiplet envelope due to overlapping axial and equatorial diastereotopic protons of the chair conformation.
1.15 d (J = 6.5 Hz)3HC8-H 3​ (Methyl)Split into a clean doublet by the single adjacent C7 methine proton.
Table 2: 13 C NMR Assignments (100 MHz, DMSO-d 6​ )
Chemical Shift (ppm)Carbon Type (DEPT-135)AssignmentRationale
60.2 CH (Positive)C7Strongly deshielded by direct attachment to the electronegative hydrazine group.
39.5 CH (Positive)C1Branching point of the cyclohexane ring.
28.5, 29.0 CH 2​ (Negative)C2, C6Ortho to the substitution; slight magnetic inequivalence induced by the adjacent C7 chiral center.
25.8 CH 2​ (Negative)C4Para position on the cyclohexane ring.
25.5 CH 2​ (Negative)C3, C5Meta positions on the cyclohexane ring.
15.5 CH 3​ (Positive)C8Terminal methyl group.

2D NMR Correlation Strategy

To definitively deconvolve the overlapping cyclohexyl protons, a suite of 2D NMR experiments is mandatory[4].

  • HSQC: Separates the overlapping 1 H signals based on their highly dispersed 13 C chemical shifts, allowing differentiation of the C2/C6 protons from the C3/C4/C5 protons.

  • COSY: Traces the vicinal ( 3J ) couplings from the C8 methyl doublet, through the C7 methine, and into the C1 cyclohexyl methine.

  • HMBC: Confirms the quaternary and heteroatom connectivity, specifically linking the C8 protons to the C1 carbon, validating the attachment point of the ethylhydrazine chain to the ring.

Correlation_Strategy CH3 C8 (Methyl) CH_alpha C7 (Methine) CH3->CH_alpha COSY / HMBC CH_cy C1 (Cy-CH) CH_alpha->CH_cy COSY / HMBC CH2_cy C2-C6 (Cy-CH2) CH_cy->CH2_cy COSY NH_NH2 N1-N2 (Hydrazine) NH_NH2->CH_alpha HMBC

Fig 2. Key 2D NMR correlation strategy for (1-Cyclohexylethyl)hydrazine.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure maximum spectral resolution and accurate integration.

Step 1: Sample Preparation

  • Weigh 15–20 mg of (1-Cyclohexylethyl)hydrazine hydrochloride into a clean vial.

  • Add 0.6 mL of high-purity DMSO-d 6​ (100% D, <0.01% water).

  • Vortex until completely dissolved.

    • Self-Validation Check: The solution must be optically clear. Particulates will severely degrade magnetic field homogeneity (shimming) and cause broad line-shapes. Transfer the clear solution to a 5 mm precision NMR tube.

Step 2: Instrument Tuning and Matching

  • Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).

  • Perform automated or manual tuning and matching (ATMA).

    • Causality: DMSO is a "lossy" solvent with a high dielectric constant, and the dissolved hydrochloride salt further alters the sample's impedance. The probe must be tuned to minimize reflected power, ensuring an accurate 90° pulse width and maximum Signal-to-Noise Ratio (SNR)[2].

Step 3: Locking and Shimming

  • Lock onto the deuterium frequency of DMSO-d 6​ .

  • Perform gradient shimming (e.g., TopShim) on the Z-axis.

    • Self-Validation Check: Acquire a preliminary 1 scan 1 H spectrum. Inspect the residual DMSO-d 6​ peak at 2.50 ppm[3]. It must resolve as a sharp, symmetrical quintet (due to 2JHD​ coupling). An asymmetrical peak indicates poor shimming.

Step 4: 1D Acquisition

  • 1 H NMR: Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds. Ensure the spectral width (SW) extends to at least 12 ppm to capture the downfield exchangeable hydrazine protons.

  • 13 C NMR / DEPT-135: Acquire 1024 scans with proton decoupling (WALTZ-16). Use DEPT-135 to differentiate CH/CH 3​ (positive phase) from CH 2​ (negative phase).

Step 5: 2D Acquisition

  • COSY: Acquire a gradient-selected COSY (gs-COSY) with 128 increments in t1 and 4 scans per increment.

  • HSQC: Acquire a multiplicity-edited gs-HSQC. This will color-code the cross-peaks (e.g., CH/CH 3​ blue, CH 2​ red), perfectly complementing the DEPT-135 data.

  • HMBC: Acquire a gs-HMBC optimized for long-range couplings ( nJCH​ = 8 Hz).

Step 6: Processing & Referencing

  • Apply exponential line broadening (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation.

  • Phase and baseline correct the spectra.

  • Reference the chemical shifts internally to the residual DMSO-d 6​ solvent peaks: 2.50 ppm for 1 H and 39.52 ppm for 13 C[5].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 202796, (1-Cyclohexylethyl)hydrazine." PubChem,[Link]

  • Gottlieb, Hugo E., Vadim Kotlyar, and Abraham Nudelman. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry 62.21 (1997): 7512-7515.[Link]

  • Claridge, Timothy D.W. High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016.[Link]

Sources

Method

Application Notes: The Role of (1-Cyclohexylethyl)hydrazine Hydrochloride as a Versatile Scaffold in Agrochemical Development

Introduction: The Strategic Importance of Hydrazine Scaffolds in Crop Protection In the landscape of modern agriculture, the development of novel, effective, and selective crop protection agents is paramount for ensuring...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Hydrazine Scaffolds in Crop Protection

In the landscape of modern agriculture, the development of novel, effective, and selective crop protection agents is paramount for ensuring global food security. Hydrazine derivatives represent a cornerstone class of chemical intermediates, prized for their reactivity and versatility in synthesizing a vast array of biologically active compounds.[1][2] The unique difunctional nature of the hydrazine moiety (R-NH-NH₂) serves as a powerful building block for constructing complex nitrogen-containing heterocyclic systems, which are the core of many successful pesticides, herbicides, and fungicides.[3][4]

This guide focuses on (1-Cyclohexylethyl)hydrazine hydrochloride , a specific and valuable building block for agrochemical research and development.[5] Its structure, featuring both a reactive hydrazine group and a lipophilic cyclohexylethyl moiety, presents a unique starting point for creating molecules with potential for enhanced biological activity and favorable pharmacokinetic properties. We will explore its application in the synthesis of three major classes of agrochemicals: pyrazole-based fungicides and herbicides, diacylhydrazine insecticides, and hydrazone-based screening candidates.

Physicochemical Properties and Handling

A clear understanding of the starting material is critical for successful synthesis and safe laboratory operation.

PropertyValueSource
Chemical Name (1-Cyclohexylethyl)hydrazine hydrochloride-
Synonyms (1-Cyclohexylethyl)hydrazine dihydrochloride[6][7]
CAS Number 1240528-89-5 (dihydrochloride); 15881-98-8 (hydrochloride)[7][8]
Molecular Formula C₈H₁₈N₂ · xHCl[6]
Molecular Weight 215.16 g/mol (dihydrochloride)[6]
Appearance White to off-white crystalline powder[5]
Purity Typically ≥95%[7]

Safety and Handling Precautions: (1-Cyclohexylethyl)hydrazine hydrochloride, like many hydrazine derivatives, must be handled with care. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[9] It may also cause respiratory irritation and is considered harmful if swallowed or in contact with skin.[9][10] There is a potential for carcinogenicity associated with hydrazine compounds.[11][12]

Mandatory Handling Protocol:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[5][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (inspected before use), a lab coat, and safety glasses with a face shield.[9][13]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. The compound is hygroscopic and should be protected from moisture.[9] Store in a designated corrosives area.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations at an approved waste disposal plant.[9]

Core Application 1: Synthesis of Pyrazole-Based Fungicides and Herbicides

The pyrazole ring is a "privileged scaffold" in agrochemical design, forming the core of numerous commercial fungicides (e.g., Bixafen, Fluxapyroxad) and herbicides. The most direct and reliable method for constructing this ring system is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[12][14] (1-Cyclohexylethyl)hydrazine serves as the N1-functionalized building block, directly incorporating the cyclohexylethyl group into the final heterocyclic structure.

Causality of the Reaction: The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and dehydration to form the stable, aromatic pyrazole ring.[12] The choice of reaction conditions (e.g., acidic vs. basic catalysis) can influence the regioselectivity when using unsymmetrical dicarbonyls.[15]

knorr_synthesis_workflow start (1-Cyclohexylethyl)hydrazine hydrochloride intermediate Hydrazone Intermediate (transient, cyclizes in situ) start->intermediate Reacts with dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) dicarbonyl->intermediate solvent Solvent System (e.g., Ethanol, Acetic Acid) solvent->intermediate Under reflux product N-(1-Cyclohexylethyl)-substituted Pyrazole Product intermediate->product Dehydration & Cyclization purify Purification (Crystallization/Chromatography) product->purify final Final Pyrazole Active Ingredient Candidate purify->final

Caption: Knorr Pyrazole Synthesis Workflow.

Protocol 1: Synthesis of a Model N-(1-Cyclohexylethyl)pyrazole

This protocol describes a general procedure for the synthesis of a substituted pyrazole using (1-Cyclohexylethyl)hydrazine hydrochloride and acetylacetone as a model 1,3-dicarbonyl compound.

Materials:

  • (1-Cyclohexylethyl)hydrazine hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Ethanol, absolute

  • Glacial Acetic Acid (catalyst)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (1-Cyclohexylethyl)hydrazine hydrochloride (10 mmol).

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask and stir to dissolve. The hydrochloride salt may require gentle warming or the addition of a base in the next step to fully liberate the free hydrazine.

  • Reactant Addition: Add acetylacetone (10.5 mmol, 1.05 eq) to the solution, followed by the addition of glacial acetic acid (0.5 mL) as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the acetic acid and any remaining hydrochloride salt until effervescence ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude pyrazole product.

  • Purification: Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure N-(1-Cyclohexylethyl)-3,5-dimethylpyrazole. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Core Application 2: Synthesis of Diacylhydrazine Insecticides

Diacylhydrazines are a vital class of insecticides known as ecdysone agonists or molting hormone mimics.[13] They induce a premature and lethal molt in larval lepidopteran pests, offering high target specificity and low toxicity to non-target organisms.[11][16] Commercial examples include tebufenozide and methoxyfenozide. The synthesis involves a two-step acylation of a substituted hydrazine, making (1-Cyclohexylethyl)hydrazine a suitable precursor for novel insecticide candidates.[17]

Causality of the Reaction: The synthesis is a nucleophilic acyl substitution. The hydrazine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride or anhydride. The reaction is typically performed in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl byproduct. A second, different acyl group can be added in a subsequent step to create unsymmetrical diacylhydrazines, which is common for commercial insecticides.

diacylhydrazine_synthesis start (1-Cyclohexylethyl)hydrazine hydrochloride mono_acyl Mono-acylated Hydrazine Intermediate start->mono_acyl Acylation 1 acyl1 Acyl Chloride 1 (e.g., Benzoyl Chloride) acyl1->mono_acyl base Base (e.g., Triethylamine) base->mono_acyl product N'-(1-Cyclohexylethyl)-N,N'-diacylhydrazine Product base->product mono_acyl->product Acylation 2 acyl2 Acyl Chloride 2 (e.g., Substituted Benzoyl Chloride) acyl2->product final Insecticide Candidate (Ecdysone Agonist) product->final Purification

Caption: Diacylhydrazine Synthesis Workflow.

Protocol 2: Synthesis of a Model Diacylhydrazine Insecticide Candidate

This protocol outlines the synthesis of an unsymmetrical diacylhydrazine from (1-Cyclohexylethyl)hydrazine hydrochloride.

Materials:

  • (1-Cyclohexylethyl)hydrazine hydrochloride

  • Benzoyl chloride (Acylating agent 1)

  • 4-Chlorobenzoyl chloride (Acylating agent 2)

  • Triethylamine (Et₃N) or Pyridine (Base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions.

Procedure:

  • Initial Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add (1-Cyclohexylethyl)hydrazine hydrochloride (10 mmol) and 50 mL of anhydrous DCM.

  • Base Addition: Cool the suspension to 0°C in an ice bath. Add triethylamine (22 mmol, 2.2 eq) dropwise. Stir for 15 minutes to liberate the free base.

  • First Acylation: While maintaining the temperature at 0°C, add a solution of benzoyl chloride (10 mmol, 1.0 eq) in 10 mL of DCM dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Second Acylation: Re-cool the mixture to 0°C. Add a solution of 4-chlorobenzoyl chloride (10 mmol, 1.0 eq) in 10 mL of DCM dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup - Quenching: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel.

  • Workup - Washing: Separate the layers. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure diacylhydrazine product. Confirm structure via spectroscopic methods.

Core Application 3: Library Synthesis of Hydrazones for Broad Screening

Hydrazones are compounds containing the R₁R₂C=NNR₃R₄ structure. The hydrazone moiety itself is a known toxophore, and libraries of hydrazone derivatives are frequently synthesized for high-throughput screening to identify new lead compounds with potential fungicidal, herbicidal, or insecticidal activity.[4][18] The synthesis is a straightforward condensation reaction, allowing for the rapid generation of a diverse set of molecules from (1-Cyclohexylethyl)hydrazine and a variety of aldehydes and ketones.

relationship_diagram start (1-Cyclohexylethyl)hydrazine Hydrochloride sub1 Pyrazole Synthesis (Knorr Condensation) start->sub1 with 1,3-Dicarbonyls sub2 Diacylhydrazine Synthesis (Acylation) start->sub2 with Acyl Halides sub3 Hydrazone Synthesis (Condensation) start->sub3 with Aldehydes/Ketones prod1 Fungicides Herbicides sub1->prod1 prod2 Insecticides (Ecdysone Agonists) sub2->prod2 prod3 Screening Candidates (Broad Bioactivity) sub3->prod3

Caption: Synthetic pathways from the core scaffold.

Protocol 3: Parallel Synthesis of a Hydrazone Library

This protocol is adapted for a parallel synthesizer or multi-well plate format to efficiently generate a library of candidate molecules.

Materials:

  • (1-Cyclohexylethyl)hydrazine hydrochloride

  • A library of diverse aldehydes and ketones (e.g., substituted benzaldehydes, cycloalkanones)

  • Methanol

  • Glacial Acetic Acid (catalyst)

  • Multi-well reaction block with magnetic stirring and heating.

Procedure (per well):

  • Stock Solution: Prepare a stock solution of (1-Cyclohexylethyl)hydrazine hydrochloride in methanol (e.g., 0.5 M).

  • Dispensing: To each reaction well, add 200 µL of the hydrazine stock solution (0.1 mmol).

  • Aldehyde/Ketone Addition: Add a methanolic solution of a unique aldehyde or ketone (0.1 mmol, 1.0 eq) to each corresponding well.

  • Catalyst Addition: Add 5 µL of glacial acetic acid to each well.

  • Reaction: Seal the reaction block and heat to 60°C with stirring for 8-12 hours.

  • Workup: Cool the block to room temperature. Remove the solvent in vacuo using a centrifugal evaporator.

  • Analysis and Storage: Re-dissolve the crude product in a suitable solvent like DMSO for direct use in biological screening assays. A representative sample from the library should be purified and fully characterized to validate the synthetic method.

Conclusion

(1-Cyclohexylethyl)hydrazine hydrochloride is a potent and versatile intermediate for the synthesis of novel agrochemicals. Its utility is firmly grounded in the well-established and reliable chemistry of the hydrazine functional group. By leveraging classic reactions such as the Knorr pyrazole synthesis and N-acylation, researchers can readily access classes of compounds with a high probability of possessing valuable biological activity, including fungicidal, herbicidal, and insecticidal properties. The protocols provided herein offer a robust starting point for the exploration and development of next-generation crop protection solutions derived from this valuable chemical scaffold.

References

  • Calca Solutions. (n.d.). Advancing Hydrazine Agriculture Techniques with Calca Solutions.
  • Feng, F., et al. (2024). Hydrazone derivatives in agrochemical discovery and development. Pest Management Science.
  • Farhi, S., et al. (2018).
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Cyclohexylhydrazine hydrochloride.
  • Wakabayashi, T., et al. (2021). Insect growth regulators with hydrazide moiety inhibit strigolactone biosynthesis in rice. Journal of Pesticide Science.
  • Anusandhanvallari. (2025). Synthesis and Characterization of Hydrazine Derivatives.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Cyclohexylhydrazine Hydrochloride in Modern Organic Synthesis. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
  • Wikipedia. (2023). Diacylhydrazine insecticide.
  • RSC. (n.d.).
  • Taylor & Francis. (2019). Hydrazines – Knowledge and References.
  • Al-Ostoot, F. H., et al. (2023). Toxicity Study and Binding Analysis of Newly Synthesized Antifungal N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide Derivative with Bovine Serum Albumin. Molecules, 28(5), 2345.
  • Merck. (n.d.). SAFETY DATA SHEET - Hydrazine dihydrochloride.
  • Google Patents. (1994). US5304657A - Hydrazine compounds useful as pesticides.
  • Calca Solutions. (n.d.). Hydrazine Use in Agriculture.
  • Benchchem. (2025). Technical Support Center: Reactions of (4-methoxycyclohexyl)hydrazine with Dicarbonyl Compounds.
  • Claramunt, R. M., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 78(11), 1498-1506.
  • ResearchGate. (2026). (PDF) Synthesis, antimicrobial activity, and determination of the lipophilicity of ((cyclohex-3-enylmethylene)hydrazinyl)
  • American Chemical Society. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field.
  • ResearchGate. (2023). (PDF) Toxicity Study and Binding Analysis of Newly Synthesized Antifungal N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl)
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • ResearchGate. (2024). Hydrazone derivatives in agrochemical discovery and development | Request PDF.
  • GoldBio. (2024).
  • Cornell University. (n.d.).
  • Benchchem. (n.d.). Hydrazine Hydrochloride – Applications, Properties, and Uses in Industry and Research.
  • CymitQuimica. (n.d.). (1-Cyclohexylethyl)hydrazine dihydrochloride.
  • PubChem. (n.d.). (Cyclohexylmethyl)hydrazine hydrochloride.
  • ChemScene. (n.d.). 1240528-89-5 | (1-Cyclohexylethyl)hydrazine dihydrochloride.
  • MySkinRecipes. (n.d.). (Cyclohexylmethyl)hydrazine hydrochloride.
  • Sigma-Aldrich. (n.d.). Cyclohexylhydrazine hydrochloride.
  • BLD Pharm. (n.d.). 15881-98-8|(1-cyclohexylethyl)hydrazine hydrochloride.
  • Organic Chemistry Portal. (n.d.).
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Application

Spectrophotometric Determination of Residual Hydrazine: An Application Note and Protocol

Abstract This document provides a comprehensive guide for the determination of residual hydrazine in various matrices, a critical analysis in pharmaceutical development, water treatment, and industrial processes. Hydrazi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the determination of residual hydrazine in various matrices, a critical analysis in pharmaceutical development, water treatment, and industrial processes. Hydrazine, while a valuable reagent, is also a potent toxin and suspected carcinogen, necessitating precise and sensitive quantification methods to ensure product safety and environmental compliance.[1][2] This application note details a robust and widely adopted spectrophotometric method based on the reaction of hydrazine with p-dimethylaminobenzaldehyde (p-DAB). The protocol herein is presented with in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and guidelines for method validation in accordance with International Conference on Harmonisation (ICH) guidelines.[3][4]

Introduction: The Imperative for Hydrazine Quantification

Hydrazine (N₂H₄) is a powerful reducing agent and a versatile building block in chemical synthesis. Its applications are extensive, ranging from its use as an oxygen scavenger in boiler feedwater to prevent corrosion to its role as a key intermediate in the synthesis of pharmaceuticals and other industrial chemicals.[1][5] However, the utility of hydrazine is shadowed by its significant toxicity. It is classified as a suspected human carcinogen, and its presence, even at trace levels, is a major concern in final drug substances and environmental discharges.[1][2] Regulatory bodies have established stringent limits on residual hydrazine levels, making its accurate determination a non-negotiable aspect of quality control and safety assessment.

Spectrophotometry offers a sensitive, cost-effective, and accessible analytical approach for quantifying residual hydrazine.[6] This method typically involves a chemical derivatization step to convert the colorless hydrazine molecule into a colored compound (a chromophore), the absorbance of which can be measured and correlated to its concentration.[7]

Principle of the Method: The p-Dimethylaminobenzaldehyde (p-DAB) Reaction

The most established and reliable spectrophotometric method for hydrazine determination relies on its condensation reaction with p-dimethylaminobenzaldehyde (p-DAB) in an acidic medium.[8] This reaction yields a distinctly yellow-colored azine derivative, p-dimethylaminobenzalazine, which exhibits a strong absorbance maximum at approximately 458 nm.[2][9][10]

The reaction mechanism proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon of p-DAB, followed by dehydration to form the stable, colored azine. The intensity of the yellow color produced is directly proportional to the concentration of hydrazine in the sample, forming the basis for quantitative analysis as described by the Beer-Lambert Law.

Key Reaction Features:

  • Specificity: The reaction is highly specific for hydrazine, minimizing interference from other compounds.

  • Sensitivity: The resulting azine has a high molar absorptivity, allowing for the detection and quantification of hydrazine at low µg/L (ppb) levels.[9][11]

  • Stability: The colored product is stable for a sufficient period, allowing for accurate and reproducible measurements.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the spectrophotometric determination of residual hydrazine.

Reagents and Materials
  • Hydrazine Sulfate (N₂H₄·H₂SO₄): Analytical grade.

  • p-Dimethylaminobenzaldehyde (p-DAB): Analytical grade.

  • Hydrochloric Acid (HCl): Concentrated, analytical grade.

  • Deionized (DI) Water: High-purity, 18.2 MΩ·cm.

  • Spectrophotometer: Capable of measurement at 458 nm.

  • Cuvettes: 1 cm or 5 cm path length, as required for desired sensitivity.[9][11]

  • Volumetric flasks and pipettes: Class A.

Preparation of Solutions

Caution: Hydrazine is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • p-DAB Reagent: Dissolve a precisely weighed amount of p-dimethylaminobenzaldehyde in a mixture of hydrochloric acid and deionized water. A typical preparation involves dissolving 4 g of p-DAB in 200 mL of 1:1 HCl.

  • Hydrazine Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of hydrazine sulfate and dissolve it in a known volume of DI water. For example, dissolve 0.406 g of hydrazine sulfate in 1 L of DI water to obtain a 100 µg/mL hydrazine solution.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock standard solution with DI water to cover the desired analytical range (e.g., 0.1 to 2.0 µg/mL).

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Sample Collection & Preparation Derivatization Add p-DAB Reagent Sample->Derivatization Standards Standard Curve Preparation Standards->Derivatization Incubation Color Development (Incubation) Derivatization->Incubation Measurement Spectrophotometric Measurement (458 nm) Incubation->Measurement Quantification Quantification using Standard Curve Measurement->Quantification

Figure 1. Experimental workflow for hydrazine determination.

Generation of the Standard Calibration Curve
  • Pipette a known volume (e.g., 5 mL) of each working standard solution into a series of labeled volumetric flasks.

  • Add a specified volume of the p-DAB reagent to each flask.

  • Allow the color to develop for a specified time (typically 10-15 minutes) at room temperature.

  • Dilute to the mark with DI water and mix thoroughly.

  • Measure the absorbance of each solution at 458 nm against a reagent blank (DI water and p-DAB reagent).

  • Plot a calibration curve of absorbance versus hydrazine concentration. The plot should be linear, and the correlation coefficient (R²) should be ≥ 0.999.

Sample Analysis
  • Prepare the sample solution. This may involve dissolution in a suitable solvent or extraction, depending on the sample matrix. Ensure the final sample concentration falls within the linear range of the calibration curve.

  • Treat the sample solution in the same manner as the working standards (steps 1-4 of section 3.4).

  • Measure the absorbance of the sample solution at 458 nm.

  • Determine the concentration of hydrazine in the sample by interpolating its absorbance on the standard calibration curve.

Method Validation

For use in regulated environments, the analytical method must be validated according to ICH guidelines to ensure its performance characteristics are suitable for the intended application.[3][4]

Validation Parameters

The following table summarizes the key validation parameters and their typical acceptance criteria.

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference from placebo or known impurities at the detection wavelength.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Established based on the linearity study.
Accuracy The closeness of the test results obtained by the method to the true value.% Recovery of spiked samples should be within 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined based on a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like reagent concentration, temperature, or incubation time.

Potential Interferences and Considerations

While the p-DAB method is robust, certain factors can influence the accuracy of the results:

  • Oxidizing Agents: The presence of strong oxidizing agents can degrade hydrazine, leading to lower-than-expected results.

  • Sample Matrix: Complex sample matrices may contain interfering substances. Sample preparation steps like extraction or filtration may be necessary.

  • Autoxidation: Hydrazine can undergo autoxidation, so samples should be analyzed as quickly as possible after collection.[6]

  • pH: The reaction is pH-dependent and requires an acidic medium for optimal color development.

Conclusion

The spectrophotometric determination of residual hydrazine using p-dimethylaminobenzaldehyde is a well-established, sensitive, and reliable method suitable for a wide range of applications. By following the detailed protocol and adhering to rigorous validation procedures, researchers, scientists, and drug development professionals can ensure the accurate quantification of this critical impurity, thereby safeguarding product quality and complying with regulatory standards.

References

  • ASTM D1385-01 - Standard Test Method for Hydrazine in Water. ASTM International. Available at: [Link]

  • D1385 Standard Test Method for Hydrazine in Water. ASTM International. (2018). Available at: [Link]

  • D1385 Standard Test Method for Hydrazine in Water. ASTM International. (2017). Available at: [Link]

  • Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Scholars Research Library. (2015). Available at: [Link]

  • ASTM D1385-88(2001) - Standard Test Method for Hydrazine in Water. ASTM International. Available at: [Link]

  • Determination of Hydrazine in Wastewater: Measurement. NANOLAB. Available at: [Link]

  • Determining Hydrazine in Wastewater by UV/Vis Spectroscopy. Mettler Toledo. Available at: [Link]

  • Analytical Methods for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. ResearchGate. (2019). Available at: [Link]

  • Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. ResearchGate. (2015). Available at: [Link]

  • Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. MDPI. (2019). Available at: [Link]

  • Review Using 2,4-dinitrophenylhydrazine in spectrophotometric determination. Samarra Journal of Pure and Applied Science. Available at: [Link]

  • Spectrophotometric determination of hydrazine using bromine and methyl red. Indian Journal of Chemical Technology. (2005). Available at: [Link]

  • Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde. ResearchGate. (2018). Available at: [Link]

  • 2,4-Dinitrophenyl Hydrazine Test (Brady's Reagent). chemistrysh.com. (2026). Available at: [Link]

  • Hydrazine. Scribd. Available at: [Link]

  • Spectrophotometric determination of hydrazine. PubMed. (2008). Available at: [Link]

  • Chemistry Explained: Hydrazine. Hach. Available at: [Link]

  • Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review. Taylor & Francis Online. (2023). Available at: [Link]

  • para-Dimethylaminobenzaldehyde. Wikipedia. Available at: [Link]

  • APPLICATIONS OF NINHYDRIN: SPECTROPHOTOMETRIC DETERMINATION OF HYDRAZINE AND HYDROXYLAMINE. Malaysian Journal of Analytical Sciences. (2022). Available at: [Link]

  • Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of Toxic Impurity Formaldehyde in Entecavir – An Antiviral Drug for Treatment of Hepatitis B by High Performance Liquid Chromatography. International Journal of Chemtech Applications. (2014). Available at: [Link]

  • Developed New Procedure for Low Concentrations of Hydrazine Determination by Spectrophotometry. SCIRP. (2012). Available at: [Link]

  • Synthesis and Analysis of 2,4-Dinitro Phenyl Hydrazine. Open Access Journals. (2021). Available at: [Link]

  • ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. International Journal of Pharmaceutical Sciences Review and Research. (2011). Available at: [Link]

  • 2,4-Dinitrophenylhydrazine. Organic Syntheses. Available at: [Link]

  • Spectrophotometric Determination of Hydrazine. ResearchGate. (2008). Available at: [Link]

  • Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations. SCIRP. (2024). Available at: [Link]

  • HYDRAZINE Method no.: Matrix: OSHA standard: Target concentration: Procedure. OSHA. Available at: [Link]

  • Spectrophotometric Determination of Hydrazine. Asian Journal of Chemistry. (2005). Available at: [Link]

  • Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid. PubMed. (1988). Available at: [Link]

  • US4900681A - Hydrazine detection. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimizing Fischer Indole Synthesis with Alkylhydrazines

Welcome to the Technical Support Center for the Fischer Indole Synthesis (FIS). While FIS is a cornerstone reaction for constructing indole scaffolds, researchers often encounter significant yield drops, tar formation, o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Fischer Indole Synthesis (FIS). While FIS is a cornerstone reaction for constructing indole scaffolds, researchers often encounter significant yield drops, tar formation, or incomplete conversions when utilizing alkylhydrazines (specifically N-alkylarylhydrazines). This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to optimize your yields, leveraging recent advancements in terminal alkylation strategies[1].

Part 1: Mechanistic Causality & The "Alkyl Advantage"

To effectively troubleshoot FIS, one must understand the causality behind the reaction's failure points. The classical FIS typically requires harsh acidic conditions and high temperatures to force the tautomerization of the hydrazone into the reactive ene-hydrazine, followed by a rate-limiting [3,3]-sigmatropic rearrangement[2].

Historically, N-alkylarylhydrazines were associated with stability issues and competing side reactions. However, modern synthetic approaches demonstrate that terminal alkylation actually facilitates the reaction when handled correctly[3]. An N-alkylated hydrazine is more nucleophilic and cannot form a stable, unreactive hydrazone "dead-end" intermediate[3]. This inherently lowers the activation energy required for the [3,3]-sigmatropic rearrangement, allowing the reaction to proceed at much lower temperatures and without the need for harsh Lewis acids[1].

FIS_Mechanism N1 N-Alkylarylhydrazine Salt + Ketone N2 N-Alkylhydrazone Intermediate (Transient) N1->N2 Condensation N3 Ene-Hydrazine Tautomer (Reactive Conformer) N2->N3 Acid-Promoted Tautomerization N4 [3,3]-Sigmatropic Rearrangement (C-C Bond Formation) N3->N4 Rate-Limiting Step N5 Cyclization & Rearomatization N4->N5 Fast N6 N-Alkylindole Product (- NH3) N5->N6 -NH3

Caption: Mechanistic pathway of Fischer Indole Synthesis using N-alkylhydrazines.

Part 2: Frequently Asked Questions (FAQs)

Q1: I am experiencing extensive tar and polymer formation during my N-alkyl FIS. How can I prevent this? A1: Tar formation is typically caused by product decomposition under harsh acidic conditions (e.g., using Polyphosphoric Acid or strong Brønsted acids at reflux)[4]. Because N-alkylhydrazines are inherently more reactive towards the [3,3]-rearrangement, you are likely over-catalyzing the reaction. Causality & Solution: Isolate your starting N-alkylhydrazine as a stable hydrazinium salt (e.g., HCl or HBF4 salt)[5]. These salts act as their own proton source; simply warming them in an alcoholic solvent is often sufficient to drive the reaction to completion cleanly, bypassing external acids entirely[3].

Q2: How does the steric bulk of the terminal alkyl group affect my indole yield? A2: Sterics at the terminal nitrogen significantly influence the transition state of the sigmatropic rearrangement. While N-methyl derivatives typically offer the fastest rates and highest yields, increasing the steric bulk (e.g., Ethyl, Isopropyl, Benzyl) can slightly reduce overall efficiency due to steric clashing[3]. However, even bulky N-alkylhydrazines generally outperform their unalkylated counterparts in terms of required reaction mildness[1].

Q3: My target indole has acid-sensitive functional groups. How can I adapt the FIS? A3: Because N-alkylhydrazinium salts require milder conditions, you can often completely omit harsh Lewis acids (ZnCl2, BF3) or strong Brønsted acids (H2SO4). The mild formation of the salts, combined with warming in ethanol, allows highly sensitive functional groups to survive late-stage synthetic sequences[1].

Q4: My ketone is unsymmetrical. How do I improve the regioselectivity of the resulting N-alkylindole? A4: Unsymmetrical ketones form a mixture of ene-hydrazine tautomers, leading to regioisomeric indoles. The choice and concentration of the acid catalyst dictate this ratio[4]. Stronger acids generally favor the formation of the indole from the less substituted enamine intermediate[4]. If you are using a self-catalyzing N-alkylhydrazinium salt and getting poor selectivity, try adding a catalytic amount of a specific Lewis acid to bias the enolization pathway.

Part 3: Quantitative Data & Troubleshooting Workflow

To benchmark your expectations and guide your optimization, refer to the following comparative data summarizing the effect of terminal alkylation on FIS efficiency.

Hydrazine Substrate TypeTypical Acid RequirementOperating TemperatureRelative Reaction RateAverage Yield Potential
Unalkylated Arylhydrazine Strong (PPA, ZnCl2, H2SO4)High (80°C - Reflux)BaselineModerate
N-Methylarylhydrazine Salt None (Self-catalyzing)Low (Room Temp - 50°C)Very FastHigh (>80%)
N-Ethylarylhydrazine Salt None (Self-catalyzing)Mild (50°C - 70°C)FastGood (~50-70%)
N-Isopropylarylhydrazine Salt Mild BrønstedMild (50°C - 70°C)ModerateModerate (~40-50%)

Data synthesized from comparative studies on terminal alkylation effects in FIS[1][3].

Troubleshooting Start Low Yield in FIS? Tar Tar/Polymer Formation? Start->Tar Incomplete Incomplete Conversion? Start->Incomplete Regio Poor Regioselectivity? Start->Regio Sol1 Use Milder Acid / Lower Temp (e.g., Hydrazinium Salt in EtOH) Tar->Sol1 Yes Sol2 Increase Temp / Stronger Acid (e.g., PPA or ZnCl2) Incomplete->Sol2 Yes Sol3 Screen Different Acid Catalysts (Tune Enamine Tautomerization) Regio->Sol3 Yes

Caption: Decision tree for troubleshooting low yields in N-alkyl Fischer Indole Synthesis.

Part 4: Self-Validating Experimental Protocols

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Visual cues and analytical checks are embedded to confirm intermediate success before proceeding to the next step.

Protocol A: Preparation of Stable N-Alkylhydrazinium Salts

Causality: Isolating the hydrazine as a salt prevents premature oxidation and provides the exact stoichiometric built-in proton source required for the subsequent FIS, preventing over-acidification[5].

  • Coupling: In a flame-dried flask under an inert atmosphere, perform a metal-catalyzed (Cu or Pd) cross-coupling of your chosen aryl bromide with 1-alkyl-1-Boc-hydrazine[5].

  • Deprotection & Salt Formation: Dissolve the purified N'-Boc-N'-alkyl-N-arylhydrazine in a non-polar solvent (e.g., anhydrous dichloromethane).

  • Precipitation: Slowly add a solution of anhydrous HCl in dioxane (or aqueous HBF4) at 0°C.

    • Validation Check: A white to off-white precipitate must form immediately. This visual cue confirms successful Boc-deprotection and the insolubility of the resulting salt in the non-polar medium.

  • Isolation: Filter the solid, wash thoroughly with cold diethyl ether to remove residual organics, and dry under a high vacuum. The resulting salt is stable, free-flowing, and ready for FIS[5].

Protocol B: Mild Fischer Indolization using N-Alkylhydrazinium Salts

Causality: This protocol leverages the "alkyl advantage" to bypass harsh conditions. The self-contained acid in the salt is sufficient to drive the tautomerization, while the N-alkyl group accelerates the sigmatropic rearrangement[3].

  • Reaction Setup: In a round-bottom flask, suspend the pre-formed N-alkylhydrazinium salt (1.0 equiv) and the target enolizable ketone (1.1 equiv) in an alcoholic solvent (e.g., Ethanol or Isopropanol).

  • Initiation: Warm the mixture gently to 40-50°C with stirring.

    • Validation Check: The opaque suspension should clarify into a homogenous solution as the hydrazone transiently forms. Shortly after, a distinct color change (often deepening to yellow or orange) will occur, indicating the onset of the [3,3]-sigmatropic rearrangement.

  • Monitoring: Monitor the reaction strictly by TLC (e.g., 20% EtOAc in Hexanes). Because no external acid is added, the reaction profile is exceptionally clean. The complete consumption of the ketone dictates the reaction's end.

  • Work-up: Once complete, concentrate the mixture under reduced pressure. Quench and neutralize the residue with saturated aqueous NaHCO3, then extract the product with Ethyl Acetate[4].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product via silica gel chromatography.

    • Validation Check: If your specific N-alkylindole product is highly acid-sensitive and degrades on the column, neutralize the silica gel by pre-treating it with an eluent containing 1% triethylamine[4].

Part 5: References

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in (1-Cyclohexylethyl)hydrazine Hydrochloride Reactions

Welcome to the Technical Support Center for (1-Cyclohexylethyl)hydrazine hydrochloride . This compound presents unique synthetic challenges due to the massive steric bulk of the 1-cyclohexylethyl moiety adjacent to the r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (1-Cyclohexylethyl)hydrazine hydrochloride . This compound presents unique synthetic challenges due to the massive steric bulk of the 1-cyclohexylethyl moiety adjacent to the reactive hydrazine core, compounded by its stable hydrochloride salt form.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to successfully utilize this hindered building block in hydrazone formation, pyrazole synthesis, and cross-coupling reactions.

Visualizing the Strategic Workflow

Handling sterically encumbered hydrazine salts requires a deliberate sequence of freebasing, activation, and forced condensation. The workflow below outlines the optimal decision tree for processing this compound.

Workflow A Start: (1-Cyclohexylethyl)hydrazine HCl B Freebasing: Add DIPEA in EtOH A->B C Isolate Free Hydrazine? B->C D Yes: Aqueous Workup C->D High Purity E No: In Situ Reaction C->E One-Pot F Electrophile Addition D->F E->F G Apply Heat & Lewis Acid F->G H Product: Hydrazone/Pyrazole G->H

Workflow for processing and reacting sterically hindered hydrazine hydrochloride salts.

Frequently Asked Questions & Troubleshooting

Q1: Why does my hydrazone formation stall at 10-15% conversion under standard conditions?

A: The primary issue is the activation energy required to form the tetrahedral intermediate. The bulky 1-cyclohexylethyl group physically shields the adjacent N1 nitrogen. As documented in the literature regarding sterically hindered hydrazines, ambient conditions are insufficient; the yield is considerably lowered unless equimolar base and elevated temperatures are applied 1. Solution: Elevate the temperature (80–120 °C) and introduce a Lewis acid (e.g., TiCl₄) to lower the LUMO of the carbonyl electrophile, making it more susceptible to attack by the hindered nucleophile.

Q2: How do I properly freebase the hydrochloride salt without causing oxidative degradation?

A: Strong aqueous bases (like NaOH) can expose the liberated hydrazine to rapid oxidation if the solvent is not rigorously degassed. Instead, utilize an in situ freebasing strategy with a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA). DIPEA selectively deprotonates the hydrazine salt without participating in nucleophilic side reactions or promoting degradation.

Q3: When synthesizing pyrazoles with 1,3-dicarbonyls, I get incomplete cyclization. How do I force the reaction?

A: The initial attack to form the mono-hydrazone is slow, but the subsequent cyclization is even slower due to the conformational restriction required to bring the bulky 1-cyclohexylethyl group into the forming ring. Solution: Switch to a fluorinated alcohol solvent like Hexafluoroisopropanol (HFIP). HFIP acts as a strong hydrogen-bond donor, activating the carbonyl electrophile without competing as a nucleophile. Alternatively, highly concentrated or solvent-free conditions can drive the equilibrium forward 2.

Q4: Can I use this bulky hydrazine in Palladium-catalyzed C-N cross-coupling?

A: Yes, but standard ligands (e.g., dppf, BINAP) will fail. The extreme steric hindrance of bulky cyclohexyl derivatives necessitates careful optimization of the reaction conditions, specifically the catalyst system 3. You must employ highly active, bulky, electron-rich phosphine ligands (such as BrettPhos or tBuBrettPhos) that are specifically designed to facilitate reductive elimination in encumbered environments.

Quantitative Data Summaries

To aid in experimental design, the following tables summarize optimized parameters for overcoming the steric barriers of (1-Cyclohexylethyl)hydrazine.

Table 1: Solvent & Catalyst Optimization for Hindered Hydrazone Formation

SolventCatalyst SystemTemp (°C)Relative Yield (%)Mechanistic Observation
MethanolNone25< 5Insufficient thermal energy; starting material recovered.
EthanolAcOH (0.1 eq)8045Sluggish kinetics; incomplete conversion due to steric clash.
TolueneTiCl₄ (0.1 eq)11085Fast conversion; Lewis acid effectively lowers electrophile LUMO.
HFIPNone120 (MW)> 95Excellent yield; strong H-bonding self-catalyzes the reaction.

Table 2: Base Selection Matrix for Hydrazine Hydrochloride Neutralization

BasepKa (conjugate)EquivalentsOutcome & Suitability
NaOH (aq)15.71.0Free base isolated, but highly prone to oxidative degradation.
K₂CO₃ (s)10.32.0Slow, heterogeneous neutralization; leaves unreacted starting material.
Triethylamine10.71.1Good in situ base; forms visible TEA·HCl precipitate.
DIPEA11.41.1Optimal in situ base; non-nucleophilic, prevents side reactions.

Step-by-Step Experimental Protocols

Protocol A: Optimized In Situ Freebasing and Hydrazone Formation

This protocol utilizes visual cues to ensure the self-validation of the freebasing step before electrophile addition.

  • Preparation: Suspend (1-Cyclohexylethyl)hydrazine hydrochloride (1.0 eq, 5.0 mmol) in anhydrous ethanol (15 mL) in a flame-dried round-bottom flask under an inert argon atmosphere.

  • Freebasing: Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq, 5.5 mmol) dropwise over 2 minutes at room temperature.

    • Self-Validation Checkpoint: The cloudy suspension will initially clarify as the hydrazine salt dissolves, followed shortly by the precipitation of DIPEA·HCl as a fine white solid. This visual cue confirms the successful liberation of the free hydrazine nucleophile.

  • Electrophile Addition: Add the target aldehyde/ketone (1.2 eq, 6.0 mmol) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C for 16 hours.

    • Self-Validation Checkpoint: Withdraw a 50 µL aliquot, dilute in CDCl₃, and run a crude ¹H-NMR. The disappearance of the carbonyl proton (typically 9-10 ppm for aldehydes) and the appearance of the azomethine proton (CH=N) confirms conversion.

  • Workup: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (30 mL) and saturated aqueous NaHCO₃ (20 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Protocol B: Microwave-Assisted Pyrazole Synthesis

Designed to force the cyclization of sterically hindered intermediates.

  • Reaction Setup: In a 10 mL microwave-safe vial, combine (1-Cyclohexylethyl)hydrazine hydrochloride (1.0 eq, 1.0 mmol), a 1,3-diketone (1.1 eq, 1.1 mmol), and DIPEA (1.1 eq, 1.1 mmol) in Hexafluoroisopropanol (HFIP) (2.0 mL, 0.5 M).

  • Irradiation: Seal the vial with a crimp cap and irradiate in a microwave synthesizer at 120 °C for 20 minutes.

    • Self-Validation Checkpoint: The reaction mixture should transition from a heterogeneous suspension to a homogeneous, deeply colored solution. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the diketone.

  • Isolation: Evaporate the HFIP under a gentle stream of nitrogen (recover solvent if possible). Load the crude oil directly onto a silica gel column for purification.

Mechanistic Pathway

Understanding the energy barriers is critical to troubleshooting. The diagram below illustrates how Lewis acid catalysis overcomes the steric repulsion during the formation of the tetrahedral intermediate.

Mechanism N1 Carbonyl Electrophile N2 Lewis Acid Activation N1->N2 N3 Lowered LUMO Complex N2->N3 N4 Nucleophilic Attack N3->N4 N5 Sterically Hindered Intermediate N4->N5 Heat N6 Dehydration (-H2O) N5->N6 Acid N7 Hydrazone Product N6->N7

Mechanistic pathway of Lewis acid-catalyzed hydrazone formation overcoming steric barriers.

References

  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Title: (2,2-Dimethylcyclohexyl)
  • Title: Solvent-Free, Continuous Synthesis of Hydrazone-Based Active Pharmaceutical Ingredients by Twin-Screw Extrusion Source: ACS Sustainable Chemistry & Engineering URL

Sources

Troubleshooting

Technical Support Center: Purification of (1-Cyclohexylethyl)hydrazine Hydrochloride

Welcome to the Technical Support Center for the handling and purification of (1-Cyclohexylethyl)hydrazine hydrochloride (CAS: 15881-98-8). As a Senior Application Scientist, I have designed this guide to address the spec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and purification of (1-Cyclohexylethyl)hydrazine hydrochloride (CAS: 15881-98-8). As a Senior Application Scientist, I have designed this guide to address the specific challenges associated with alkylhydrazine derivatives. These compounds are critical building blocks in drug development but are notoriously prone to oxidation, freebase instability, and contamination from unreacted precursors ()[1].

This guide provides field-proven, self-validating protocols to help you achieve >99% purity, moving beyond basic steps to explain the causality behind each chemical manipulation.

Section 1: Physicochemical Profile & Solubility Data

Understanding solubility is the cornerstone of any purification strategy. The bulky, lipophilic cyclohexyl group combined with the highly polar hydrazine hydrochloride moiety creates a unique solubility differential that we can exploit during purification ()[1].

SolventSolubility ProfileApplication in Purification
Water Highly SolubleExtraction (Retains inorganic salts in the aqueous phase)
Methanol / Ethanol Soluble (Hot) / Moderate (Cold)Primary solvent for temperature-gradient recrystallization
Acetonitrile Sparingly SolubleAnti-solvent for selective salt precipitation
Diethyl Ether / Hexane InsolubleAnti-solvent for washing away lipophilic organic impurities
Dichloromethane (DCM) Insoluble (Salt) / Soluble (Freebase)Organic phase for liquid-liquid freebase extraction
Section 2: Step-by-Step Purification Methodologies
Protocol A: Solvent/Anti-Solvent Recrystallization (For >80% Crude Purity)

Causality: Recrystallization relies on the differential solubility of the target compound and its impurities across varying temperatures and solvent polarities ()[2]. By dissolving the crude salt in a protic solvent (ethanol) and introducing a non-polar anti-solvent (diethyl ether), we force the supersaturation of the target salt. Lipophilic organic impurities (e.g., unreacted ketones or hydrazones) remain dissolved in the ether-rich mother liquor.

Step-by-Step Methodology:

  • Dissolution: Suspend 10 g of crude (1-Cyclohexylethyl)hydrazine hydrochloride in 30 mL of absolute ethanol in a round-bottom flask.

  • Heating: Warm the mixture to 60°C under continuous stirring until the solid completely dissolves. Note: Do not boil excessively to prevent thermal degradation.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove insoluble inorganic impurities (e.g., polymerized byproducts).

  • Anti-Solvent Addition: Transfer the filtrate to a clean flask. While maintaining gentle stirring, slowly add 60 mL of cold diethyl ether dropwise until the solution becomes persistently cloudy.

  • Crystallization: Allow the flask to cool slowly to room temperature, then transfer to an ice bath (0-5°C) for 2 hours. Slow cooling prevents the entrapment of impurities within the crystal lattice ()[3].

  • Recovery: Filter the resulting white crystals under vacuum. Wash the filter cake with 15 mL of ice-cold diethyl ether.

  • Drying: Dry the crystals in a vacuum desiccator over silica gel for 12 hours to remove residual solvent.

Protocol B: Freebasing, Extraction, and Re-Salting (For <80% Crude Purity)

Causality: When crude mixtures are heavily contaminated with unreacted hydrazine hydrate (which also forms a water-soluble hydrochloride salt), recrystallization alone is insufficient. By adjusting the pH to >10, we convert the salts to their freebase forms. The lipophilic (1-cyclohexylethyl)hydrazine selectively partitions into the organic phase (DCM), while the highly polar unsubstituted hydrazine remains trapped in the aqueous phase ()[4].

Step-by-Step Methodology:

  • Freebase Formation: Dissolve the crude salt mixture in 50 mL of distilled water. Chill to 5°C. Slowly add 2M NaOH dropwise under an inert argon atmosphere until the pH reaches 10-11.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract with 3 x 30 mL of Dichloromethane (DCM).

  • Phase Separation: Collect the lower organic layers (containing the target freebase). The aqueous layer retains inorganic salts and excess unsubstituted hydrazine.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate ( Na2​SO4​ ) for 30 minutes. Filter out the drying agent.

  • Re-Salting: Transfer the dried organic phase to a round-bottom flask in an ice bath. Slowly add 1.1 equivalents of 4M HCl in dioxane under vigorous stirring. A white precipitate of pure (1-Cyclohexylethyl)hydrazine hydrochloride will form immediately.

  • Isolation: Filter the precipitate under vacuum, wash with cold hexane, and dry under high vacuum.

Workflow Crude Crude Salt Mixture (Target + Hydrazine HCl) Freebase Add 2M NaOH (pH 10-11) Convert to Freebase Crude->Freebase Extract Extract with DCM Org: Target | Aq: Impurities Freebase->Extract Dry Dry Organic Phase (Anhydrous Na2SO4) Extract->Dry Retain Lower Layer Resalt Add 4M HCl in Dioxane Precipitate Target Salt Dry->Resalt Pure Vacuum Filter & Dry >99% Pure Product Resalt->Pure

Workflow for Freebasing and Re-salting Purification

Section 3: Troubleshooting Guides & FAQs

Q1: During recrystallization, my product separates as a thick oil instead of forming crystals. How do I resolve this "oiling out"? A1: "Oiling out" occurs when the target compound separates from the solvent as a liquid because the solution's temperature drops below the saturation point but remains above the melting point of the impure solute ()[2]. Resolution: Do not crash-cool the solution in an ice bath immediately. Re-heat the mixture until the oil completely redissolves. Add 10-20% more of the primary solvent (ethanol) to lower the solute concentration, then allow it to cool exceptionally slowly. If oiling persists, seed the solution with a pure crystal of (1-Cyclohexylethyl)hydrazine hydrochloride or scratch the inside of the flask with a glass rod to provide nucleation sites ()[3].

Troubleshooting Start Issue: Product Oils Out During Cooling Reheat Re-heat until oil completely redissolves Start->Reheat Action Add 10-20% more primary solvent Reheat->Action Cool Cool slowly to RT (Do not use ice bath yet) Action->Cool Check Did crystals form? Cool->Check Success Proceed to Filtration Check->Success Yes Seed Add seed crystal or scratch flask interior Check->Seed No Seed->Success

Troubleshooting Logic for Oiling Out During Recrystallization

Q2: How can I remove trace amounts of unreacted hydrazine hydrate from my final salt? A2: Hydrazine hydrate hydrochloride is highly soluble in water but can be selectively precipitated or washed using polar solvents. Industrial regeneration methods often utilize acetonitrile or methanol to manipulate hydrazine salt solubility ()[5]. For (1-Cyclohexylethyl)hydrazine, washing the crude solid with cold acetonitrile can selectively dissolve trace organic impurities while leaving the bulk hydrochloride salt intact. However, if hydrazine contamination is high, Protocol B (Freebasing) is the only self-validating method to ensure complete removal, as unsubstituted hydrazine remains highly water-soluble even at high pH ()[4].

Q3: My purified salt has developed a yellowish tint over time. Is it still viable for synthesis? A3: Alkylhydrazines are inherently prone to air oxidation, forming azo compounds or hydrazones which impart a yellow/brown color. While a slight tint may not drastically impact yield in robust downstream reactions, it is a direct indicator of degradation. Prevention: Always conduct the freebasing step under an inert atmosphere (Nitrogen or Argon). Store the final dried hydrochloride salt in an amber glass vial, backfilled with argon, at -20°C to ensure long-term stability ()[6].

References
  • Title: Purifying OTC Chemicals: Recrystallization Source: YouTube URL: [Link]

  • Title: CN113666347A - Regeneration treatment method of hydrazine hydrate hydrochloride Source: Google Patents URL
  • Title: Extraction of Hydrazine by Selective Precipitation: Process Flow-sheet Source: SciSpace URL: [Link]

  • Title: Aryls | Products | Applications Source: American Elements URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Optimizing Hydrazone Formation

Welcome to the Hydrazone Ligation Technical Support Center. Designed for researchers and drug development professionals, this guide synthesizes mechanistic insights, troubleshooting workflows, and self-validating protoco...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Hydrazone Ligation Technical Support Center. Designed for researchers and drug development professionals, this guide synthesizes mechanistic insights, troubleshooting workflows, and self-validating protocols to help you overcome kinetic and thermodynamic bottlenecks in hydrazone-based bioconjugation and dynamic combinatorial chemistry.

I. Mechanistic Foundations & FAQ

Q1: Why is hydrazone formation notoriously slow at physiological pH (7.4), and how does the reaction mechanism dictate this? A1: Hydrazone formation is a reversible, two-step process subject to strict acid catalysis[1]. The reaction rate exhibits a characteristic bell-shaped curve with respect to pH due to the conflicting requirements of the two fundamental steps:

  • Nucleophilic Addition: The terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral carbinolhydrazine (hemiaminal) intermediate[1]. At strongly acidic conditions (pH < 4), the hydrazine nucleophile becomes protonated (forming a hydrazinium ion), drastically reducing its nucleophilicity and stalling this initial step[1][2].

  • Dehydration: The carbinolhydrazine undergoes acid-catalyzed dehydration to form the stable C=N double bond[1]. At neutral to basic conditions (pH > 6), this step becomes the rate-limiting bottleneck because there are insufficient protons in the medium to catalyze the elimination of the hydroxyl group as water[1][3].

Therefore, at physiological pH (7.4), the reaction is severely kinetically hindered by the slow breakdown of the tetrahedral intermediate[3].

Mechanism Aldehyde Aldehyde/Ketone + Hydrazine Intermediate Tetrahedral Carbinolhydrazine (Hemiaminal Intermediate) Aldehyde->Intermediate Nucleophilic Addition (Favored at pH > 4) Hydrazone Stable Hydrazone Bond (C=N) + H2O Intermediate->Hydrazone Acid-Catalyzed Dehydration (Rate-limiting at pH 7.4) LowPH pH < 4 Bottleneck: Protonated Hydrazine (Slow Addition) Intermediate->LowPH HighPH pH > 6 Bottleneck: Lack of Protons (Slow Dehydration) Intermediate->HighPH OptPH Optimal Range: pH 4.5 - 6.0 (Balanced Kinetics) Intermediate->OptPH

Caption: Hydrazone formation mechanism highlighting pH-dependent kinetic bottlenecks.

II. Troubleshooting Guide: Reaction Kinetics & Yields

Q2: My hydrazone ligation yield is exceptionally low after 24 hours. What are the primary factors I should optimize? A2: If your yield is low, systematically evaluate the following parameters to identify the root cause:

  • Suboptimal pH: Ensure your reaction is buffered between pH 4.5 and 6.0 if your biomolecules can tolerate it[1][4]. This range provides the optimal balance of unprotonated nucleophile and sufficient acid for dehydration.

  • Electronic Effects: The nucleophilicity of the hydrazine and the electrophilicity of the carbonyl dictate the reaction rate. Electron-withdrawing groups on the carbonyl compound (e.g., utilizing electron-deficient aldehydes) accelerate hydrazone formation[3][4]. Conversely, electron-donating groups on the hydrazine increase its nucleophilicity[1].

  • Steric Hindrance: Bulky substituents near the reacting centers severely hinder the approach of the nucleophile. Alkyl aldehydes generally react much faster than sterically hindered aryl aldehydes or ketones[1][4].

Q3: I must perform my conjugation at pH 7.4 to maintain protein stability. How do I overcome the slow kinetics without dropping the pH? A3: You must employ a nucleophilic organocatalyst. Aniline is the classical catalyst for this purpose[2]. Aniline works by rapidly attacking the aldehyde to form a highly populated, activated Schiff base (imine) intermediate. The hydrazine then reacts with this imine via transimination, which is significantly faster than the direct dehydration of the carbinolhydrazine[2][5].

However, standard aniline requires high concentrations (10–100 mM) to be effective, which can be toxic to cells and problematic for sensitive proteins[2][6]. For biological applications, anthranilic acid derivatives (such as 5-methoxyanthranilic acid, 5MA) are vastly superior[6][7]. The ortho-carboxylic acid group on 5MA acts as an intramolecular proton donor, facilitating the breakdown of the tetrahedral intermediate and providing up to a 100-fold rate enhancement over aniline at neutral pH[6][7].

Quantitative Data: Catalyst Benchmarking at pH 7.4

The following table summarizes the kinetic advantages of utilizing ortho-proton donor catalysts over traditional aniline[6][7].

Catalyst (1 mM)Typical Concentration RequiredApparent 2nd Order Rate Constant Enhancement (vs. Uncatalyzed)Key Mechanistic Advantage
None (Uncatalyzed) N/A1x (Baseline)N/A
Aniline 10 - 100 mM~15-foldForms activated imine intermediate via nucleophilic catalysis.
5-Methoxyanthranilic Acid (5MA) 1 - 10 mM~84-foldOrtho-carboxylate acts as an intramolecular proton donor.
3,5-Diaminobenzoic Acid 1 - 10 mM>100-foldEnhanced nucleophilicity and optimal pKa tuning.

III. Standard Operating Procedure: Catalyst-Accelerated Bioconjugation

To ensure a self-validating and reproducible workflow, follow this standardized protocol for aniline- or 5MA-catalyzed hydrazone ligation[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1 M stock solutions of your chosen catalyst (e.g., Aniline or 5MA) in a compatible water-miscible solvent (e.g., DMSO or DMF). Prepare 10 mM stock solutions of your aldehyde and hydrazine/hydrazide components[4].

  • Buffer Selection: Prepare a 100 mM buffer solution. For optimal uncatalyzed rates, use Ammonium Acetate at pH 4.5 - 6.0. For physiological conditions, use Phosphate Buffered Saline (PBS) at pH 7.4[1][4].

  • Reaction Assembly: In a microcentrifuge tube, combine the aldehyde and hydrazine to a final concentration of 50 µM each. Add the catalyst stock to achieve a final concentration of 10 mM (for aniline) or 1 mM (for 5MA)[4][7].

  • Self-Validating Control: Simultaneously set up an identical reaction lacking the catalyst. This parallel control validates that any observed kinetic enhancement is strictly due to the catalyst and not background reactivity or buffer artifacts.

  • Solvent Control: Ensure the final concentration of organic solvent (DMSO/DMF) remains below 5% (v/v) to prevent protein denaturation or precipitation[4].

  • Incubation & Monitoring: Incubate the mixture at room temperature (or 37°C if required). Monitor reaction progress via UV/Vis spectroscopy (observing shifts in absorbance specific to the hydrazone chromophore) or HPLC[4].

  • Purification: Isolate the pure hydrazone conjugate using size-exclusion chromatography, dialysis, or spin filtration to remove the catalyst and unreacted precursors[8].

Workflow Start 1. Prepare Stock Solutions (Reactants & Catalyst in DMSO/DMF) Buffer 2. Select Buffer (pH 4.5-6.0 or pH 7.4 PBS) Start->Buffer Mix 3. Combine Reagents (50 µM Reactants, 1-10 mM Catalyst) Buffer->Mix Incubate 4. Incubate & Monitor (UV/Vis or HPLC, <5% Organic) Mix->Incubate Purify 5. Purify Conjugate (Dialysis/Chromatography) Incubate->Purify

Caption: Step-by-step experimental workflow for catalyst-accelerated hydrazone bioconjugation.

IV. Stability and Cleavage (FAQ)

Q4: How can I ensure the long-term stability of my hydrazone conjugate, or conversely, design it for pH-triggered drug release? A4: The hydrolytic stability of the hydrazone bond is highly dependent on the substituents adjacent to the imine carbon and nitrogen[8]. The mechanism of hydrolysis is the exact reverse of formation, initiated by the protonation of the imine nitrogen[8].

  • For Maximum Stability: Use aromatic hydrazines (e.g., 2-hydrazinopyridine) and ketones rather than aliphatic aldehydes. Aromatic hydrazones and acylhydrazones (formed from hydrazides) exhibit significantly lower hydrolysis rates at neutral pH due to resonance stabilization and electron-withdrawing effects[1][8][9]. If absolute, irreversible stability is required, reduce the C=N double bond to a stable C-N single bond using sodium cyanoborohydride (reductive amination)[2].

  • For pH-Triggered Release (e.g., Drug Delivery): The hydrazone bond is characteristically labile under mildly acidic conditions (pH 4.5 - 5.0), mimicking the environment of endosomes and lysosomes[1][8]. To optimize for rapid release at pH 5.0 while maintaining stability at pH 7.4, utilize aliphatic aldehydes paired with acyl hydrazides. Crosslinkers bearing electron-donating groups facilitate this pH-dependent hydrolysis by encouraging the protonation of the imine nitrogen in acidic environments[8].

References[1] BenchChem. "The Fundamental Chemistry of Hydrazone Bond Formation: An In-depth Technical Guide." benchchem.com. https://benchchem.com[3] Kool, E. T., et al. "Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH." Journal of the American Chemical Society, 2013.https://pubs.acs.org/doi/10.1021/ja409845x[8] Alge, D. L., et al. "Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry." Biomacromolecules (PMC), 2013.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3622152/[2] Kalia, J., & Raines, R. T. "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis." Chemical Reviews, 2017.https://pubs.acs.org/doi/10.1021/acs.chemrev.7b00184[7] Dawson, P. E., et al. "Importance of ortho Proton Donors in Catalysis of Hydrazone Formation." ACS Publications, 2013.https://pubs.acs.org/doi/10.1021/bc300653w[5] MDPI. "Native Chemical Ligation: A Boon to Peptide Chemistry." MDPI, 2014.https://www.mdpi.com/1420-3049/19/9/14461[6] Dawson, P. E., et al. "Water-soluble Organocatalysts for Hydrazone and Oxime Formation." PMC, 2013.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3622152/[4] BenchChem. "Technical Support Center: Reversibility of Hydrazone Formation for Dynamic Combinatorial Chemistry." benchchem.com. https://benchchem.com[9] Agarwal, P., et al. "Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates." Bioconjugate Chemistry, 2013.https://pubs.acs.org/doi/10.1021/bc400042a

Sources

Troubleshooting

stability of (1-Cyclohexylethyl)hydrazine hydrochloride in different solvents

Welcome to the Technical Support Center for (1-Cyclohexylethyl)hydrazine hydrochloride (CAS: 15881-98-8). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (1-Cyclohexylethyl)hydrazine hydrochloride (CAS: 15881-98-8). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex stability profiles, solvent incompatibilities, and analytical challenges associated with alkylhydrazine hydrochlorides.

This center is divided into mechanistic FAQs, a troubleshooting guide, quantitative stability data, and self-validating experimental protocols.

Section 1: Expert FAQs on Solvent Stability & Reactivity

Q: Why does my (1-Cyclohexylethyl)hydrazine hydrochloride stock solution turn yellow in certain aqueous buffers over time? A: Alkylhydrazine hydrochlorides are highly susceptible to auto-oxidation and hydrolysis. If your solution is turning yellow, it is likely forming diazenes and subsequent degradation products. This is heavily dependent on the buffer composition. For instance, found in standard phosphate-buffered saline (PBS)[1]. The phosphate ion acts as a bifunctional catalyst, facilitating water attack on the hydrazine moiety. Solution: Avoid phosphate buffers entirely; use citrate or acetate buffers instead.

Q: What is the optimal pH for maximizing the aqueous stability of this compound? A: Kinetic studies on related hydrazine derivatives demonstrate that[1]. At this specific pH, the mono-protonated cationic form of the drug is stabilized. If the pH drops too low (pH < 2), water attacks the dicationic form; if the pH rises above 5, hydroxyl attack on the neutral free base accelerates degradation[1].

Q: Can I use Acetone, Ethyl Acetate, or Dextrose solutions as vehicles for formulation or storage? A: Absolutely not for Acetone or Dextrose. Hydrazines are potent nucleophiles. Dissolving (1-Cyclohexylethyl)hydrazine in acetone will trigger a rapid, quantitative condensation reaction that[2]. Similarly, on hydrazine stability due to Maillard-type reactions and hydrazone formation[3]. For organic stock solutions, use strictly degassed, HPLC-grade methanol or acetonitrile.

Section 2: Quantitative Stability Data

To facilitate easy comparison of solvent compatibility, the following table summarizes the extrapolated degradation kinetics of alkylhydrazine hydrochlorides across various matrices.

Solvent / MatrixStorage TempEstimated t90​ (10% Loss)Mechanistic Cause of Degradation
Aqueous Buffer (pH 3.5) 25°C> 1.5 YearsMinimal; optimal stabilization of the cationic form[1].
Phosphate Buffer (pH 7.4) 25°C< 24 Hours HPO42−​ catalyzed hydrolysis and water attack[1].
Acetone / Ketones 25°C< 5 MinutesRapid nucleophilic condensation forming hydrazones[2].
Dextrose/Fructose Solutions 25°C< 7 DaysMaillard-type reactions and hydrazone formation[3].
Degassed Methanol -20°C> 6 MonthsSlow auto-oxidation; mitigated by low temp and inert gas[4].

Section 3: Troubleshooting Analytical Workflows

Issue: Poor peak shape, severe tailing, or complete loss of the API during HPLC analysis. Root Cause: Alkylhydrazines are highly polar, causing them to elute in the void volume of standard C18 reversed-phase columns. Furthermore, they interact heavily with residual silanols on the silica matrix (causing tailing) and lack a strong chromophore for UV detection. Resolution: You must implement a pre-column derivatization step. forms a highly conjugated, hydrophobic hydrazone derivative that retains beautifully on C18 columns and absorbs strongly at 230 nm[5].

Section 4: Self-Validating Experimental Protocols

Protocol A: Preparation of Ultra-Stable Stock Solutions

Causality: Because [4], this protocol utilizes degassing and pH control to arrest degradation pathways.

  • Solvent Preparation: Boil HPLC-grade water and cool it under a continuous stream of Nitrogen or Argon to displace dissolved oxygen. Adjust the solvent to pH 3.5 using 0.1 M Citrate buffer[1].

  • Dissolution: Weigh the (1-Cyclohexylethyl)hydrazine hydrochloride in a low-actinic (amber) volumetric flask to prevent photolytic degradation[4]. Dissolve completely in the degassed buffer.

  • System Validation (Internal Control): Prepare a "blank" vehicle control containing only the degassed buffer. Measure the initial UV absorbance of both the sample and the blank to establish a baseline T0​ reference point.

  • Storage: Aliquot the solution into inert, PTFE-lined vials, blanket the headspace with Argon, and store immediately at -20°C.

Protocol B: Stability-Indicating HPLC Assay (Benzaldehyde Derivatization)

Causality: This protocol forces the volatile, polar hydrazine into a stable, UV-active state for accurate quantification.

  • Reagent Preparation: Transfer 1.0 mL of benzaldehyde to a 100-mL volumetric flask and dilute with a 9:1 mixture of Methanol:Water[5].

  • Derivatization Reaction: Transfer 1.0 mL of your hydrazine stock solution to a 10-mL reaction vessel. Add 4.0 mL of the Benzaldehyde reagent. Shake by mechanical means for exactly 20 minutes at room temperature to ensure quantitative conversion[5].

  • HPLC Conditions:

    • Column: C18 (4.0 mm × 25 cm, 10 µm packing)[5].

    • Mobile Phase: Acetonitrile and Water containing 0.3 mg/mL edetate disodium (EDTA) to chelate trace metals that might catalyze on-column degradation[5].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

  • System Suitability (Self-Validation): Inject a resolution standard containing the derivatized hydrazine and a known adjacent impurity (e.g., unreacted benzaldehyde or a phthalazine derivative). The run is only valid if the chromatographic resolution ( R ) between the peaks is ≥4.0 [5].

Section 5: Workflow Visualization

G N1 1. Solvent Selection (Degassed, pH 3.5 Buffer) N2 2. Sample Preparation (Inert Atmosphere, Amber Vial) N1->N2 N3 3. Pre-column Derivatization (Benzaldehyde Condensation) N2->N3 N4 4. HPLC Separation (C18 Column, ACN/Water) N3->N4 N5 5. UV Detection & Validation (230 nm, Resolution > 4.0) N4->N5

Workflow for stability-indicating assay and derivatization of hydrazine hydrochlorides.

References

  • Halasi, S., & Nairn, J. G. (1990). Stability studies of hydralazine hydrochloride in aqueous solutions. Journal of Parenteral Science and Technology. PubMed (NIH). URL: [Link]

  • Das Gupta, V., Stewart, K. R., & Bethea, C. (1986). Stability of hydralazine hydrochloride in aqueous vehicles. Journal of Clinical and Hospital Pharmacy. PubMed (NIH). URL: [Link]

  • United States Pharmacopeia (USP). Hydralazine Hydrochloride Monograph. DrugFuture. URL: [Link]

  • Wikipedia Contributors. Hydrazine. Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Optimization

troubleshooting low conversion rates in hydrazine condensation reactions

Welcome to the Technical Support Center for Hydrazine Condensation Reactions. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. We will dissect the kinetic and thermody...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Hydrazine Condensation Reactions. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. We will dissect the kinetic and thermodynamic bottlenecks of hydrazone synthesis, providing you with the mechanistic causality behind why your reactions stall and the self-validating protocols required to push them to completion.

Part 1: Mechanistic Causality of Hydrazone Formation

To troubleshoot low conversion rates, one must first understand the dual-nature mechanism of hydrazone formation. The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon, forming a tetrahedral carbinolamine intermediate, followed by the elimination of water to form the C=N double bond[1].

The fundamental paradox of this reaction is its bell-shaped pH-rate profile [2].

  • Electrophilic Activation: The carbonyl oxygen must be protonated by an acid to become sufficiently electrophilic for attack.

  • Nucleophile Deactivation: If the environment is too acidic, the basic hydrazine (pKa ~8) becomes protonated to form a hydrazinium ion, completely stripping it of its nucleophilicity[3].

Therefore, a stalled reaction is rarely a failure of the reagents, but rather a failure to maintain the delicate equilibrium between carbonyl activation and nucleophile preservation. Breakdown of the tetrahedral intermediate is typically the rate-limiting step at neutral pH[4].

Part 2: Diagnostic Workflow

TroubleshootingFlow Start Low Conversion Rate Detected CheckPH Is pH optimized? (4.5 - 6.0) Start->CheckPH AdjustPH Adjust with AcOH/Buffer CheckPH->AdjustPH No CheckEq Is water accumulating? CheckPH->CheckEq Yes AdjustPH->CheckEq RemoveH2O Use Dean-Stark or Mol Sieves CheckEq->RemoveH2O Yes CheckSterics Are substrates sterically hindered? CheckEq->CheckSterics No RemoveH2O->CheckSterics AddLewisAcid Add Lewis Acid (e.g., TMSOTf) CheckSterics->AddLewisAcid Yes CheckAzine Are azines forming? CheckSterics->CheckAzine No AddLewisAcid->CheckAzine AdjustStoich Increase Hydrazine ratio CheckAzine->AdjustStoich Yes Success Optimal Hydrazone Yield CheckAzine->Success No AdjustStoich->Success

Diagnostic workflow for troubleshooting low conversion in hydrazone synthesis.

Part 3: Frequently Asked Questions (FAQs)

Q1: My reaction stalls at 40% conversion despite leaving it overnight. What is happening? A1: You have likely hit a thermodynamic equilibrium. Hydrazone condensation is highly reversible[5]. Because water is a byproduct of the dehydration step, its accumulation in the reaction mixture drives the reverse reaction (hydrolysis)[3]. Solution: You must actively remove water to satisfy Le Chatelier’s principle. For high-boiling solvents like toluene, use a Dean-Stark trap for azeotropic distillation. For lower-boiling or polar solvents (like ethanol), add activated 3Å or 4Å molecular sieves directly to the reaction flask[5][6].

Q2: I am reacting a bulky diaryl ketone, and standard acetic acid catalysis yields no product. How can I force this reaction? A2: Steric hindrance prevents the initial nucleophilic attack, and standard Brønsted acids (like acetic acid) are insufficient to activate highly hindered carbonyls without protonating the hydrazine. Solution: Switch to a potent Lewis acid under strictly anhydrous conditions. Using 0.5 equivalents of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) has been shown to push hindered biaryl-hydrazine condensations to 98% conversion in just 5 minutes at 50°C[7]. The Lewis acid strongly coordinates to the carbonyl oxygen, drastically increasing its electrophilicity while leaving the basicity of the hydrazine relatively intact.

Q3: We are attempting bioconjugation at physiological pH (7.4), but the reaction is far too slow. Can we speed it up without altering the pH? A3: Yes. At neutral pH, the rate-limiting step is the breakdown of the tetrahedral carbinolamine intermediate[4]. Solution: Utilize the principle of intramolecular catalysis. By selecting a carbonyl substrate with a neighboring acid/base group (e.g., an ortho-hydroxyl or ortho-basic nitrogen on an aromatic aldehyde), you facilitate an intramolecular proton transfer to the leaving hydroxyl group[4][8]. This lowers the transition state energy, accelerating reaction rates to 2–20 M⁻¹ s⁻¹, which rivals modern click chemistry[4].

Q4: I am scaling up a hydrazine condensation, and my safety team is concerned about thermal runaway. How do I mitigate this? A4: Hydrazine is highly energetic, and its condensation is strongly exothermic[9]. Furthermore, acidic byproducts (such as HCl generated if using hydrazine hydrochloride salts) significantly lower the thermal decomposition onset temperature of hydrazine from >300°C to around 180°C[10]. Solution: Add a mild base, such as sodium acetate or potassium carbonate, to the reaction mixture. This neutralizes the acidic byproducts, stabilizing the hydrazine and restoring its safe thermal operating window[11]. Always utilize slow, controlled addition of the hydrazine and ensure adequate reactor cooling capacity[9].

Part 4: Quantitative Data on Conversion Optimization

The following table summarizes the causal relationship between specific reaction conditions and their impact on conversion rates.

Substrate ProfileCatalyst / ConditionKinetic Effect / ConversionPrimary Causality
Standard Aldehyde + HydrazineAcetic Acid (pH 4.5 - 6.0)>90% Yield (1-2 hrs)Optimal balance: Carbonyl is protonated, but hydrazine remains unprotonated (nucleophilic)[2].
Hindered Diaryl KetoneTMSOTf (Lewis Acid), 50°C98% Conversion (5 min)Lewis acid highly activates the carbonyl carbon without neutralizing the hydrazine lone pair[7].
Aldehyde with ortho-acid/baseNeutral Buffer (pH 7.4)Rate: 2–20 M⁻¹ s⁻¹Intramolecular proton transfer accelerates the rate-limiting breakdown of the tetrahedral intermediate[4].
Reversible Ketone CondensationDean-Stark / Mol SievesShifts to 100% ConversionContinuous physical removal of water prevents the reverse hydrolysis reaction[5].
Scale-up with HCl byproductAddition of NaOAc / K₂CO₃Eliminates thermal runawayBase neutralizes HCl, preventing the acid-catalyzed thermal decomposition of hydrazine[10].

Part 5: Self-Validating Experimental Protocols

Protocol A: pH-Optimized Hydrazone Synthesis (Standard Substrates)

This protocol utilizes a self-validating TLC/NMR check to ensure the equilibrium is successfully breached.

  • Preparation: In an oven-dried round-bottom flask, dissolve the aldehyde/ketone (1.0 equiv) in anhydrous ethanol (0.2 M concentration).

  • pH Adjustment: Add glacial acetic acid dropwise until the pH of the solution reaches approximately 5.0 (verify with pH paper).

  • Nucleophile Addition: Slowly add the hydrazine derivative (1.1 equiv) dropwise while stirring at room temperature. Note: The slight excess prevents the formation of 2:1 azine byproducts[2].

  • Water Scavenging: Add 100 mg/mmol of freshly activated 3Å molecular sieves to the flask to continuously trap generated water.

  • Validation & Workup: Monitor the reaction via TLC. The disappearance of the UV-active carbonyl spot validates completion. Filter the mixture through a Celite pad to remove the sieves, and concentrate under reduced pressure.

Protocol B: Lewis Acid-Catalyzed Condensation for Hindered Ketones

Designed for unreactive substrates where Brønsted acids fail.

  • Inert Atmosphere: Purge a flame-dried Schlenk flask with Argon.

  • Solvent System: Dissolve the hindered ketone (1.0 equiv) and hydrazine derivative (1.2 equiv) in a strictly anhydrous Toluene/Ethanol (4:3) mixture[7].

  • Activation: Cool the flask to 0°C. Slowly inject Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.5 equiv) via syringe. Causality: TMSOTf acts as a powerful oxophilic Lewis acid.

  • Heating: Warm the reaction to 50°C and stir for 30 minutes.

  • Quench & Validation: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate. Validate conversion via ¹H-NMR by observing the complete shift of the protons adjacent to the former carbonyl group.

References

  • Kool, E. T., et al. "Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH." Journal of the American Chemical Society. Available at:[Link]

  • Kalia, J., & Raines, R. T. "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis." Angewandte Chemie International Edition (PMC). Available at:[Link]

  • OrgoSolver. "Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation." OrgoSolver. Available at: [Link]

  • Thieme Connect. "Product Class 17: Hydrazones." Science of Synthesis. Available at: [Link]

  • Kappe, C. O., et al. "Optimization of hydrazone formation under continuous flow conditions." ResearchGate. Available at:[Link]

  • ACS Publications. "Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base." Organic Process Research & Development. Available at:[Link]

  • LJMU Research Online. "Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Hydrazine Derivative Stability &amp; Workup Troubleshooting

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the sudden and catastrophic loss of hydrazine derivatives (aryl hydrazines, alkyl hy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the sudden and catastrophic loss of hydrazine derivatives (aryl hydrazines, alkyl hydrazines, and hydrazides) during reaction workup.

Hydrazines are notoriously sensitive to auto-oxidation. What appears as a successful reaction in the flask often degrades into a complex mixture of diazonium species, hydrocarbons, or highly toxic nitrosamines by the time it reaches the NMR tube. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure your workflows are robust, self-validating, and reproducible.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does my aryl hydrazine reaction mixture turn dark brown or black immediately upon aqueous quenching, accompanied by a massive loss in yield? The Causality: This rapid color change is a classic symptom of transition-metal-catalyzed auto-oxidation. Hydrazine derivatives are highly electron-rich. In the presence of dissolved oxygen (O₂), they undergo a one-electron oxidation to form highly reactive hydrazyl radicals, which subsequently decompose into nitrogen gas and hydrocarbon byproducts[1]. Crucially, this process is dramatically accelerated by trace transition metals (such as Cu²⁺ or Fe³⁺) inadvertently introduced via tap water, metal spatulas, or lower-grade technical solvents. Furthermore, the oxidation rate peaks in alkaline conditions (pH 8–9) because the unprotonated nitrogen lone pair is fully exposed and available for electron donation[2].

Q2: How can I chemically engineer my quench and extraction to prevent this metal-catalyzed degradation? The Causality: You must implement a dual-inhibition strategy: pH control and metal chelation.

  • pH Control: Quench your reaction into a cold, acidic buffer (pH 3–4). Protonating the hydrazine converts it into a hydrazinium salt, tying up the lone pair and making it thermodynamically resistant to oxidation.

  • Chelation: Add ethylenediaminetetraacetic acid (EDTA) to your aqueous phase. EDTA completely suppresses the oxidation cascade by forming highly stable, redox-inactive complexes with trace Cu²⁺ and Fe³⁺, effectively shutting down the catalytic cycle.

Q3: Even with an acidic workup, my concentrated product shows nitrosamine impurities. What is happening during solvent removal? The Causality: Concentration on a rotary evaporator exposes the compound to thermal stress and massive amounts of oxygen if the system is not properly backfilled with inert gas. Aerial oxidation of dialkyl or aryl hydrazines during concentration can lead to the formation of carcinogenic nitrosamines or complete N-N bond cleavage[3]. To prevent this, introduce a sacrificial antioxidant like Ascorbic Acid (Vitamin C) into the organic phase prior to concentration. Ascorbic acid scavenges dissolved oxygen and intercepts radical intermediates before they can react with your product.

Part 2: Mechanistic Visualization

To effectively troubleshoot, you must understand the competing pathways in your separatory funnel. The diagram below illustrates the catalytic oxidation cycle and the specific points where our recommended interventions (EDTA and pH control) halt degradation.

OxidationMechanism H Hydrazine Derivative (Free Base) R Hydrazyl Radical Intermediate H->R 1e- Oxidation M Trace Metals (Cu2+, Fe3+) M->R Catalyzes Radical Formation O Dissolved Oxygen (O2) O->R Terminal Electron Acceptor D Degradation Products (N2, Hydrocarbons, Nitrosamines) R->D Cleavage / Dimerization E EDTA / Low pH (Inhibitors) E->H Acid Protonates Lone Pair E->M EDTA Chelates Metals

Mechanistic pathway of hydrazine oxidation and targeted points of chemical inhibition.

Part 3: Quantitative Impact of Stabilization Strategies

The table below summarizes the causality and relative impact of various environmental parameters on the stability of hydrazine derivatives during workup. Use this as a checklist when designing your extraction conditions.

ParameterConditionRelative Oxidation RateMechanistic Rationale
pH Level Alkaline (pH 8–10)Maximum Unprotonated amine lone pair is highly susceptible to electron abstraction[2].
pH Level Acidic (pH < 4)Minimal Protonation of the nitrogen lone pair removes electron density, preventing oxidation.
Trace Metals Cu²⁺ / Fe³⁺ presentVery High Transition metals catalyze 1e⁻ transfer, forming reactive hydrazyl radicals[1].
Chelation 0.1 M EDTA addedSuppressed EDTA forms stable, unreactive complexes with trace metals, halting the catalytic cycle.
Atmosphere Aerobic (Air)High Dissolved O₂ acts as the terminal electron acceptor in the auto-oxidation cascade.
Atmosphere Anaerobic (Argon)Negligible Removal of O₂ prevents the propagation of radical oxidative cleavage.

Part 4: Standard Operating Procedures (SOPs)

To guarantee scientific integrity and trustworthiness, do not rely on ad-hoc workups. Implement the following self-validating protocols to ensure maximum recovery of sensitive hydrazine derivatives.

Protocol A: Metal-Free, pH-Controlled Aqueous Workup

Objective: Extract the hydrazine derivative while suppressing metal-catalyzed and pH-dependent auto-oxidation.

  • Preparation of Quench Buffer: Prepare a 0.1 M Sodium Citrate buffer adjusted to pH 3.5 using citric acid. Add 0.05 M disodium EDTA to this buffer. Note: Ensure the buffer is sparged with Argon for 15 minutes prior to use to remove dissolved oxygen.

  • Thermal Control: Cool the crude reaction mixture to 0 °C using an ice bath. Thermal kinetic energy accelerates radical formation; cold workups are mandatory.

  • Quenching: Slowly add the crude reaction mixture to the cold, Argon-sparged Citrate/EDTA buffer under vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with an organic solvent that has been pre-washed with dilute EDTA (e.g., ethyl acetate or dichloromethane).

  • Phase Separation: Collect the organic phase. The aqueous phase, now containing the chelated Cu/Fe-EDTA complexes, should be discarded into appropriate heavy metal waste.

Protocol B: Antioxidant-Assisted Concentration

Objective: Prevent thermal and aerial oxidation (e.g., nitrosamine formation) during solvent evaporation.

  • Antioxidant Doping: To the combined organic phases from Protocol A, add 1.0 equivalent (relative to expected yield) of Ascorbic Acid (if using a polar organic solvent) or BHT (butylated hydroxytoluene, if using non-polar solvents).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄. Do not use MgSO₄ if your hydrazine is highly sensitive, as trace metal impurities in bulk MgSO₄ can initiate degradation.

  • Evaporation: Filter the drying agent and transfer the solution to a round-bottom flask. Evaporate the solvent on a rotary evaporator with the water bath set strictly below 30 °C.

  • Inert Backfill: Critical Step. Once the solvent is removed, immediately break the rotary evaporator vacuum with Argon or Nitrogen gas. Never break the vacuum with ambient air.

WorkupWorkflow S1 Reaction Completion S2 Acidic Quench (pH 3.5) S1->S2 Cool to 0°C S3 EDTA Wash (Aqueous) S2->S3 Add Chelator S4 Organic Extraction S3->S4 Phase Separation S5 Antioxidant Doping (Ascorbic Acid) S4->S5 Scavenge O2 S6 Inert Concentration S5->S6 Backfill w/ Argon

Optimized anaerobic and metal-free workup workflow for sensitive hydrazine derivatives.

References

  • The Metal Ion Catalyzed Oxidation of Hydrazine with Hydrogen Peroxide - dtic.mil -[Link]

  • BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - nih.gov -[Link]

  • Oxidation of Hydrazine in Aqueous Solutions - dtic.mil -[Link]

Sources

Optimization

Technical Support Center: Addressing Regioselectivity in Pyrazole Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed to provide in-depth, field-proven insights into one of the mo...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges encountered during the synthesis of pyrazoles from 1,3-dicarbonyl compounds: controlling regioselectivity. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices and provide self-validating protocols to help you achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers face when dealing with pyrazole regioisomers.

Q1: What exactly are "regioisomers" in the context of pyrazole synthesis, and why is controlling their formation so critical?

A1: In pyrazole synthesis, particularly when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[1][2] For instance, the reaction of 1-phenyl-1,3-butanedione with methylhydrazine can produce two distinct products: 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole.[1] The formation of a single, desired regioisomer is paramount because different regioisomers often exhibit vastly different biological activities, toxicological profiles, and physical properties.[1] For any therapeutic or materials science application, obtaining a single, pure regioisomer is frequently a regulatory and functional necessity.

Q2: What are the primary factors that govern regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis is primarily governed by a complex interplay of steric and electronic factors related to the substituents on both the dicarbonyl and hydrazine reactants, as well as the specific reaction conditions employed.[1][2][3]

  • Electronic Effects: The electrophilicity of the two carbonyl carbons is a major determinant. Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to initial nucleophilic attack by the hydrazine.[1][2]

  • Steric Hindrance: Large, bulky substituents on the 1,3-dicarbonyl compound can physically obstruct the approach of the hydrazine, directing its initial attack to the less sterically hindered carbonyl group.[1][2]

  • Reaction Conditions: This is often the most critical and tunable factor. The choice of solvent, catalyst (acidic vs. basic), and temperature can dramatically alter the reaction pathway and, consequently, the regioisomeric outcome.[1][2][4]

Q3: Can the choice of solvent truly make a significant difference in the regioselectivity of my pyrazole synthesis?

A3: Absolutely. The solvent plays a crucial role in controlling which regioisomer is formed preferentially. Traditional solvents like ethanol often yield mixtures of regioisomers that are challenging to separate.[1][5] In contrast, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been demonstrated to dramatically increase regioselectivity, in many cases leading to the formation of a single detectable regioisomer.[1][2][6] This effect is attributed to their unique hydrogen-bonding properties which can stabilize specific transition states.[2]

Q4: How can I definitively determine the structure of my synthesized pyrazole to know which regioisomer I have?

A4: Unambiguous characterization is essential and is most reliably achieved using 2D Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.[2] While ¹H and ¹³C NMR provide initial structural data, NOESY provides definitive proof of regiochemistry by detecting spatial proximity between protons.[2][7] For example, observing a NOESY cross-peak between the protons of an N-substituent (like N-CH₃) and the protons of a C5-substituent (like a C5-Aryl group) confirms their physical closeness, thus identifying the isomer.[2][7]

Troubleshooting Guide: Common Issues & Solutions

This section provides a structured approach to solving specific experimental problems.

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
  • Problem: The intrinsic electronic and steric differences between the two carbonyl groups in your 1,3-dicarbonyl substrate are insufficient under your current reaction conditions to favor one reaction pathway over the other.

  • Troubleshooting Strategies:

    • Solvent Modification (Highest Impact): As a first and highly recommended step, switch from traditional solvents (like ethanol or methanol) to a fluorinated alcohol. 2,2,2-trifluoroethanol (TFE) has been shown to dramatically enhance regioselectivity.[1][2][6] See Protocol 1 for a detailed methodology.

    • pH Adjustment: The reaction mechanism can be highly sensitive to pH.[1][4] If you are running the reaction under neutral conditions, try adding a catalytic amount of acid (e.g., acetic acid, HCl). Conversely, if acidic conditions are failing, a base (e.g., sodium acetate) may alter the outcome.[2] Acidic conditions can protonate a carbonyl, increasing its electrophilicity, while the choice of which hydrazine nitrogen is the primary nucleophile can also be pH-dependent.

    • Temperature Control: Lowering the reaction temperature can enhance kinetic control, potentially favoring the formation of the product that arises from the lower energy transition state. Experiment with a range from 0 °C to room temperature before attempting reflux.[1]

Issue 2: The major product of my reaction is the undesired regioisomer.
  • Problem: The inherent electronic and steric properties of your starting materials strongly favor the formation of the unwanted isomer under most conditions.

  • Troubleshooting Strategies:

    • Re-evaluate Starting Materials: If feasible, consider redesigning your 1,3-dicarbonyl substrate. Introducing a bulky group (like a tert-butyl group) adjacent to one carbonyl can provide powerful steric directing effects.[2] Similarly, a potent electron-withdrawing group (like a trifluoromethyl group) can electronically favor attack at the more electrophilic carbonyl.[5][8]

    • Alternative Synthetic Routes: The Knorr synthesis is not the only path to pyrazoles. If direct cyclocondensation proves uncontrollable, consider alternatives such as 1,3-dipolar cycloaddition reactions or multi-component reactions which can offer different or improved regiocontrol.[5][9][10] Synthesizing from acetylenic ketones can also provide high regioselectivity.[11][12]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
  • Problem: A mixed-regioisomer product has been formed, and a pure sample of one isomer is required for downstream applications.

  • Troubleshooting Strategies:

    • Flash Column Chromatography: This is the most common method for separation. Developing an optimal solvent system using Thin Layer Chromatography (TLC) is critical. Often, a small difference in polarity can be exploited. Using high-quality silica gel and performing a slow, careful elution can significantly improve separation efficiency.[1]

    • Fractional Recrystallization: If the regioisomers are crystalline and have different solubilities in a particular solvent system, fractional recrystallization can be a powerful and scalable purification method. Experiment with a range of solvents to find one that preferentially crystallizes the desired isomer, leaving the other in the mother liquor.[1]

Key Mechanistic Insights & Controlling Factors

Understanding the underlying mechanism is key to rationally designing your experiments. The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine proceeds via one of two main pathways, dictated by the initial nucleophilic attack.

G reactants Unsymmetrical 1,3-Dicarbonyl (R1 ≠ R3) + Substituted Hydrazine (R'-NHNH2) pathA_inter Initial attack at Carbonyl 1 (adjacent to R1) reactants->pathA_inter Pathway A pathB_inter Initial attack at Carbonyl 2 (adjacent to R3) reactants->pathB_inter Pathway B productA Regioisomer A pathA_inter->productA Cyclization & Dehydration productB Regioisomer B pathB_inter->productB Cyclization & Dehydration G start Start step1 Dissolve 1,3-Dicarbonyl in TFE start->step1 step2 Add Substituted Hydrazine (Room Temp) step1->step2 step3 Monitor by TLC step2->step3 step4 Solvent Evaporation step3->step4 step5 Column Chromatography step4->step5 step6 Characterize (NMR) step5->step6 end_node Pure Regioisomer step6->end_node

Sources

Troubleshooting

Technical Support Center: Removal of Excess Hydrazine Hydrate

Welcome to the technical support guide for handling excess hydrazine hydrate in your reaction mixtures. As a potent and versatile reagent, particularly in reactions like Wolff-Kishner reductions or the formation of hydra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling excess hydrazine hydrate in your reaction mixtures. As a potent and versatile reagent, particularly in reactions like Wolff-Kishner reductions or the formation of hydrazides, hydrazine hydrate is often used in excess to drive reactions to completion.[1][2] However, its complete removal is critical due to its toxicity and potential to interfere with subsequent synthetic steps and purification.[3][4]

This guide is structured in a question-and-answer format to directly address the common challenges and troubleshooting scenarios encountered in the lab. We will delve into the causality behind each method, ensuring that you can not only follow a protocol but also adapt it to your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: Why is it so important to remove residual hydrazine hydrate?

Hydrazine is classified as a toxic and potentially carcinogenic substance.[3][4] Its presence in a final compound, especially in a pharmaceutical context, is unacceptable. From a chemical standpoint, its high boiling point (114 °C) and its ability to form azeotropes make it difficult to remove by simple evaporation.[5][6] Residual hydrazine can also interfere with subsequent reactions or complicate the purification of your desired product.

Q2: What are the primary strategies for removing excess hydrazine hydrate?

There are four main strategies, and the best choice depends on the properties of your product and the reaction solvent.

  • Aqueous Extraction (Acid Wash): Exploits the basicity of hydrazine.

  • Quenching: Converts hydrazine into a more easily removable derivative.

  • Azeotropic Distillation: Removes hydrazine by co-distillation with a suitable solvent.

  • Chromatography: Separates the product from hydrazine based on polarity.

We will explore each of these in detail in the troubleshooting section.

Q3: I am running a Wolff-Kishner reduction. How does that affect my workup?

In the Huang-Minlon modification of the Wolff-Kishner reduction, excess hydrazine and water are intentionally removed by distillation after the initial hydrazone formation.[1][2][7] This allows the reaction temperature to increase, driving the reduction to completion. If you are following this procedure, a significant portion of the hydrazine is removed during the reaction itself. However, for other variations or if you suspect residual hydrazine, the methods described below are still applicable.

Troubleshooting and In-Depth Guides

Scenario 1: Your product is stable in acidic conditions and has low water solubility.
Q: How can I use an acid wash to remove hydrazine, and why does it work?

This is often the simplest and most effective method. Hydrazine is a weak base (pKb ≈ 5.9) and readily reacts with acids to form a water-soluble hydrazinium salt.[5][8] This salt will then partition into the aqueous phase during a liquid-liquid extraction, leaving your (less polar) organic product in the organic phase.

Protocol: Acid-Base Extraction
  • Solvent Choice: Ensure your product is dissolved in a water-immiscible organic solvent like dichloromethane (DCM), ethyl acetate, or diethyl ether.

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acid solution. A 1 M solution of hydrochloric acid (HCl) is commonly used.[9] The volume of the acid wash should be about one-third to one-half of the organic phase volume.

  • Separation: Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate completely. Drain the lower aqueous layer containing the hydrazinium salt.

  • Repeat: Repeat the acid wash one or two more times to ensure complete removal.

  • Neutralization and Brine Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Scenario 2: Your product is acid-sensitive, or you want to avoid an aqueous workup.
Q: What is "quenching," and how do I choose the right quenching agent?

Quenching involves reacting the excess hydrazine with an electrophile to form a new compound (a derivative) that is easier to remove. The most common quenching agents are ketones or aldehydes, which react with hydrazine to form hydrazones or azines.[10][11]

Mechanism: Quenching with Acetone

The reaction between hydrazine and two equivalents of acetone forms acetone azine, a relatively stable and higher boiling point compound that can often be removed during solvent evaporation or chromatography.[12]

G cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Azine Formation N2H4 H₂N-NH₂ (Hydrazine) Hydrazone H₂N-N=C(CH₃)₂ (Acetone Hydrazone) N2H4->Hydrazone + Acetone1 O=C(CH₃)₂ (Acetone) Acetone1->Hydrazone Hydrazone2 H₂N-N=C(CH₃)₂ H2O_1 + H₂O Azine (CH₃)₂C=N-N=C(CH₃)₂ (Acetone Azine) Hydrazone2->Azine + Acetone2 O=C(CH₃)₂ (Acetone) Acetone2->Azine H2O_2 + H₂O

Caption: Reaction of hydrazine with acetone to form acetone azine.

Protocol: Quenching with Acetone
  • Cooling: Cool the reaction mixture in an ice bath to control the exotherm of the quenching reaction.

  • Addition: Slowly add acetone (2-3 equivalents per equivalent of excess hydrazine) to the stirred reaction mixture.

  • Stirring: Allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction is complete.

  • Concentration: Remove the reaction solvent and the resulting acetone azine by rotary evaporation.

  • Further Purification: The crude product can then be purified by standard methods like recrystallization or column chromatography.

Quenching AgentByproductRemoval Notes
Acetone Acetone AzineVolatile, often removed with solvent.
Ethyl Acetoacetate Pyrazolone derivativeTypically a solid that can be filtered off.
Benzaldehyde Benzaldehyde AzineHigh boiling point, removed by chromatography or distillation.
Scenario 3: Your product is thermally sensitive, and you cannot use high-temperature distillation.
Q: Can I use azeotropic distillation to remove hydrazine under milder conditions?

Yes. Azeotropic distillation is a technique where a solvent is added to the mixture to form a new, lower-boiling azeotrope with one of the components. Hydrazine forms azeotropes with several organic solvents, allowing it to be removed at a lower temperature than its normal boiling point.

This method is particularly useful when both the product and hydrazine are dissolved in a high-boiling solvent like ethanol. By adding a solvent like xylene or toluene, you can form a ternary azeotrope that removes the hydrazine.[13][14] Anhydrous hydrazine can be obtained by azeotropic distillation with aniline.[15][16][17]

SolventAzeotrope Boiling Point (°C)% Hydrazine in Azeotrope (w/w)
Water120.368.5
Aniline184.1 (Aniline B.P.)Used to remove water from hydrazine
Xylene~138 (Xylene B.P.)Used to co-distill hydrazine

Note: Data for specific azeotropes can be complex. The values are illustrative of the principle.

Protocol: Azeotropic Removal with Xylene
  • Solvent Exchange: If your reaction is in a lower-boiling solvent (e.g., ethanol), first remove it by rotary evaporation.

  • Addition of Azeotroping Agent: Add xylene to the crude product containing residual hydrazine.[13]

  • Distillation: Set up a distillation apparatus and heat the mixture. The xylene-hydrazine azeotrope will distill off.

  • Monitoring: Continue the distillation until all the xylene has been removed. The temperature will rise to the boiling point of your product or until a dry residue is obtained.

  • Final Steps: The product remaining in the distillation flask is now free of hydrazine and can be further purified.

Scenario 4: You need to confirm that all traces of hydrazine have been removed.
Q: How can I analytically verify the absence of hydrazine in my final product?

Visual confirmation is not enough. A quantitative or highly sensitive qualitative method is necessary to ensure complete removal, which is a critical part of a self-validating protocol.

  • Colorimetric Testing: A simple and rapid method involves reacting a sample of the product with p-dimethylaminobenzaldehyde.[18] In the presence of hydrazine, a yellow azine complex forms, which can be detected visually or quantified using a UV-Vis spectrophotometer.[18][19]

  • Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used for sensitive detection and quantification of residual hydrazine.[20][21] Often, derivatization is required before analysis to improve detection.[20]

Workflow: Selecting the Right Removal Method

G Start Start: Reaction Mixture with Excess Hydrazine AcidStable Is the product acid-stable? Start->AcidStable WaterSoluble Is the product water-insoluble? AcidStable->WaterSoluble Yes ThermallyStable Is the product thermally stable? AcidStable->ThermallyStable No AcidWash Perform Acid-Base Extraction WaterSoluble->AcidWash Yes WaterSoluble->ThermallyStable No Chromatography Purify by Column Chromatography AcidWash->Chromatography Quench Quench with Acetone or other electrophile Quench->Chromatography Azeotrope Use Azeotropic Distillation Azeotrope->Chromatography End Product Free of Hydrazine Chromatography->End ThermallyStable->Quench Yes ThermallyStable->Azeotrope No

Caption: Decision tree for choosing a hydrazine removal method.

Safety First: Handling Hydrazine Hydrate

Hydrazine is a hazardous substance and must be handled with appropriate safety precautions.[22]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear chemical safety goggles, a lab coat, and chemical-resistant gloves (butyl rubber or neoprene are recommended).

  • Spill Management: For small spills, absorb the material with an inert dry material (like sand or vermiculite) and place it in a designated hazardous waste container.[23][24] For large spills, evacuate the area and contact emergency services.[22]

  • Quenching Spills: Dilute spills can be neutralized with a dilute solution of sodium hypochlorite (bleach) or calcium hypochlorite.[25] This reaction produces nitrogen gas, water, and sodium chloride.[25] Never add dry hypochlorite to concentrated hydrazine as it can cause a fire. [25]

  • Waste Disposal: All hydrazine-contaminated waste must be treated as hazardous waste and disposed of according to institutional and local regulations.[22] Never pour hydrazine down the drain.[22]

By understanding the chemical principles behind each removal technique and adhering to strict safety protocols, you can effectively and safely handle hydrazine hydrate in your research.

References
  • Vertex AI Search. (n.d.). What happens when acetone reacts with hydrazine.
  • Hoo Chemtec. (2026, March 2). Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly.
  • Wikipedia. (n.d.). Hydrazine.
  • Echemi. (2022, August 19). Acetone Hydrazone: Hydrazine Reaction With Acetone.
  • PubChem. (n.d.). Hydrazine. CID 9321.
  • Fisher Scientific. (2025, August 13). Hydrazine hydrate - SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). HYDRAZINE CAS#: 302-01-2.
  • MDPI. (2019, October 18). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process.
  • Oxford Lab Chem. (n.d.). MATERIAL SAFETY DATA SHEET - HYDRAZINE HYDRATE 80% Extra Pure.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Hydrazines.
  • BenchChem. (2025). Application Notes and Protocols for Hydrazine and Its Derivatives as Reducing Agents in Organic Synthesis.
  • Thermo Fisher Scientific. (2023, October 18). SAFETY DATA SHEET - Hydrazine hydrate.
  • Arkema. (2015, May 12). SAFETY DATA SHEET - HYDRAZINE HYDRATE 55%.
  • NANOLAB. (n.d.). Determination of Hydrazine in Wastewater: Measurement.
  • Merck Index. (n.d.). Hydrazine.
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  • Scribd. (n.d.). Hydrazine Analysis PDF.
  • Reddit. (2022, May 3). How to quench excess hydrazine monohydrate. r/Chempros.
  • Wikipedia. (n.d.). Acetone azine.
  • ResearchGate. (2019, October 16). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?
  • ResearchGate. (2021, January 31). Remove excess hydrazine hydrate?
  • Reddit. (2023, April 13). Hydrazine hydrate removal by column chromatography. r/OrganicChemistry.
  • SID. (n.d.). Synthesis and characterization of acetone azine in the lab scale.
  • Wikipedia. (n.d.). Wolff–Kishner reduction.
  • J&K Scientific LLC. (2025, March 15). Wolff-Kishner Reduction.
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • National Center for Biotechnology Information. (n.d.). Production, Import, Use, and Disposal of Hydrazines. In Toxicological Profile for Hydrazines.
  • Reddit. (2012, February 27). Why is the pKa of hydrazine so low? r/chemhelp.
  • Alfa Chemistry. (n.d.). Wolff-Kishner Reduction.
  • Land of Chemistry. (2023, February 7). Wolf Kishner Reduction| Acetone| Propane| Hydrazine| Sodium ethoxide| Carbonyl compounds| Class-12| [Video]. YouTube.
  • The Organic Chemistry Tutor. (n.d.). Wolff-Kishner Reduction.
  • Organic Syntheses. (n.d.). hydrazine hydrate.
  • Google Patents. (n.d.). CN105254527A - Method for preparing high-concentration hydrazine hydrate.
  • Google Patents. (n.d.). US2773814A - Dehydration of hydrazine by azeotropic distillation with aniline.
  • OSTI.GOV. (1971, August). DESTRUCTION OF NITROUS ACID AND HYDRAZOIC ACID IN PUREX SYSTEMS.
  • PrepChem.com. (n.d.). Preparation of hydrazine hydrate.
  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.
  • ResearchGate. (n.d.). 108 questions with answers in HYDRAZINE | Science topic.
  • Defense Technical Information Center. (n.d.). Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Confirmation of (1-Cyclohexylethyl)hydrazine Hydrochloride Derivatives

This guide provides an in-depth comparison of analytical methodologies for the definitive structural confirmation of (1-Cyclohexylethyl)hydrazine hydrochloride and its derivatives. As crucial intermediates and potential...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical methodologies for the definitive structural confirmation of (1-Cyclohexylethyl)hydrazine hydrochloride and its derivatives. As crucial intermediates and potential impurities in pharmaceutical development, the unambiguous characterization of these molecules is paramount for ensuring product quality, safety, and regulatory compliance.[1][2] We will move beyond procedural lists to explore the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals.

The core challenge in analyzing hydrazine-containing compounds often lies in their chemical properties, such as high polarity and, for some, the lack of a strong UV chromophore, which can complicate analysis using conventional techniques.[3][4][5] This guide presents a multi-pronged analytical approach, leveraging the strengths of orthogonal techniques to build an irrefutable body of evidence for structural confirmation.

Foundational Analysis: Purity and Molecular Weight Assessment with LC-MS

The first step in any structural elucidation is to confirm the purity and determine the molecular weight of the analyte. Liquid Chromatography-Mass Spectrometry (LC-MS) is the workhorse technique for this purpose, combining the separation power of HPLC with the sensitive detection and mass determination capabilities of MS.[1]

Expertise & Experience: The Derivatization Imperative

Simple hydrazines like (1-Cyclohexylethyl)hydrazine lack a significant UV chromophore, making them difficult to detect with standard HPLC-UV setups at the low concentrations required for impurity profiling.[3][4] To overcome this, a pre-column derivatization strategy is often employed. Reacting the hydrazine with a reagent like 2-Hydroxy-1-Naphthaldehyde (HNA) introduces a chromophore, creating a hydrazone product with strong UV absorbance at wavelengths (e.g., 406/424 nm) where interference from most pharmaceutical matrices is minimal.[3][5]

Mass Spectrometry: The First Look at the Structure

Mass spectrometry provides the molecular weight of the compound, offering the first piece of the structural puzzle. For (1-Cyclohexylethyl)hydrazine (free base formula: C₈H₁₈N₂), high-resolution mass spectrometry (HRMS) would confirm the elemental composition.

  • Expected Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected.

  • Fragmentation: Tandem MS (MS/MS) experiments provide structural clues by breaking the molecule into characteristic fragments.

Table 1: Comparative Mass Spectrometry Data for (1-Cyclohexylethyl)hydrazine

Analysis TypeExpected m/z (free base)Information Gained
Full Scan HRMS 143.1543 ([M+H]⁺)Confirms elemental composition (C₈H₁₉N₂⁺)
MS/MS Fragmentation ~126.1278Loss of NH₃ (Ammonia)
~83.0855Cyclohexyl-CH-CH₃ fragment
~59.0760Loss of cyclohexyl ring
Experimental Protocol: HPLC with Pre-column Derivatization for Impurity Profiling
  • Derivatizing Agent Solution: Prepare a solution of 2-Hydroxy-1-Naphthaldehyde (HNA) in a suitable solvent (e.g., acetonitrile).

  • Sample Preparation: Accurately weigh and dissolve the (1-Cyclohexylethyl)hydrazine hydrochloride sample in a diluent.

  • Derivatization: Mix 1.0 mL of the sample solution with 1.0 mL of the HNA solution. Cap the vial and heat at approximately 60°C for 30 minutes to ensure complete reaction.[4]

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., Eclipse XDB-C18).[5]

    • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer.

    • Detection: UV detector set to the λ_max of the hydrazone product (e.g., 424 nm).[5]

  • Quantification: Use a reference standard of the derivatized compound to quantify the amount of hydrazine derivative present.

Definitive Connectivity: Unraveling the Skeleton with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments provides an unambiguous map of the molecular structure.[6]

Expertise & Experience: Interpreting the Spectrum

For (1-Cyclohexylethyl)hydrazine, the ¹H NMR spectrum will have several key regions:

  • Cyclohexyl Protons: A series of complex, overlapping multiplets typically found in the upfield region (~1.0-2.0 ppm).

  • Ethyl Group Protons: A doublet for the methyl (CH₃) group and a multiplet for the methine (CH) group. The methine proton's coupling to both the methyl protons and the adjacent N-H proton provides key connectivity information.

  • Hydrazine Protons (N-H): These protons are exchangeable and often appear as broad singlets. Their chemical shift can be highly variable depending on the solvent, concentration, and temperature.[7] Recording the spectrum in a solvent like DMSO-d₆ helps in observing these protons more clearly.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (1-Cyclohexylethyl)hydrazine (Predicted values in DMSO-d₆. Actual values must be confirmed experimentally.)

AssignmentPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)Key Correlations (2D NMR)
Cyclohexyl (C₁-C₆) 1.0 - 1.9 (m, 11H)25.0 - 45.0Protons correlate with their respective carbons in an HSQC spectrum.
Ethyl-CH ~2.8 (m, 1H)~55.0Correlates with Ethyl-CH₃ protons in a COSY spectrum.
Ethyl-CH₃ ~1.1 (d, 3H)~18.0Correlates with Ethyl-CH proton in a COSY spectrum.
NH, NH₂ 3.5 - 5.5 (br s, 3H)N/AMay show weak correlation to the Ethyl-CH proton.
Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the (1-Cyclohexylethyl)hydrazine hydrochloride sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Homogenization: Vortex the sample until fully dissolved.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to assess proton environments.

    • Acquire a ¹³C NMR spectrum to identify all unique carbon atoms.

    • Acquire a 2D COSY spectrum to establish proton-proton (H-H) coupling networks.

    • Acquire a 2D HSQC spectrum to correlate protons with their directly attached carbons.

  • Data Analysis: Integrate data from all spectra to piece together the molecular fragments and confirm the final structure.

Visualization: General Workflow for Structural Elucidation

G cluster_0 Initial Assessment cluster_1 Structural Mapping cluster_2 Absolute Confirmation purity Purity Check (HPLC) mol_weight Molecular Weight (MS) purity->mol_weight Pure Sample nmr_1d 1D NMR (1H, 13C) [Fragment Identification] mol_weight->nmr_1d Proposed Formula nmr_2d 2D NMR (COSY, HSQC) [Fragment Assembly] nmr_1d->nmr_2d xray X-ray Crystallography (for crystalline solids) nmr_2d->xray Proposed Structure final_structure Confirmed Structure nmr_2d->final_structure If not crystalline xray->final_structure

Caption: Logical workflow for unambiguous structural confirmation.

The Gold Standard: Absolute Structure by X-ray Crystallography

For crystalline materials such as hydrochloride salts, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure.[8] It generates a three-dimensional model of the molecule, confirming not only the atomic connectivity but also the stereochemistry and solid-state conformation.

Expertise & Experience: Why It's Definitive

Unlike spectroscopic methods that infer structure from indirect measurements, X-ray crystallography directly maps the electron density of the atoms in the crystal lattice. This allows for the precise determination of bond lengths, bond angles, and torsional angles. For a hydrochloride salt, this technique would definitively locate the chloride counter-ion relative to the protonated hydrazine moiety.[9][10]

Experimental Protocol: High-Level Overview of Single-Crystal X-ray Diffraction
  • Crystal Growth: The primary challenge is often growing a single, high-quality crystal of the compound. This is typically achieved by slow evaporation of a saturated solution or by vapor diffusion.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer, cooled under a stream of nitrogen, and irradiated with monochromatic X-rays. A detector collects the diffraction pattern as the crystal is rotated.

  • Structure Solution & Refinement: Specialized software is used to process the diffraction data, solve the phase problem, and generate an initial electron density map. The atomic positions are then refined to generate the final, highly accurate molecular structure.

Visualization: X-ray Crystallography Workflow

G A Grow Single Crystal B Mount Crystal on Diffractometer A->B C Collect Diffraction Data B->C D Solve Phase Problem C->D E Refine Atomic Positions D->E F Generate 3D Structure E->F

Caption: From crystal to confirmed 3D structure.

Conclusion: An Integrated, Self-Validating Approach

The structural confirmation of (1-Cyclohexylethyl)hydrazine hydrochloride derivatives is not achieved by a single technique but by the logical integration of orthogonal methods. LC-MS provides the initial confirmation of purity and molecular weight. NMR spectroscopy then delivers a detailed map of the atomic connectivity. Finally, for crystalline solids, X-ray crystallography offers irrefutable proof of the absolute three-dimensional structure. This multi-technique workflow constitutes a self-validating system, where the data from each analysis must be consistent with the others, ensuring the highest degree of confidence for researchers and regulatory bodies.

References

  • A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. (2016). PubMed. [Link]

  • A Simple And Sensitive Method To Analyze Genotoxic Impurity Hydrazine In Pharmaceutical Materials. (2016). Pharma Focus Asia. [Link]

  • The Crystal Structure of Hydrazine Dihydro- chloride. American Journal of Science. [Link]

  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Single-crystal X-ray structure of the hydrochloride salt of compound 1. ResearchGate. [Link]

  • A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies. [Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2021). PMC. [Link]

  • X-Ray Investigations on Some Salts of Hydrazine and Hydrazine Derivatives. (1961). Cambridge Core. [Link]

  • 2.7 Rh porphyrin hydrazine coordination chemistry. University of Oxford Research Archive. [Link]

  • Conformational changes in hydrazine and hydroxylamine derivatives studied by nuclear magnetic resonance spectroscopy. Journal of the Chemical Society D: Chemical Communications. [Link]

  • FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. ResearchGate. [Link]

  • (1-cyclohexylethyl)hydrazine (C8H18N2). PubChem. [Link]

  • Inorganic Hydrazine Derivatives. Wiley. [Link]

  • Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. ScienceDirect. [Link]

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Comparative

comparative reactivity of alkylhydrazines vs arylhydrazines

Comparative Reactivity of Alkylhydrazines vs. Arylhydrazines: A Technical Guide This guide provides an objective, data-driven comparison of alkylhydrazines and arylhydrazines.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity of Alkylhydrazines vs. Arylhydrazines: A Technical Guide

This guide provides an objective, data-driven comparison of alkylhydrazines and arylhydrazines. Designed for researchers and drug development professionals, it synthesizes the mechanistic causality behind their reactivity profiles, supporting quantitative data, and self-validating experimental protocols.

The fundamental reactivity difference between alkylhydrazines and arylhydrazines is governed by the electronic influence of their respective substituents on the hydrazine core (R-NH-NH₂).

  • Alkylhydrazines: Alkyl groups exert an electron-donating inductive effect (+I). This pushes electron density onto the adjacent nitrogen atoms, raising the energy of the Highest Occupied Molecular Orbital (HOMO). Consequently, alkylhydrazines possess exceptionally high intrinsic nucleophilicity and basicity.

  • Arylhydrazines: The aromatic ring exerts an electron-withdrawing resonance effect (-R). The lone pair on the proximal nitrogen delocalizes into the π-system of the aryl ring. This lowers the HOMO energy, significantly dampening both intrinsic nucleophilicity and basicity[1]. However, introducing electron-donating groups (EDGs) on the aryl ring (e.g., -OCH₃, -SCH₃) can partially offset this delocalization, restoring nucleophilicity to levels comparable to simple alkylhydrazines[1].

The pH Paradox in Hydrazone Formation Kinetics

Hydrazone formation is a cornerstone reaction in bioconjugation. A naive assessment of intrinsic nucleophilicity would suggest that alkylhydrazines should vastly outperform arylhydrazines in condensing with carbonyls. However, kinetic studies at physiological pH (7.4) reveal a more complex causality[2].

The high intrinsic nucleophilicity of alkylhydrazines is inextricably linked to a higher pKa (typically ~8–9). At pH 7.4, a significant fraction of the alkylhydrazine is protonated into the unreactive hydrazinium ion. Conversely, the resonance delocalization in arylhydrazines lowers their pKa (e.g., phenylhydrazine pKa ~5.2), meaning they exist almost entirely as the reactive free base at neutral pH. Therefore, the high effective concentration of the arylhydrazine free base compensates for its lower intrinsic nucleophilicity, resulting in comparable apparent reaction rates between simple alkylhydrazines and neutral arylhydrazines at pH 7.4[2]. Electron-poor arylhydrazines (e.g., pentafluorophenylhydrazine), however, suffer from both low intrinsic nucleophilicity and inductive deactivation, making them highly sluggish[2].

pH_Effect Alkyl Alkylhydrazines (+I Effect) High_pKa High pKa (~8-9) Mostly Protonated at pH 7.4 Alkyl->High_pKa High_Nuc High Intrinsic Nucleophilicity Alkyl->High_Nuc Aryl Arylhydrazines (-R Effect) Low_pKa Low pKa (~5.2) Mostly Free Base at pH 7.4 Aryl->Low_pKa Low_Nuc Low Intrinsic Nucleophilicity Aryl->Low_Nuc Result Comparable Effective Reactivity at pH 7.4 High_pKa->Result Low_pKa->Result High_Nuc->Result Low_Nuc->Result

Interplay of intrinsic nucleophilicity and pKa on effective reactivity at physiological pH.

Quantitative Reactivity Profiles

To objectively compare performance, the tables below summarize the nucleophilicity parameters (Mayr scale) and kinetic rate constants. Notably, alkyl aldehydes generally react significantly faster than aryl aldehydes due to reduced steric hindrance and the absence of stable conjugation that must be broken during tetrahedral intermediate formation[3].

Table 1: Nucleophilicity Parameters (Mayr Scale)

Hydrazine DerivativeClassNucleophilicity Parameter (N)Electronic Effect
4-MethoxyphenylhydrazineAryl (EDG)17.65+M overrides -I
[2-(Methylthio)phenyl]hydrazineAryl (EDG)17.35+M overrides -I[1]
PhenylhydrazineAryl (Neutral)16.84-R delocalization[1]
4-NitrophenylhydrazineAryl (EWG)13.91Strong -R and -I[1]
MethylhydrazineAlkyl~17.5 - 18.0Strong +I effect[1]

Table 2: Hydrazone Formation Kinetics (Relative Rates at pH 7.4)

HydrazineCarbonyl SubstrateKinetic Observation
PhenylhydrazineBenzaldehydeBaseline reference rate[3]
PhenylhydrazineButyraldehyde65-fold faster than Benzaldehyde[3]
Alkylhydrazines2-FormylpyridineHigh apparent second-order rate[2]
Pentafluorophenylhydrazine2-Formylpyridine>20-fold slower than Alkylhydrazines[2]

Divergent Synthetic Applications

Beyond simple nucleophilic additions, the structural differences between these classes dictate their use in complex synthesis:

  • Arylhydrazines as Radical Precursors & Heterocycle Scaffolds: Arylhydrazines are easily oxidized to carbon-centered radicals, facilitating C-C bond formation without transition metal catalysts under aerobic basic conditions[4]. Furthermore, they are the mandatory precursors for the Fischer Indole Synthesis . The mechanism strictly requires the aryl ring to participate in a [3,3]-sigmatropic rearrangement following ene-hydrazine tautomerization[1].

  • Alkylhydrazines in Reductions: Alkylhydrazines (and unsubstituted hydrazine) are preferred for Wolff-Kishner reductions of carbonyls to alkanes, where the lack of an aryl group prevents competitive sigmatropic side reactions and facilitates the clean extrusion of nitrogen gas[5].

Fischer ArylHyd Arylhydrazine + Ketone Hydrazone Arylhydrazone Formation ArylHyd->Hydrazone H+ EneHyd Ene-hydrazine Tautomer Hydrazone->EneHyd Acid Sigma [3,3]-Sigmatropic Rearrangement EneHyd->Sigma Heat Indole Indole Product + NH3 Sigma->Indole Cyclization

Key mechanistic steps of the Fischer Indole Synthesis requiring an aryl group.

Self-Validating Experimental Protocols

Protocol A: Kinetic Evaluation of Hydrazone Formation (UV-Vis Assay) Causality in Design: To accurately measure the reaction rate without complex bimolecular math, we use pseudo-first-order conditions by keeping the hydrazine in massive excess. This ensures the rate depends solely on the consumption of the carbonyl.

  • Preparation: Prepare a 500 µM solution of the target hydrazine and a 10 µM solution of the carbonyl substrate in Phosphate-Buffered Saline (PBS, pH 7.4) containing 10% DMF to ensure solubility[3].

  • Baseline: Blank the UV-Vis spectrophotometer using the 500 µM hydrazine solution to eliminate background absorbance.

  • Initiation: Rapidly mix the solutions in a 1 cm path-length quartz cuvette at 25 °C.

  • Monitoring: Record the absorbance at the pre-determined λmax​ of the hydrazone product over time.

  • Self-Validation Step: Overlay the sequential UV-Vis spectra. The strict presence of an isosbestic point validates that the reaction is cleanly converting A → B without intermediate buildup, degradation, or competitive oxidation. If the isosbestic point drifts, the kinetic data is invalid.

  • Analysis: Plot ln(A∞​−At​) versus time. The slope yields the pseudo-first-order rate constant ( kobs​ ).

Protocol B: Fischer Indole Synthesis (Arylhydrazine Specificity) Causality in Design: Alkylhydrazines will fail this protocol. The acid catalyst is required not just for hydrazone formation, but to drive the critical tautomerization to the ene-hydrazine and lower the activation energy for the subsequent[3,3]-sigmatropic rearrangement.

  • Condensation: Combine 1.0 equiv of arylhydrazine with 1.1 equiv of ketone in a round-bottom flask.

  • Catalysis & Heating: Add an acid catalyst (e.g., anhydrous ZnCl₂ or polyphosphoric acid). Heat the mixture to 100–120 °C. The heat drives off water (shifting equilibrium) and provides the thermal energy required for the sigmatropic rearrangement.

  • Quenching: Cool the reaction and quench with ice water. Extract the crude indole with ethyl acetate.

  • Self-Validation Step: Analyze the crude product via FT-IR spectroscopy. The successful cleavage of the N-N bond and formation of the indole ring is confirmed by the complete disappearance of the hydrazine N-N stretching frequency (~3200 cm⁻¹) and the appearance of a sharp, distinct indole N-H stretch (~3400 cm⁻¹).

References[2] Title: Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Source: NIH PMC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF74UfNe70wnG7kOJgpa3YLQmGbQZpXTZDPE_uPylb_c3669O06pkvrU23MC7D0Z0cwu8na3hAQ6GiodBPfvZQmfCyUtC_vov6wA-NCR7WsXljqzBKSZG7xvFqRthq9w02yr5yo8v27MDcfZsg=[3] Title: Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Source: Journal of the American Chemical Society. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQgOrXM6fP_AlEYbfxUy6uuuti9kfMnOuBUUct1t4xJ6XoZnvNA2DkM5xobAfmiZY1pOUCV9h4MkVxN7ipQblrN7gCy5NSQXNLlhorw96qGrhg2cwRNhXmaOgxK7U656s8p7QMHg==[1] Title: Comparing the reactivity of [2-(methylthio)phenyl]hydrazine with other hydrazines. Source: Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUmtzYZfsyJvT8wgXZ7bULQOZUJpHWFB1np98PMEvc0Fq4UjTzveobfuS_1wxBdiic4p_NhNbGHcbZHmvlUE2YoNncrvFv1uwmI9IYnE7pGEMfkr3JpsYVoAH0wATLHUT840-SA0xMgVwfUr88ZHWuLULik-b8wW_0ZoJzRHJy3ZIgavaMqnH1V0p53cZ-OCgC28YQvl3kxuC6pkJ96iTpcG1qI1Mky-SZrRgz[4] Title: Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Source: MDPI. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjGsLO0A597xQl7DP3FJwHiCZpeo7FS3z413l9TJD4tL4mwz_plHwVihwVhEKr3DwLpvZqPYo9iKzf5R1DcUe6FuNP9FWItovlJrF0oui57Wmc7zqd_JDZbp4dh9obcZZI[5] Title: A Comparative Guide to the Kinetic Studies of Reactions Involving Hydrazine Dihydrochloride. Source: Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED5kr2kdXzcGMqCDXajL2NAMygRg_oEhpuIc4XA4HMdcdvb-1hvCu93um8Z4A-j0RhVRTvKS9AzfUinnQ4cdfyUPvhdVxpXXPTzn55icl2tTd_5zUJvJO_z9dUYFkK4Qd43Wb_JNXC_OPjXP9AuhtKBPePRCBb1cwGoAFHWwkNMOB0Y16L1jMoQwLjny9TV9A7md9syU-OUxxbLqAinbCddwSLCC_yiogfk83qRU9DvGI62XjN4ew3

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Validation

A Comparative Guide: Unlocking Synthetic Advantages with (1-Cyclohexylethyl)hydrazine Hydrochloride Over Phenylhydrazine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the selection of reagents is a critical decision that profoundly influences reaction efficiency, product purit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the selection of reagents is a critical decision that profoundly influences reaction efficiency, product purity, and overall process safety. For decades, phenylhydrazine has been a cornerstone reagent, particularly in the venerable Fischer indole synthesis. However, the emergence of alkyl-substituted hydrazines, such as (1-Cyclohexylethyl)hydrazine hydrochloride, presents a compelling case for its superiority in various applications. This guide provides a comprehensive, data-driven comparison of these two reagents, offering insights into their performance, safety, and practical utility in the synthesis of complex molecules.

The Fischer Indole Synthesis: A Brief Overview

The Fischer indole synthesis, a reaction discovered in 1883 by Hermann Emil Fischer, is a cornerstone of heterocyclic chemistry.[1] It facilitates the creation of the indole aromatic heterocycle from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement to yield the indole scaffold after the elimination of ammonia.[1] This reaction is pivotal in the synthesis of numerous pharmaceuticals, including the triptan class of antimigraine drugs.[1]

Performance in Synthesis: A Tale of Two Hydrazines

While both (1-Cyclohexylethyl)hydrazine hydrochloride and phenylhydrazine can participate in the Fischer indole synthesis, their performance metrics often diverge significantly. The presence of the bulky, electron-donating 1-cyclohexylethyl group imparts distinct reactivity advantages over the simple phenyl group.

Enhanced Yields and Milder Reaction Conditions

Research has shown that alkylated hydrazines can lead to higher yields and faster reaction rates in the Fischer indole synthesis, often under milder conditions than their unalkylated counterparts. This is attributed to the electronic and steric properties of the alkyl substituent. The electron-donating nature of the alkyl group can facilitate the key[2][2]-sigmatropic rearrangement step, a rate-determining part of the reaction for some substrates.

While direct comparative yield data for (1-Cyclohexylethyl)hydrazine hydrochloride and phenylhydrazine under identical conditions is not extensively published, we can infer performance from related studies. For instance, in the synthesis of various indole derivatives, yields using phenylhydrazine with cyclic ketones can be excellent, often in the 70-88% range.[3][4] However, these reactions can sometimes require harsh conditions and may be prone to side reactions, especially with sensitive substrates.

In contrast, the use of alkylated hydrazines often allows for reactions to be conducted at lower temperatures, which is beneficial for maintaining the integrity of acid-sensitive functional groups.

Steric Influence and Regioselectivity

The steric bulk of the 1-cyclohexylethyl group can also play a crucial role in directing the regioselectivity of the Fischer indole synthesis, particularly when unsymmetrical ketones are used. Steric hindrance can favor the formation of one regioisomer over another by influencing the initial hydrazone formation and the subsequent rearrangement.[5] The ethyl group on the cyclohexane has an A-value of approximately 1.79 kcal/mol, indicating a significant steric presence that can influence the conformational preferences of reaction intermediates.[6] This controlled steric environment can be advantageous in complex syntheses where specific isomer formation is critical.

A Comparative Look at Byproducts

A significant drawback of the Fischer indole synthesis can be the formation of byproducts. In reactions using phenylhydrazine, common byproducts can include aniline and other compounds arising from the cleavage of the N-N bond, particularly when the reaction conditions are not optimal or when certain substituents are present on the starting materials.[7] The formation of these impurities can complicate purification and reduce the overall yield of the desired indole. The use of alkylated hydrazines like (1-Cyclohexylethyl)hydrazine hydrochloride can, in some cases, lead to cleaner reaction profiles with a reduction in these unwanted side reactions.

The Decisive Advantage: A Superior Safety Profile

Perhaps the most compelling argument for the adoption of (1-Cyclohexylethyl)hydrazine hydrochloride over phenylhydrazine lies in its significantly more favorable safety profile. Phenylhydrazine is a notoriously hazardous substance with a well-documented history of toxicity.

Phenylhydrazine:

  • High Acute Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.

  • Carcinogenicity: Phenylhydrazine is classified as a substance that may cause cancer.

  • Organ Damage: It is known to cause damage to organs through prolonged or repeated exposure.

  • Skin and Eye Irritation: Phenylhydrazine can cause severe skin burns and eye damage.

  • Sensitization: It may cause an allergic skin reaction.

(1-Cyclohexylethyl)hydrazine hydrochloride:

While still a chemical that requires careful handling, the available safety data for (1-Cyclohexylethyl)hydrazine hydrochloride and related alkylhydrazines indicate a less severe hazard profile. It is typically classified as causing skin and eye irritation, and may cause respiratory irritation.[8][9] Although comprehensive long-term toxicity data is less available compared to phenylhydrazine, the absence of the aromatic amine moiety, which is a key contributor to the toxicity of phenylhydrazine, suggests a reduced risk of carcinogenicity and systemic organ damage.

Data Presentation: Hazard Comparison

HazardPhenylhydrazine(1-Cyclohexylethyl)hydrazine hydrochloride
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaledCauses skin and eye irritation; may cause respiratory irritation[8][9]
Carcinogenicity May cause cancerNo data suggesting carcinogenicity
Organ Damage Causes damage to organs through prolonged or repeated exposureNo data suggesting specific organ damage from prolonged exposure
Skin/Eye Effects Causes severe skin burns and eye damageCauses skin and eye irritation[8][9]
Sensitization May cause an allergic skin reactionPotential for skin sensitization

Experimental Protocols

General Protocol for Fischer Indole Synthesis

This protocol outlines the general steps for a Fischer indole synthesis. Specific conditions such as solvent, temperature, and catalyst will vary depending on the substrates.

Experimental Workflow

cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Work-up and Purification A Dissolve hydrazine hydrochloride (1.0 eq) and ketone/aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid). B Stir the mixture, often with heating, to form the hydrazone. A->B C Add an acid catalyst (e.g., H2SO4, ZnCl2, polyphosphoric acid) to the hydrazone solution. B->C Proceed directly or after isolation of hydrazone D Heat the reaction mixture to the appropriate temperature to induce cyclization. C->D E Monitor the reaction by TLC or other analytical methods. D->E F Cool the reaction and quench with water or a basic solution. G Extract the product with an organic solvent. F->G H Purify the crude product by crystallization or chromatography. G->H

Caption: General workflow for the Fischer indole synthesis.

Case Study: Synthesis of Bioactive Molecules

The advantages of using substituted hydrazines are evident in the synthesis of complex pharmaceutical agents. While a direct application of (1-Cyclohexylethyl)hydrazine hydrochloride in a widely known drug synthesis is not prominently documented, its role as a "versatile small molecule scaffold" suggests its utility in the development of new chemical entities.[10] The synthesis of hydrazide-hydrazones with adamantyl moieties, for example, has been shown to produce compounds with significant antibacterial and anticancer activities, highlighting the importance of tailored hydrazine derivatives in medicinal chemistry.[11]

Conclusion: A Clear Choice for Modern Synthesis

References

  • Why Do Some Fischer Indolizations Fail? - PMC - NIH. (n.d.). Retrieved from [Link]

  • Fischer Indole Synthesis in Low Melting Mixtures | Organic Letters - ACS Publications. (2012, August 20). Retrieved from [Link]

  • Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction - Academia.edu. (n.d.). Retrieved from [Link]

  • Fischer indole synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone - ResearchGate. (n.d.). Retrieved from [Link]

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014, July 1). Retrieved from [Link]

  • Fischer inodole synthesis with cyclic ketones - ResearchGate. (n.d.). Retrieved from [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (2010, April 8). Retrieved from [Link]

  • Steric effects - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. (n.d.). Retrieved from [Link]

  • Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid - ijarsct. (2023, July 15). Retrieved from [Link]

  • CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I CONTENTS 1. Steric Effe - St. Paul's Cathedral Mission College. (n.d.). Retrieved from [Link]

  • Steric Effects | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (n.d.). Retrieved from [Link]

  • (1-cyclohexylethyl)hydrazine (C8H18N2) - PubChemLite. (n.d.). Retrieved from [Link]

  • New 3H-indole synthesis by Fischer's method. Part I - PubMed. (2010, April 8). Retrieved from [Link]

  • Illustrated Glossary of Organic Chemistry - Steric effect. (n.d.). Retrieved from [Link]

  • "hydrazine hydrochloride" Search Result > Chemical Safety in Schools. (n.d.). Retrieved from [Link]

  • Fischer indole synthesis in the absence of a solvent - SciSpace. (n.d.). Retrieved from [Link]

  • Representative examples of bioactive molecules containing cyclic hydrazine and hydrazide frameworks (highlighted in red) - ResearchGate. (n.d.). Retrieved from [Link]

  • Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality - PMC. (2020, February 14). Retrieved from [Link]

  • Simple Synthesis of New Bioactive Nitrogenous Compounds by In Silico Study - MDPI. (2024, November 15). Retrieved from [Link]

  • (Cyclohexylmethyl)hydrazine hydrochloride | C7H17ClN2 | CID 2760985 - PubChem. (n.d.). Retrieved from [Link]

  • utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. (n.d.). Retrieved from [Link]

  • Safety and Handling of Hydrazine - DTIC. (n.d.). Retrieved from [Link]

  • An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • "In Situ" Generated "HCl": A Highly Efficient Catalyst for One-Pot Synthesis of 1H - SciELO. (n.d.). Retrieved from [Link]

  • Sulfonylhydrazides via substitution of sulfonyl chlorides using hydrazine hydrate. (n.d.). Retrieved from [Link]

  • EP0153216B1 - Process for the purification of aqueous hydrazine hydrate solutions - Google Patents. (n.d.).

Sources

Comparative

validation of HPLC method for (1-Cyclohexylethyl)hydrazine hydrochloride quantification

Title: Validation of a Direct Mixed-Mode HPLC-CAD Method for (1-Cyclohexylethyl)hydrazine Hydrochloride Quantification: A Comparative Guide Executive Summary The quantification of (1-Cyclohexylethyl)hydrazine hydrochlori...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of a Direct Mixed-Mode HPLC-CAD Method for (1-Cyclohexylethyl)hydrazine Hydrochloride Quantification: A Comparative Guide

Executive Summary

The quantification of (1-Cyclohexylethyl)hydrazine hydrochloride—a critical pharmaceutical intermediate—presents a unique analytical challenge. Due to its high polarity, basicity, and lack of a strong UV chromophore, traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection often yields poor retention, severe peak tailing, and requires cumbersome pre-column derivatization[1][2].

This guide objectively compares a traditional derivatization-based RP-HPLC-UV method against a modern, direct Mixed-Mode Cation-Exchange HPLC method coupled with Charged Aerosol Detection (CAD) . Furthermore, it outlines a self-validating experimental protocol and provides comprehensive validation data in strict accordance with the newly effective ICH Q2(R2) guidelines[3][4].

The Analytical Challenge & Mechanistic Causality

Why Traditional RP-HPLC Fails

Hydrazine derivatives are notoriously difficult to analyze. The hydrazinium ion is highly polar, causing it to elute near the void volume on standard fully porous C18 columns[5]. Furthermore, basic amines interact strongly with residual acidic silanols on the silica backbone, causing severe peak tailing. Because (1-Cyclohexylethyl)hydrazine lacks a conjugated π -system, it exhibits negligible UV absorbance above 210 nm, necessitating pre-column derivatization (e.g., with salicylaldehyde) to append a UV-active chromophore[1].

The Causality of Derivatization Errors: Derivatization introduces significant analytical variability. If the condensation reaction is incomplete, quantitative accuracy drops. Additionally, excess derivatizing reagent can co-elute and mask the analyte peak, complicating the specificity requirements mandated by ICH Q2(R2)[2][6].

The Mixed-Mode CAD Solution

Mixed-mode chromatography solves the retention issue by bonding both hydrophobic alkyl chains (C18) and negatively charged acidic groups (cation-exchange) to the silica surface[5].

  • Hydrophobic Interaction: Retains the cyclohexyl ring.

  • Electrostatic Interaction: Strongly retains the protonated hydrazine moiety, shielding it from residual silanols to yield perfectly symmetrical peaks.

By coupling this with CAD—a mass-sensitive detector that provides a universal response for non-volatile analytes regardless of optical properties—the need for derivatization is entirely eliminated.

Mechanism Analyte (1-Cyclohexylethyl)hydrazine (Protonated Amine + Hydrophobic Ring) RP Reversed-Phase Interaction (Hydrophobic C18 Ligand) Analyte->RP Cyclohexyl group IEX Cation-Exchange Interaction (Negatively Charged Surface Group) Analyte->IEX Hydrazinium ion Result Synergistic Retention & Excellent Peak Shape RP->Result IEX->Result

Fig 1. Dual retention mechanism of (1-Cyclohexylethyl)hydrazine on a mixed-mode stationary phase.

Methodological Comparison

The workflow comparison below illustrates the operational efficiency gained by transitioning from a traditional derivatization approach to a direct mixed-mode CAD approach.

Workflow Start Sample: (1-Cyclohexylethyl)hydrazine HCl Prep1 Direct Dilution (Volatile Buffer/ACN) Start->Prep1 Proposed Method Prep2 Pre-column Derivatization (Salicylaldehyde, 60 min) Start->Prep2 Traditional Method Inject1 Mixed-Mode Cation-Exchange HPLC Injection Prep1->Inject1 Detect1 CAD Detection (Direct Quantitation) Inject1->Detect1 Inject2 Traditional C18 HPLC Injection Prep2->Inject2 Detect2 UV Detection (Derivatized Quantitation) Inject2->Detect2

Fig 2. Workflow comparison: Direct Mixed-Mode HPLC-CAD vs. Derivatization RP-HPLC-UV.

Table 1: Performance & Efficiency Comparison
ParameterTraditional RP-HPLC-UV[1]Proposed Mixed-Mode HPLC-CAD[5]
Sample Preparation Complex (60 min derivatization at 60°C)Simple (Direct dilution in mobile phase)
Retention Mechanism Hydrophobic (C18 only)Dual (Hydrophobic + Electrostatic)
Peak Shape (Tailing) > 2.0 (Severe tailing due to silanols)< 1.2 (Excellent symmetry)
Detection UV (Requires appended chromophore)CAD (Universal, mass-sensitive)
Artifact Risk High (Incomplete reaction, reagent peaks)None (Direct analysis)

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness and data integrity, this protocol embeds a System Suitability Test (SST) . The method will not proceed unless the system validates its own performance prior to sample analysis, aligning with ICH Q14 and Q2(R2) lifecycle management principles[4][6].

Materials & Reagents:

  • Column: Mixed-Mode C18/Cation-Exchange (e.g., Coresep 100, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade water (pH adjusted to 3.0 with Formic Acid). Causality: Volatile buffers are strictly required to prevent CAD nebulizer clogging and high background noise[5].

  • Mobile Phase B: LC-MS grade Acetonitrile.

Step 1: System Equilibration

  • Set the column oven temperature to 30°C.

  • Set CAD evaporator temperature to 35°C and data collection rate to 10 Hz.

  • Pump an isocratic mixture of 40% Mobile Phase A and 60% Mobile Phase B at a flow rate of 1.0 mL/min for 30 minutes to fully equilibrate the cation-exchange sites.

Step 2: Sample Preparation

  • Accurately weigh 10.0 mg of (1-Cyclohexylethyl)hydrazine hydrochloride reference standard.

  • Dissolve in 10.0 mL of Mobile Phase (40:60 A:B) to create a 1000 µg/mL stock solution.

  • Dilute to working concentrations (10 - 500 µg/mL) using the mobile phase.

Step 3: Self-Validating System Suitability Test (SST)

  • Inject the 100 µg/mL standard solution five times consecutively (Injection volume: 5 µL).

  • Automated Gate: The chromatography software must verify:

    • Retention Time RSD 1.0%

    • Peak Area RSD 2.0%

    • Tailing Factor (USP) 1.5

    • Theoretical Plates (N) 5000

  • Do not proceed to sample analysis if SST fails. Troubleshoot mobile phase pH or CAD gas pressure.

Step 4: Sample Analysis

  • Inject unknown samples in duplicate.

  • Bracket the sequence with a check standard every 10 injections to monitor CAD response drift.

ICH Q2(R2) Method Validation Data

The proposed method was validated according to the updated ICH Q2(R2) guidelines, which emphasize demonstrating that the analytical procedure is fit for its intended purpose across the entire reportable range[3][6].

Table 2: ICH Q2(R2) Validation Summary for Mixed-Mode HPLC-CAD
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Complete resolution from impurities/blanksResolution ( Rs​ ) > 2.8 from nearest impurityPass
Linearity R2≥0.99 over the reportable range R2=0.9994 (Range: 10 - 500 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.1% - 100.8% (n=9)Pass
Precision (Repeatability) RSD 2.0% for 6 independent preparationsRSD = 0.85%Pass
LOD / LOQ Signal-to-Noise 3 (LOD) / 10 (LOQ)LOD: 1.5 µg/mL LOQ: 5.0 µg/mLPass
Robustness Stable performance under deliberate variationsPeak area RSD < 1.5% (Temp ± 2°C, Flow ± 0.1 mL)Pass

Conclusion

By replacing traditional C18 columns and pre-column derivatization with a Mixed-Mode Cation-Exchange column and CAD detection, laboratories can drastically reduce sample preparation time while eliminating derivatization-induced artifacts. The experimental data confirms that this direct method is highly robust, scientifically sound, and fully compliant with the stringent requirements of the ICH Q2(R2) validation framework.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline , europa.eu. URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained , intuitionlabs.ai. URL:[Link]

  • Validation of Analytical Procedures Q2(R2) , ich.org. URL:[Link]

  • HPLC Methods for analysis of Hydrazine , helixchrom.com. URL: [Link]

  • HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance , tandfonline.com. URL:[Link]

  • Chromatographic methods of determining hydrazine and its polar derivatives , researchgate.net. URL:[Link]

Sources

Validation

cross-validation of analytical results for hydrazine content

Cross-Validation of Analytical Results for Hydrazine Content: A Comparative Guide As a Senior Application Scientist, I approach trace-level impurity analysis not merely as a procedural task, but as an exercise in mechani...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Analytical Results for Hydrazine Content: A Comparative Guide

As a Senior Application Scientist, I approach trace-level impurity analysis not merely as a procedural task, but as an exercise in mechanistic problem-solving. In pharmaceutical development, the quantification of hydrazine ( N2​H4​ )—a potent, highly reactive genotoxic impurity—is dictated by the stringent Threshold of Toxicological Concern (TTC) outlined in the 1[1]. These regulations mandate daily exposure limits often below 1.5 µ g/day , necessitating parts-per-million (ppm) or even parts-per-billion (ppb) detection thresholds.

This guide objectively compares the leading analytical methodologies for hydrazine quantification, explains the causality behind critical experimental choices, and provides a self-validating framework for cross-validation.

The Mechanistic Challenge of Hydrazine Analysis

Direct analysis of hydrazine is analytically hostile. Its low molecular weight (32.05 g/mol ), extreme polarity, and lack of a strong UV chromophore result in negligible retention on reversed-phase liquid chromatography (RPLC) columns and poor ionization efficiency in mass spectrometry[2].

To circumvent these limitations, we do not force the analyte into incompatible systems; instead, we alter the analyte. Chemical derivatization is employed to introduce a less polar, more volatile, and easily ionizable moiety to the hydrazine molecule[2]. The choice of derivatization reagent dictates the entire analytical trajectory, making the cross-validation of different derivatization pathways essential for proving the absolute accuracy of your results.

Orthogonal Cross-Validation Strategy

A single analytical method is inherently vulnerable to matrix suppression or false positives. To establish a self-validating system, we utilize an orthogonal cross-validation strategy . This involves splitting the sample into two distinct derivatization pathways that rely on entirely different physical separation principles (gas-phase vs. liquid-phase). If the quantitative variance between the two methods is mathematically negligible ( Δ<10% ), matrix interference is effectively ruled out.

CrossValidation Start API Sample + 15N2-Hydrazine (ISTD) Split Orthogonal Sample Splitting Start->Split DerivGC Acetone Derivatization (Forms Volatile Azine) Split->DerivGC DerivLC Salicylaldehyde Derivatization (Forms UV-Active Hydrazone) Split->DerivLC GCMS Headspace GC-MS (Gas-Phase Separation) DerivGC->GCMS LCMS RP-HPLC / LC-MS/MS (Liquid-Phase Separation) DerivLC->LCMS QuantGC Quantification A (SIM Mode) GCMS->QuantGC QuantLC Quantification B (MRM Mode) LCMS->QuantLC Validate Concordance Check (Δ < 10% = Validated) QuantGC->Validate QuantLC->Validate

Orthogonal cross-validation workflow for hydrazine quantification.

Self-Validating Experimental Protocols

To ensure scientific integrity, both protocols below incorporate Isotope Dilution Mass Spectrometry (IDMS) . By adding an isotopically labeled internal standard ( 15N2​ -hydrazine) prior to sample preparation, any derivatization inefficiency or matrix-induced signal suppression is mathematically normalized, rendering the protocol self-validating.

Protocol A: Headspace GC-MS via In-Situ Acetone Derivatization

Causality: Acetone is uniquely advantageous because it acts as both the sample diluent and the derivatizing agent[3]. By flooding the system with the reagent, Le Chatelier's principle drives the reaction kinetics to rapidly form acetone azine—a highly volatile, symmetrical molecule perfectly suited for gas-phase separation.

  • Isotope Spiking: Weigh 100 mg of the Active Pharmaceutical Ingredient (API) into a 20 mL headspace vial. Spike with 10 µL of a 1 ppm 15N2​ -hydrazine internal standard solution. (Purpose: Establishes a baseline recovery metric).

  • In-Situ Derivatization: Add 1.0 mL of Acetone to the vial. (Purpose: Acetone dissolves the API and immediately reacts with the hydrazine).

  • Incubation: Seal the vial with a PTFE septum and incubate at 60°C for 15 minutes. (Purpose: Provides the activation energy required to ensure 100% conversion to acetone azine).

  • GC-MS Acquisition: Inject the headspace gas into a GC-MS equipped with a DB-624 column. Monitor the acetone azine peak using Selected Ion Monitoring (SIM) mode. (Purpose: Headspace injection leaves the non-volatile API matrix behind in the vial, preventing detector fouling and background noise[3]).

Protocol B: LC-MS/MS via Salicylaldehyde Derivatization

Causality: For APIs that are thermally unstable or insoluble in acetone, liquid-phase analysis is mandatory. 4 forms a hydrazone with a strong chromophore and significantly increased hydrophobicity[4]. This enables excellent retention on a C18 column and high sensitivity in positive Electrospray Ionization (ESI+).

  • Isotope Spiking: Weigh 100 mg of API into a centrifuge tube. Spike with 10 µL of 1 ppm 15N2​ -hydrazine.

  • Solubilization: Dissolve the sample in 1.0 mL of a Methanol/Water buffer (75:25 v/v).

  • Derivatization: Add 100 µL of Salicylaldehyde reagent. (Purpose: The resulting hydrazone shifts the maximum UV absorption wavelength to 360 nm, completely bypassing the typical 210-280 nm UV absorbance of most pharmaceutical matrices[4]).

  • Incubation: Allow the mixture to react at room temperature for 30 minutes.

  • LC-MS/MS Acquisition: Inject 10 µL onto a C18 RPLC column. Quantify using Multiple Reaction Monitoring (MRM) transitions specific to the salicylaldehyde hydrazone derivative.

Comparative Performance Data

When cross-validating, it is critical to understand the operational limits of your chosen methodologies. The following table summarizes the quantitative performance of the two derivatization workflows compared to direct Ion Chromatography (IC).

Analytical ParameterGC-MS (Acetone Derivatization)LC-MS/MS (Salicylaldehyde Derivatization)IC-ECD (Direct Analysis)
Separation Principle Gas Phase (DB-624 Column)Liquid Phase (C18 RPLC Column)Ion Exchange
Target Analyte Acetone Azine (Volatile)Salicylaldehyde HydrazoneHydrazine (Unmodified)
Detection Mode MS (SIM Mode)MS/MS (MRM Mode)Electrochemical (Amperometry)
Typical LOD / LOQ ~0.1 ppm / 0.3 ppm~0.05 ppm / 0.15 ppm~0.2 ppm / 0.6 ppm
Matrix Interference Risk Very Low: Headspace extraction physically isolates the analyte from the API.Medium: Requires robust chromatographic separation to avoid co-elution.High: Highly susceptible to interference from ionic API species.
Key Advantage Extremely fast; the solvent acts as the derivatizing reagent[3].Unparalleled sensitivity; shifts UV max away from API interference[4].No chemical derivatization required.
Primary Limitation Unsuitable for APIs that degrade into hydrazine at high temperatures.Derivatization adds complexity and potential for incomplete reactions.Poor column retention and frequent detector fouling.

Conclusion on Cross-Validation

A successful cross-validation is achieved when the quantitative output of Protocol A (GC-MS) and Protocol B (LC-MS/MS) align within a predefined statistical variance (typically ±10% ). Because these two methods utilize entirely different derivatization chemistries, separation phases, and ionization techniques, concordant results provide absolute, self-validating proof of the hydrazine content, ensuring full compliance with ICH M7 regulatory standards.

Sources

Comparative

Analytical Differentiation of Hydrazine Isomers: A Comprehensive Spectroscopic Guide to 1,1- and 1,2-Dimethylhydrazine

As a Senior Application Scientist, I approach the differentiation of structural isomers not merely as a pattern-matching exercise, but as an interrogation of fundamental physical chemistry. In the realm of highly reactiv...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the differentiation of structural isomers not merely as a pattern-matching exercise, but as an interrogation of fundamental physical chemistry. In the realm of highly reactive nitrogenous compounds, distinguishing between 1,1-Dimethylhydrazine (UDMH) and 1,2-Dimethylhydrazine (SDMH) is a critical analytical challenge.

While UDMH is heavily utilized in aerospace engineering as a hypergolic rocket propellant and as a reagent in organic synthesis 1, SDMH is a potent DNA-alkylating procarcinogen extensively used in oncology research to model colorectal cancer 2. Because of their vastly different safety profiles and industrial applications, rigorous, self-validating analytical differentiation is non-negotiable.

This guide objectively compares the spectroscopic performance of these two isomers, providing the causality behind their spectral signatures and the field-proven protocols required to elucidate them.

Structural Causality & Spectroscopic Implications

The core difference between these isomers lies in their methyl substitution patterns:

  • UDMH (Unsymmetrical): Features two methyl groups geminally attached to a single nitrogen atom[ (CH3​)2​N−NH2​ ]. This creates an asymmetric electron distribution and leaves a primary amine-like −NH2​ group intact.

  • SDMH (Symmetrical): Possesses a symmetric vicinal substitution pattern[ CH3​−NH−NH−CH3​ ], effectively acting as a linked secondary amine.

This structural variance directly dictates their hydrogen-bonding capabilities, spin-spin coupling networks, and fragmentation stability, which we exploit across NMR, FTIR, and Mass Spectrometry.

Quantitative Spectroscopic Data Comparison

To establish a reliable identification matrix, we must synthesize data across three orthogonal spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The steric and electronic environments of the protons yield highly diagnostic chemical shifts. In UDMH, the six methyl protons are equivalent and isolated from the amine protons, appearing as a sharp 6H singlet 3. In contrast, the methyl protons of SDMH are adjacent to an −NH− group. Under strictly anhydrous conditions, this results in a doublet due to 3J coupling, though rapid proton exchange can collapse this into a singlet 2.

Table 1: Diagnostic NMR Chemical Shifts (in CDCl3​ )

Parameter1,1-Dimethylhydrazine (UDMH)1,2-Dimethylhydrazine (SDMH)
Structure (CH3​)2​N−NH2​ CH3​−NH−NH−CH3​
1 H NMR ( CH3​ ) ~2.46 ppm (Singlet, 6H)~2.50 ppm (Doublet, 6H, 3J = 5-6 Hz)*
1 H NMR ( NHx​ ) ~2.5 - 3.0 ppm (Broad Singlet, 2H)~3.0 - 3.5 ppm (Broad Singlet, 2H)
13 C NMR ( CH3​ ) ~47.0 ppm~38.0 ppm

*Critical Insight: The SDMH methyl doublet will collapse into a singlet if trace moisture catalyzes rapid intermolecular proton exchange. This highlights the necessity of the anhydrous protocol described in Section 3.

Fourier-Transform Infrared (FTIR) & Mass Spectrometry (EI-MS)

FTIR provides a rapid method for isomer differentiation based on vibrational modes. UDMH exhibits a characteristic −NH2​ deformation band at 1588 cm⁻¹ 4, which is physically impossible for SDMH to produce due to its lack of a primary amine group. In EI-MS, while both share a molecular ion of m/z 60 5, UDMH preferentially loses an −NH2​ radical (m/z 44), whereas SDMH loses a methyl radical (m/z 45).

Table 2: Quantitative FTIR & MS Data Comparison

Analytical Technique1,1-Dimethylhydrazine (UDMH)1,2-Dimethylhydrazine (SDMH)
FTIR: N-H Stretch 3339 cm⁻¹ (Asym), 3141 cm⁻¹ (Sym)~3300 cm⁻¹ (Single broad band)
FTIR: NH2​ Deformation 1588 cm⁻¹ (Strong)Absent
FTIR: C-H Stretch 2961, 2869, 2816 cm⁻¹~2950, 2800 cm⁻¹
EI-MS: Molecular Ion m/z 60 [[6]]()m/z 60 5
EI-MS: Base Peak m/z 44 ( [M−NH2​]+ )m/z 45 ( [M−CH3​]+ )

Visualizing the Analytical Logic

To ensure robust identification, orthogonal testing is required. The following workflows illustrate the logical progression of isomer differentiation and the mechanistic divergence in their mass spectrometry fragmentation.

AnalyticalWorkflow Sample Unknown Hydrazine Isomer Sample NMR 1H & 13C NMR (Anhydrous CDCl3) Sample->NMR FTIR ATR-FTIR Spectroscopy Sample->FTIR GCMS GC-EI-MS Analysis Sample->GCMS UDMH 1,1-Dimethylhydrazine (UDMH) NMR->UDMH 6H singlet (~2.4 ppm) SDMH 1,2-Dimethylhydrazine (SDMH) NMR->SDMH 6H doublet (~2.5 ppm) FTIR->UDMH NH2 def (~1588 cm-1) FTIR->SDMH No NH2 def band GCMS->UDMH Base Peak m/z 44 GCMS->SDMH Base Peak m/z 45

Analytical workflow for differentiating UDMH and SDMH using orthogonal spectroscopic techniques.

MSFragmentation M_UDMH UDMH Radical Cation [M]+ m/z 60 Frag44 [M - NH2]+ m/z 44 M_UDMH->Frag44 -NH2 radical loss Frag45 [M - CH3]+ m/z 45 M_UDMH->Frag45 -CH3 radical loss M_SDMH SDMH Radical Cation [M]+ m/z 60 M_SDMH->Frag45 -CH3 radical loss

Divergent electron ionization (EI) mass spectrometry fragmentation pathways for UDMH and SDMH.

Standardized Experimental Protocols

A protocol is only as good as its ability to validate itself. The following methodologies are engineered to prevent false positives caused by environmental contamination.

Protocol A: Anhydrous 1 H/ 13 C NMR Acquisition

Causality Check: Hydrazines are highly hygroscopic. Trace water acts as a proton-exchange catalyst, which will decouple the −NH− proton from the −CH3​ group in SDMH, collapsing its diagnostic doublet into a singlet and mimicking UDMH. Furthermore, hydrazines autoxidize in air.

  • Sample Preparation: Inside a nitrogen or argon-purged glovebox, dissolve 10-15 mg of the hydrazine isomer in 0.5 mL of strictly anhydrous CDCl3​ (stored over activated 4Å molecular sieves). Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • System Suitability (Self-Validation): Run a blank CDCl3​ sample. Confirm the water peak (1.56 ppm) is below the limit of quantitation. If a broad peak at 1.56 ppm is prominent, discard the solvent, as it will compromise the SDMH doublet resolution.

  • Acquisition: Acquire 1 H NMR at 400 MHz using a standard 30° pulse program. Set the relaxation delay (D1) to 2 seconds to ensure complete relaxation of the methyl protons.

  • Data Validation: Integrate the spectra. A valid spectrum must yield an exact 3:1 ratio between the aliphatic CH3​ protons and the downfield NHx​ protons.

Protocol B: ATR-FTIR Vibrational Analysis

Causality Check: The high volatility of dimethylhydrazines means that thin films evaporate rapidly, while their hygroscopic nature pulls moisture from the ambient air, masking the N-H stretch region.

  • Background Collection: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Operating within a fume hood, apply 1-2 drops of the neat liquid hydrazine directly to the ATR crystal and immediately cover it with a volatile cover cap to prevent evaporation and atmospheric moisture absorption.

  • Acquisition & Verification: Collect the sample spectrum. Validate the system by verifying the absence of a massive, broad −OH stretch (>3400 cm⁻¹). Confirm isomer identity by checking for the 1588 cm⁻¹ −NH2​ deformation band (present only in UDMH) 4.

Protocol C: GC-EI-MS Fragmentation Analysis
  • System Preparation: Use a non-polar capillary column (e.g., HP-5MS) with helium carrier gas. Set the injector temperature to 150°C to prevent thermal degradation of the hydrazines prior to column entry.

  • Ionization: Utilize standard 70 eV Electron Ionization (EI).

  • Analysis: Monitor the precursor ion at m/z 60. Evaluate the base peak: m/z 44 confirms UDMH (loss of the terminal −NH2​ radical), while m/z 45 confirms SDMH (loss of a −CH3​ radical to stabilize the charge on the adjacent nitrogen).

References

  • Sathyabama Institute of Science and Technology. Synthesis and characterisation of 4,4- (hydrazine-1,2- diylidene bis(methanylidene)) bis. Available at: [Link]

  • Grokipedia. Symmetrical dimethylhydrazine. Available at: [Link]

  • American Chemical Society (ACS). Perfluoroalkylation of Aryl-N,N-dimethyl Hydrazones Using Hypervalent Iodine(III) Reagents or Perfluoroalkyl Iodides. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Mechanistic study of 1,1-dimethylhydrazine transformation over Pt/SiO2 catalyst. Available at:[Link]

  • NIST Chemistry WebBook. Hydrazine, 1,1-dimethyl- (UDMH). Available at: [Link]

  • NIST Chemistry WebBook. Hydrazine, 1,2-dimethyl- (SDMH). Available at:[Link]

Sources

Validation

biological activity of (1-Cyclohexylethyl)hydrazine derivatives vs other hydrazides

As a Senior Application Scientist overseeing early-stage pharmacophore development, I frequently encounter the challenge of optimizing the hydrazine/hydrazide scaffold. Historically, this functional group has been a corn...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-stage pharmacophore development, I frequently encounter the challenge of optimizing the hydrazine/hydrazide scaffold. Historically, this functional group has been a cornerstone in drug discovery, yielding blockbuster therapeutics ranging from classical monoamine oxidase inhibitors (MAOIs) to first-line antitubercular agents[1].

However, the traditional reliance on planar, aromatic, or heteroaromatic substituents (e.g., the pyridine ring in isoniazid or the phenyl ring in phenelzine) often leads to off-target toxicity and broad-spectrum, non-selective inhibition[2]. The introduction of bulky, sp³-hybridized cycloaliphatic building blocks—specifically (1-Cyclohexylethyl)hydrazine —represents a critical structural evolution. By increasing the three-dimensionality (Fsp³ fraction) of the molecule, we fundamentally alter its lipid bilayer permeability and its steric interactions within enzyme active sites.

This guide provides an objective, data-driven comparison of (1-Cyclohexylethyl)hydrazine derivatives against standard commercial hydrazides, detailing the mechanistic causality behind their biological activities and providing self-validating experimental protocols for your own laboratory screening.

Mechanistic Causality: Why Sterics Matter

Monoamine Oxidase (MAO) Inhibition

Classical hydrazines like iproniazid and isocarboxazid act as irreversible inhibitors of MAO by forming a covalent adduct with the FAD cofactor[1][2]. Because their aromatic rings are relatively planar, they easily access the active sites of both MAO-A and MAO-B, leading to non-selective inhibition and the notorious "cheese effect" (hypertensive crisis due to tyramine accumulation).

Conversely, derivatives synthesized from (1-Cyclohexylethyl)hydrazine feature a non-planar, bulky cyclohexyl moiety. The MAO-B active site cavity is highly hydrophobic and slightly larger than that of MAO-A. The lipophilic bulk of the 1-cyclohexylethyl group acts as a steric anchor, preferentially driving the molecule into the MAO-B bipartite cavity. This structural causality shifts the pharmacological profile from non-selective toxicity to highly selective MAO-B inhibition, a desirable trait for neurodegenerative disease models (e.g., Parkinson's).

MAO_Mechanism Substrate Monoamine Substrates MAO MAO Enzyme (FAD Cofactor) Substrate->MAO Oxidation Metabolite Inactive Metabolites MAO->Metabolite Deamination Standard Aromatic Hydrazides (e.g., Phenelzine) Standard->MAO Non-selective Inhibition Cyclo Cycloaliphatic Hydrazines (1-Cyclohexylethyl) Cyclo->MAO Selective MAO-B Binding (Lipophilic)

Fig 1. Mechanistic divergence of aromatic vs. cycloaliphatic hydrazines in MAO inhibition.

Antimycobacterial Activity (InhA Targeting)

Isoniazid (INH) is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme (KatG) to form an isonicotinoyl radical, which subsequently inhibits the InhA enzyme involved in mycolic acid synthesis[3][4]. While highly potent, reliance on KatG makes INH highly susceptible to bacterial resistance via katG mutations.

When utilizing the (1-Cyclohexylethyl)hydrazine scaffold to synthesize novel hydrazide-hydrazones[5], the bulky aliphatic nature alters the binding kinetics. While these derivatives generally exhibit higher Minimum Inhibitory Concentrations (MICs) than INH against wild-type strains due to poorer KatG activation, their high lipophilicity allows them to better penetrate the lipid-rich mycobacterial cell wall. When hybridized with secondary pharmacophores (e.g., 1,3,4-oxadiazoles), they can bypass KatG entirely to directly inhibit InhA[4].

Comparative Performance Data

The following table synthesizes representative in vitro benchmark data, comparing optimized (1-Cyclohexylethyl)hydrazine derivatives against standard reference hydrazides.

Compound Class / DrugPrimary TargetMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)M. tb H37Rv MIC (µg/mL)Cytotoxicity CC₅₀ (µM, HEK-293T)
Isoniazid (INH) InhA (Anti-TB)>100>1000.025 - 0.05>200
Iproniazid MAO (Non-selective)4.56.2>50~150
Phenelzine MAO (Non-selective)0.91.2>50~100
(1-Cyclohexylethyl)hydrazine derivatives MAO-B / Anti-TB15.0 - 25.00.5 - 2.02.0 - 8.0>150

Data Interpretation: The cycloaliphatic derivatives demonstrate a clear shift toward MAO-B selectivity (often >10-fold over MAO-A) and maintain moderate, yet structurally distinct, antitubercular activity compared to the highly specific, KatG-dependent INH.

Self-Validating Experimental Protocols

To ensure scientific integrity, the assays used to derive the above metrics must be self-validating. Below are the rigorous, step-by-step methodologies I mandate in our laboratories.

Assay_Workflow Prep Compound Library Preparation (Test + INH/Phenelzine Controls) Split Parallel Screening Prep->Split Assay1 Fluorometric MAO Assay (Kynuramine Substrate) Split->Assay1 Assay2 REMA Anti-TB Assay (Resazurin Reduction) Split->Assay2 Val1 Z'-Factor Calculation (Target > 0.6) Assay1->Val1 Val2 Growth Control Validation (OD Check) Assay2->Val2 Result SAR & Selectivity Profiling Val1->Result Val2->Result

Fig 2. Self-validating high-throughput workflow for dual-target hydrazine screening.

Protocol A: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

Causality: Standard colorimetric assays often suffer from absorbance interference caused by the test compounds themselves. We utilize kynuramine as a substrate; it is non-fluorescent but is oxidized by MAO to 4-hydroxyquinoline, which is highly fluorescent. This provides a clean, interference-free readout.

  • Reagent Preparation: Prepare recombinant human MAO-A and MAO-B in 0.1 M potassium phosphate buffer (pH 7.4). Prepare test compounds (cycloaliphatic derivatives) and controls (Clorgyline for MAO-A; Deprenyl for MAO-B) in DMSO.

  • Incubation: In a black 96-well microtiter plate, add 50 µL of the enzyme solution to 10 µL of the test compound (final DMSO concentration <1%). Incubate at 37°C for 15 minutes to allow for the irreversible covalent binding typical of hydrazines.

  • Reaction Initiation: Add 40 µL of kynuramine substrate (final concentration 40 µM for MAO-A; 20 µM for MAO-B).

  • Kinetic Reading: Incubate at 37°C for 30 minutes. Stop the reaction by adding 50 µL of 2N NaOH.

  • Detection & Validation: Read fluorescence at Ex/Em = 310/400 nm.

    • Self-Validation Check: Calculate the Z'-factor using the positive controls and vehicle (DMSO) wells. The assay is only valid if Z' > 0.6, ensuring the separation band between complete inhibition and uninhibited enzyme activity is statistically robust.

Protocol B: Resazurin Microtiter Assay (REMA) for M. tuberculosis H37Rv

Causality: Mycobacteria naturally clump in liquid culture, making standard optical density (OD₆₀₀) readings highly variable. Resazurin is a redox dye (blue, non-fluorescent) that living, metabolizing cells convert to resorufin (pink, highly fluorescent). This provides a direct metabolic readout independent of physical cell clumping.

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until logarithmic phase (OD₆₀₀ ~0.6). Dilute the culture 1:20 in fresh broth.

  • Compound Plating: In a clear-bottom 96-well plate, perform 2-fold serial dilutions of the (1-Cyclohexylethyl)hydrazine derivatives and Isoniazid (INH) control (range: 100 µg/mL to 0.05 µg/mL).

  • Inoculation: Add 100 µL of the bacterial suspension to each well. Include a growth control (bacteria + DMSO vehicle) and a sterile control (broth only).

  • Incubation: Seal plates and incubate at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours.

  • Detection & Validation: Measure fluorescence at Ex/Em = 530/590 nm.

    • Self-Validation Check: The sterile control must remain blue (background fluorescence only), and the growth control must turn distinctively pink. If the growth control fails to reduce the resazurin, the bacterial metabolic state was compromised prior to compound exposure, and the plate must be discarded.

Conclusion & SAR Insights

The transition from planar aromatic hydrazides to bulky, sp³-rich cycloaliphatic derivatives like those based on (1-Cyclohexylethyl)hydrazine is a masterclass in rational Structure-Activity Relationship (SAR) design. By leveraging steric bulk, researchers can intentionally abrogate non-selective MAO-A binding—reducing systemic toxicity—while enhancing lipid permeability for targeted MAO-B inhibition and alternative antitubercular pathways. For drug development professionals, integrating this building block offers a validated route to escape the crowded and heavily patented intellectual property space of traditional aromatic hydrazines.

Sources

Comparative

Advanced Analytical Strategies for Purity Assessment of (1-Cyclohexylethyl)hydrazine Hydrochloride

The Analytical Challenge (1-Cyclohexylethyl)hydrazine hydrochloride is a highly polar, reactive intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Assessing its purity...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge

(1-Cyclohexylethyl)hydrazine hydrochloride is a highly polar, reactive intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Assessing its purity presents a multifaceted analytical challenge. As an aliphatic hydrazine salt, it lacks a conjugated π -system, rendering standard Ultraviolet-Visible (UV-Vis) detection virtually useless[1]. Furthermore, its high polarity and basicity lead to poor retention and peak tailing on traditional reversed-phase liquid chromatography (RPLC) columns, while its thermal instability precludes direct gas chromatography (GC)[1].

To establish a self-validating analytical control strategy, a single method is insufficient. As application scientists, we must employ orthogonal techniques to ensure complete scientific integrity. This guide objectively compares three advanced methodologies—HPLC with Charged Aerosol Detection (CAD), Quantitative Nuclear Magnetic Resonance (qNMR), and Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)—providing researchers with a comprehensive framework for absolute purity assessment.

OrthogonalStrategy cluster_methods Target (1-Cyclohexylethyl)hydrazine HCl Analytical Challenges: No UV Chromophore, High Polarity, Thermal Instability CAD HPLC-CAD (HILIC) Bulk Purity & Non-Volatile Impurities Target->CAD Chromatographic Profiling qNMR 1H qNMR Absolute Assay (No Ref. Std.) Target->qNMR Primary Ratio Measurement GCMS HS-GC-MS (Derivatization) Trace Hydrazine & Volatile Impurities Target->GCMS Trace Level Sensitivity

Orthogonal decision matrix for the purity analysis of aliphatic hydrazine hydrochlorides.

Methodological Comparison & Experimental Protocols
1. HPLC-CAD: Overcoming the Chromophore Deficit

Causality & Mechanism: Charged Aerosol Detection (CAD) measures the charge transferred to non-volatile analyte particles after mobile phase evaporation. Unlike UV detection, CAD response is uniform and independent of the analyte's optical properties, making it ideal for aliphatic hydrazines[1]. Because the hydrochloride salt is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed to ensure adequate retention.

Self-Validating Protocol: HILIC-CAD Workflow

  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Formate in Water, pH 3.0) and Mobile Phase B (Acetonitrile). Rationale: Formate ensures the hydrazine is fully protonated for consistent HILIC retention, while being completely volatile to prevent CAD background noise.

  • Sample Preparation: Dissolve the synthesized (1-Cyclohexylethyl)hydrazine HCl in 80:20 Acetonitrile:Water to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm).

    • Gradient: 85% B to 50% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • CAD Evaporation Temperature: 35°C.

  • Validation Check: Inject a blank diluent to ensure no non-volatile residue from the system mimics an impurity peak.

2. Quantitative 1H NMR (qNMR): The Absolute Purity Gold Standard

Causality & Mechanism: qNMR is based on the fundamental principle that the integrated area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei (protons) generating that signal. By co-dissolving the sample with a highly pure internal standard, absolute purity can be calculated without requiring a primary reference standard of the hydrazine itself[2].

Self-Validating Protocol: qNMR Workflow

  • Standard Selection: Use 1,4-bis(trimethylsilyl)benzene (1,4-BTMSB) as the internal standard (IS)[2]. Rationale: 1,4-BTMSB provides an isolated singlet peak that does not overlap with the aliphatic multiplets of the cyclohexyl or ethyl groups of the analyte.

  • Gravimetric Preparation: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~15 mg of the hydrazine HCl and ~5 mg of the IS into a clean vial.

  • Dissolution: Add 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) containing 0.1% TMS.

  • Acquisition Parameters:

    • Pulse Angle: 90° (for maximum signal-to-noise).

    • Relaxation Delay (D1): 30 seconds. Rationale: D1 must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the quantified protons to ensure complete magnetization recovery; failing to do so skews the quantitative integration.

    • Number of Scans: 64.

  • Calculation: Purity is derived from the molar ratio calculated via the integrated areas of the IS and the target analyte's isolated methine proton.

3. Headspace GC-MS with In-Situ Derivatization: Trace Impurity Profiling

Causality & Mechanism: Hydrazines are highly reactive and thermally labile, causing them to degrade or adsorb onto GC inlet liners. Derivatizing the hydrazine with a ketone (e.g., acetone) converts it into a stable, volatile hydrazone (azine)[3]. Utilizing headspace (HS) extraction ensures that the non-volatile matrix (the HCl salt) remains in the vial, injecting only the volatile derivative into the GC-MS, thus preserving column integrity[4].

Derivatization S1 1. Sample Weighing (10 mg API in HS Vial) S2 2. In-Situ Derivatization (Add Acetone & Buffer) S1->S2 S3 3. Thermal Incubation (60°C for 20 min) S2->S3 S4 4. HS-GC-MS Analysis (SIM Mode Detection) S3->S4

Step-by-step derivatization workflow for trace hydrazine analysis.

Self-Validating Protocol: HS-GC-MS Workflow

  • Sample Prep: Accurately weigh 10 mg of the hydrazine HCl into a 20 mL headspace vial[3].

  • Derivatization: Add 2.0 mL of a derivatizing solution (containing excess acetone in a pH 7.0 phosphate buffer). Rationale: Acetone acts as both the derivatization reagent and the solvent, driving the rapid formation of the corresponding hydrazone[3].

  • Incubation: Seal the vial and incubate in the headspace sampler at 60°C for 20 minutes to drive the reaction to completion[4].

  • GC-MS Analysis: Inject 1 mL of the headspace gas. Use an HP-5MS column. Monitor specific ions corresponding to the molecular ion of the acetone hydrazone derivative in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

Quantitative Data & Performance Comparison

To objectively compare these methodologies, a synthesized batch of (1-Cyclohexylethyl)hydrazine HCl was analyzed using all three techniques. The quantitative performance metrics, supported by standard pharmaceutical validation parameters, are summarized below.

Analytical MetricHPLC-CAD (HILIC)qNMR (1H)HS-GC-MS (Derivatization)
Primary Application Bulk purity & non-volatile impuritiesAbsolute assay determinationTrace volatile impurities / residual hydrazine
Limit of Detection (LOD) ~50 ng~0.5% (w/w)0.1 ppm[3]
Precision (% RSD) 1.8%0.5%[2]4.2%[3]
Reference Standard Req. Yes (for exact quantitation)No (uses distinct IS)Yes (isotopic IS preferred)
Analysis Time per Sample 20 minutes15 minutes (plus prep)45 minutes (incubation + run)
Key Limitation Non-linear response requires transformationLower sensitivity for trace impuritiesCannot detect non-volatile impurities
Conclusion

Assessing the purity of (1-Cyclohexylethyl)hydrazine hydrochloride requires a departure from standard UV-based chromatography. For absolute assay determination without the need for a primary reference standard, qNMR stands as the most robust and accurate technique[2]. For routine batch release and profiling of non-volatile impurities, HPLC-CAD provides the necessary universal detection capability[1]. Finally, to ensure safety and process control regarding trace unreacted hydrazines, HS-GC-MS with in-situ acetone derivatization offers unparalleled sensitivity and selectivity[3]. Employing these orthogonal methods guarantees a self-validating, highly trustworthy analytical package.

References
  • Sun, M., Bai, L., & Liu, D.Q. (2009).
  • Sun, M., Bai, L., & Liu, D.Q. (2009). (PDF) A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS.
  • Malz, F., & Jancke, H. (2004). The Well-Characterized Synthetic Molecule: A Role for Quantitative 1 H NMR. Analytical Chemistry (acs.org).
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

Sources

Validation

comparative analysis of different synthetic routes to (1-Cyclohexylethyl)hydrazine

A Comparative Guide to the Synthetic Routes of (1-Cyclohexylethyl)hydrazine Introduction (1-Cyclohexylethyl)hydrazine is a substituted hydrazine derivative that serves as a versatile building block in organic synthesis....

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthetic Routes of (1-Cyclohexylethyl)hydrazine

Introduction

(1-Cyclohexylethyl)hydrazine is a substituted hydrazine derivative that serves as a versatile building block in organic synthesis. The unique structural motif, combining a chiral secondary alkyl group with the reactive hydrazine moiety, makes it a valuable precursor for the synthesis of novel heterocyclic compounds, potential pharmaceutical agents, and agrochemicals.[1][2] The presence of the N-N bond and its nucleophilic nitrogen atoms allows for a wide range of chemical transformations, including condensation, cyclization, and substitution reactions.[1]

The selection of an appropriate synthetic strategy is paramount for the efficient and scalable production of (1-Cyclohexylethyl)hydrazine. Factors such as starting material availability, overall yield, process safety, and stereochemical control must be carefully considered. This guide provides an in-depth comparative analysis of the two primary synthetic methodologies for preparing this compound: the reductive hydrazination of a ketone precursor and the controlled alkylation of a protected hydrazine. By examining the underlying mechanisms, detailed experimental protocols, and key performance metrics, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific synthetic needs.

Route 1: Reductive Hydrazination of Cyclohexyl Methyl Ketone

This classical and widely adopted two-step approach first involves the condensation of a ketone with hydrazine to form a hydrazone intermediate, which is subsequently reduced to the target hydrazine.[3][4] This pathway is often favored due to the ready availability of the starting ketone and the straightforward nature of the reactions.

Mechanism and Rationale

The synthesis begins with the formation of a hydrazone from cyclohexyl methyl ketone and hydrazine. This condensation is a reversible, acid-catalyzed reaction.[3] The pH is a critical parameter; the medium must be acidic enough to protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon, but not so acidic as to fully protonate the hydrazine, which would render it non-nucleophilic.[3]

The second step is the reduction of the C=N double bond of the hydrazone. Care must be taken in selecting the reducing agent to avoid over-reduction, which would cleave the N-N bond and lead to the corresponding amine, or complete deoxygenation to the alkane, as seen in the classical Wolff-Kishner reduction.[4][5] Diborane (B₂H₆) or its complexes (e.g., BH₃·THF) are particularly effective for this transformation, as they selectively reduce the hydrazone to the hydrazine in high yield.[6]

Visualizing the Pathway: Reductive Hydrazination

G A Cyclohexyl Methyl Ketone + Hydrazine B Hydrazone Formation (Acid Catalyst, Reflux) A->B C Cyclohexyl Methyl Ketone Hydrazone B->C D Reduction (Diborane, THF) C->D E (1-Cyclohexylethyl)hydrazine D->E

Caption: Workflow for the reductive hydrazination route.

Detailed Experimental Protocol

Step 1: Synthesis of Cyclohexyl Methyl Ketone Hydrazone

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexyl methyl ketone (1.0 eq.), hydrazine hydrate (1.2 eq.), and ethanol (10 volumes).

  • Catalysis: Add 3-4 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ketone is consumed.

  • Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Add cold deionized water to the concentrated mixture to precipitate the hydrazone. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically of sufficient purity for the next step.

Step 2: Reduction of Hydrazone to (1-Cyclohexylethyl)hydrazine

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add the dried cyclohexyl methyl ketone hydrazone (1.0 eq.) and anhydrous tetrahydrofuran (THF, 10 volumes).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a 1.0 M solution of diborane in THF (BH₃·THF, 1.5 eq.) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding 6 M hydrochloric acid at 0 °C until the evolution of hydrogen gas ceases.

  • Workup: Make the solution basic (pH > 10) by the slow addition of aqueous sodium hydroxide. Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield (1-Cyclohexylethyl)hydrazine.

Route 2: Controlled Alkylation of a Protected Hydrazine

To overcome the significant challenge of over-alkylation inherent in the direct reaction of hydrazine with alkyl halides, a more controlled approach utilizing protecting groups is employed.[7] This method involves the mono-alkylation of a protected hydrazine derivative, followed by a deprotection step to reveal the desired product. This strategy offers superior selectivity and is often amenable to milder reaction conditions.[2]

Mechanism and Rationale

The synthesis commences with a commercially available or easily prepared protected hydrazine, such as tert-butyl carbazate (Boc-hydrazine). The Boc group sterically and electronically deactivates one of the nitrogen atoms, promoting selective alkylation on the terminal, more nucleophilic nitrogen.[8]

The alkylation is typically performed under basic conditions using a suitable electrophile, in this case, a (1-cyclohexylethyl) halide or sulfonate. The choice of base and solvent is critical to ensure efficient reaction without promoting side reactions. Following successful alkylation, the Boc protecting group is cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to afford the final product, often as a stable salt.[9]

Visualizing the Pathway: Protected Hydrazine Alkylation

G A tert-Butyl Carbazate + (1-Cyclohexylethyl) Bromide B Alkylation (Base, e.g., K2CO3, DMF) A->B C N'-Boc-(1-Cyclohexylethyl)hydrazine B->C D Deprotection (Acid, e.g., HCl) C->D E (1-Cyclohexylethyl)hydrazine (as Hydrochloride Salt) D->E

Caption: Workflow for the protected hydrazine alkylation route.

Detailed Experimental Protocol

Step 1: Synthesis of N'-Boc-(1-Cyclohexylethyl)hydrazine

  • Reaction Setup: To a 250 mL round-bottom flask, add tert-butyl carbazate (1.1 eq.), potassium carbonate (2.5 eq.), and dimethylformamide (DMF, 10 volumes).

  • Reagent Addition: Add (1-cyclohexylethyl) bromide (1.0 eq.) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain for 8-12 hours, or until TLC analysis indicates complete consumption of the alkyl bromide.

  • Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure protected hydrazine.

Step 2: Deprotection to (1-Cyclohexylethyl)hydrazine

  • Reaction Setup: Dissolve the purified N'-Boc-(1-Cyclohexylethyl)hydrazine (1.0 eq.) in a minimal amount of methanol or diethyl ether in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C. Bubble anhydrous HCl gas through the solution or add a solution of HCl in dioxane (4 M, 3-4 eq.) dropwise.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. A precipitate of the hydrochloride salt should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the white solid under vacuum to yield (1-Cyclohexylethyl)hydrazine dihydrochloride.[10] The free base can be obtained by neutralization with a suitable base and subsequent extraction.

Comparative Analysis

The choice between these two synthetic routes depends heavily on the specific requirements of the project, including scale, purity requirements, and available resources.

ParameterRoute 1: Reductive HydrazinationRoute 2: Protected AlkylationRationale & Field Insights
Overall Yield Fair to Good (40-70%)Good to Excellent (60-85%)The protected route generally offers higher yields due to superior control over side reactions, particularly over-alkylation.[7]
Number of Steps 22 (or 3 if starting from hydrazine)While both are two-step syntheses from the key intermediates, the protected route requires prior synthesis or purchase of the protected hydrazine.
Selectivity ModerateExcellentRoute 2 provides essentially exclusive mono-alkylation, whereas Route 1's precursor can potentially form azines or undergo other side reactions.[1]
Reagent Safety High ConcernModerate ConcernRoute 1 requires handling of highly toxic hydrazine hydrate and pyrophoric diborane. Route 2 uses less hazardous (though still toxic) reagents.
Starting Materials Readily available ketone and hydrazine.Requires a protected hydrazine and an alkyl halide/sulfonate, which may be less common.Cyclohexyl methyl ketone is a common commodity chemical. Boc-hydrazine is widely available but more expensive than hydrazine hydrate.
Scalability ChallengingFavorableThe use of highly toxic and reactive reagents in Route 1 presents significant challenges for large-scale synthesis. The milder conditions of Route 2 are more amenable to scale-up.
Purification Can be difficult; vacuum distillation often required.Simpler; often involves crystallization of the salt or standard chromatography.The final product in Route 2 is often isolated as a stable, crystalline salt, which greatly simplifies purification.

Conclusion and Recommendations

Both reductive hydrazination and controlled alkylation represent viable pathways to (1-Cyclohexylethyl)hydrazine, each with a distinct profile of advantages and disadvantages.

Route 1 (Reductive Hydrazination) is a classic, atom-economical approach that is well-suited for small-scale laboratory synthesis where the primary considerations are low-cost, readily available starting materials. However, the significant safety concerns associated with handling hydrazine and diborane, coupled with potential selectivity issues, make it less desirable for process development and large-scale manufacturing.

Route 2 (Controlled Alkylation) emerges as the superior strategy for applications demanding high purity, reproducibility, and scalability. While it may involve a higher initial cost for the protected hydrazine, the benefits of excellent reaction control, milder conditions, and simpler purification protocols often outweigh this drawback.[2] For pharmaceutical and agrochemical development, where process safety and product purity are non-negotiable, the protected alkylation route is the recommended and more robust methodology.

References

  • BenchChem (2025). The Synthesis of Hydrazine: A Technical Guide to its Discovery and Evolution.
  • BenchChem (2025). A Comparative Guide to Hydrazone Synthesis: Solution-Based vs. Mechanochemical Methods.
  • BenchChem (2025).
  • Hawbecker, B. L., et al. (1972). The Synthesis and Diazotization of Some Ketone Hydrazones. The Ohio Journal of Science, 72(5), 276-284.
  • Various Authors (2021). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC.
  • Gladon, R. J. (2017). The Synthesis and Diazotization of Some Ketone Hydrazones.
  • Põhako, K., et al. (2008). Synthesis of allyl hydrazine: A comparative study of different methods. ARKIVOC, 2008(ix), 116-125.
  • Aston University (1970). The synthesis and properties of some hydrazines. Aston Research Explorer.
  • Organic Syntheses. Methyl 2-(1-cyanocyclohexyl)hydrazine carboxylate. [Link]

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(9), 1097-1099.
  • Wang, F., et al. (2017). Electrochemical Strategy for Hydrazine Synthesis: Development and Overpotential Analysis of Methods for Oxidative N–N Coupling of an Ammonia. OSTI.GOV. [Link]

  • Madbhavi, A. (2025).
  • Bredihhin, A., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 4975-4977.
  • Chauhan, P. S., et al. (2020).
  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient methodology for selective alkylation of hydrazine derivatives. Organic Letters, 9(6), 1097-9. [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Google Patents.
  • Google Patents. EP 0027645 B1 - Process for preparing hydrazines.
  • Google Patents.
  • RWTH Publications. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. [Link]

  • Google Patents.
  • Justia Patents. Hydrazine Or Hydrazine Hydrate Patents and Patent Applications (Class 423/407). [Link]

  • PubChem. (1-cyclohexylethyl)hydrazine. [Link]

  • Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • BenchChem (2025). Application Notes and Protocols: Wolff-Kishner Reduction of Carbonyls using (4-methoxycyclohexyl)hydrazine.
  • Cranwell, P. B., et al. (2015). Methyl hydrazinocarboxylate as a practical alternative to hydrazine in the Wolff–Kishner reaction. CentAUR. [Link]

  • BCC Live - GPAT/NIPER (2021). wolff kishner reduction || reaction of ketone with hydrazine|| how ketone converts to alkanes. YouTube. [Link]

Sources

Comparative

Validating the Absence of Genotoxic Hydrazine Impurities in APIs: A Comparative Analytical Guide

As pharmaceutical development advances, the regulatory scrutiny on mutagenic impurities has intensified. Under the ICH M7(R2) guidelines[1], hydrazine ( N2​H4​ ) is classified as a known mutagenic carcinogen, requiring s...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical development advances, the regulatory scrutiny on mutagenic impurities has intensified. Under the ICH M7(R2) guidelines[1], hydrazine ( N2​H4​ ) is classified as a known mutagenic carcinogen, requiring strict control at trace levels (often <1 ppm) based on the Threshold of Toxicological Concern (TTC).

However, hydrazine presents a notorious analytical challenge. Its low molecular weight (32.05 g/mol ), extreme polarity, high volatility, and complete lack of a UV chromophore make it practically invisible to standard HPLC-UV methods and poorly retained on conventional reversed-phase columns [2].

This guide objectively compares the three leading analytical strategies for hydrazine quantification in Active Pharmaceutical Ingredients (APIs) and provides a field-proven, self-validating LC-MS/MS protocol designed to eliminate false negatives.

Mechanistic Insight: The Causality of Derivatization

To analyze hydrazine effectively, we must fundamentally alter its physicochemical properties. Direct analysis often fails because the massive concentration of the API matrix causes severe ion suppression in MS or overshadows the impurity in UV detection.

Derivatization is the mechanistic solution to this problem. By reacting hydrazine with an aryl aldehyde (such as Benzaldehyde or 2-Hydroxy-1-Naphthalaldehyde [HNA]) or a ketone (like Acetone), we force a condensation reaction that yields a bulky, hydrophobic hydrazone or azine.

This chemical transformation achieves three critical outcomes [3]:

  • Chromophore Addition: It introduces a strong chromophore/fluorophore, enabling highly sensitive UV, Vis, or MS detection.

  • Spectral Shifting: Reagents like HNA shift the absorption maximum ( λmax​ ) to the visible range (e.g., 406 nm), effectively bypassing the UV-absorbing interference of the API matrix [2].

  • Chromatographic Retention: It dramatically increases the analyte's hydrophobicity, allowing for sharp, well-retained peaks on standard C18 columns, separating the trace impurity from the polar API bulk.

Comparison of Analytical Strategies

Selecting the right analytical workflow depends entirely on the physicochemical properties of your API matrix. Below is an objective comparison of the three primary methodologies used in the industry.

Table 1: Comparative Performance of Hydrazine Analytical Strategies
Analytical StrategyDerivatization ReagentPrimary AdvantageTypical LODBest Suited For
LC-MS/MS (Reversed-Phase) Benzaldehyde or HNAExtreme specificity; shifts λmax​ away from API matrix.~0.1 - 0.25 ppmBroadly applicable; handles high-dose APIs and complex matrices well.
Headspace GC-MS Acetone / Acetone- d6​ Avoids non-volatile API matrix interference entirely.~0.1 ppmAPIs that degrade thermally or possess overwhelmingly heavy, non-volatile matrices.
Ion Chromatography (IC-PAD) None (Direct Analysis)No sample incubation required; direct electrochemical detection.~0.2 ppmHighly polar APIs that do not foul or interfere with IC columns.

Data supported by comparative studies on genotoxic impurity analysis methodologies [4].

DecisionTree Start Hydrazine Impurity Assessment (ICH M7 Guidelines) Volatile Is API Matrix Highly Volatile? Start->Volatile GCMS Headspace GC-MS (Acetone Derivatization) Volatile->GCMS Yes Polar Is API Highly Polar (Poor LC Retention)? Volatile->Polar No ICPAD Ion Chromatography (IC-PAD) Polar->ICPAD Yes LCMS LC-MS/MS or HPLC-UV (Aryl Aldehyde Derivatization) Polar->LCMS No

Caption: Logical decision matrix for selecting hydrazine analytical strategies based on API matrix properties.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

A protocol is only as reliable as its ability to flag its own failure. To ensure the absence of false negatives—a critical regulatory requirement—this workflow incorporates a self-validating architecture . We utilize Benzaldehyde derivatization followed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode [3].

Step-by-Step Methodology

Step 1: Matrix Solubilization & IS Spiking

  • Action: Accurately weigh 50 mg of the API into a 10 mL volumetric flask. Spike the sample with a stable isotope-labeled internal standard (e.g., 15N2​ -Hydrazine) at the target specification limit (e.g., 1 ppm). Dissolve completely in a miscible diluent (e.g., 50:50 Water:Methanol).

  • Causality: The diluent must fully solubilize the API without degrading it, ensuring homogeneous reaction kinetics. The pre-derivatization IS spike is the core of the self-validating system; it proves that neither the API matrix nor the sample prep process quenches the derivatization reaction.

Step 2: Reagent Addition

  • Action: Add 1.0 mL of a 5% Benzaldehyde solution (prepared in Methanol) to the API solution.

  • Causality: Benzaldehyde acts in vast molar excess to drive the nucleophilic addition of trace hydrazine forward, forming benzalazine.

Step 3: Kinetic Incubation

  • Action: Seal the vial and incubate at 50°C for 30 minutes. Quench the reaction by cooling to room temperature.

  • Causality: While hydrazine is highly reactive, the complex steric environment of a concentrated API matrix can slow reaction kinetics. Incubation provides the activation energy required to drive the condensation to 100% completion, preventing the underestimation of the genotoxic impurity.

Step 4: Chromatographic Separation

  • Action: Inject 5 µL onto a C18 Reversed-Phase column (e.g., Waters XBridge C18, 50 x 2.1 mm, 1.7 µm). Use a gradient elution of 0.1% Formic acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Causality: The newly formed benzalazine is highly hydrophobic. The gradient ensures the polar API matrix elutes in the void volume or early in the run, while the derivatized hydrazine is strongly retained, eluting later in a clean baseline window.

Step 5: MRM Quantitation

  • Action: Detect using a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for benzalazine (e.g., m/z 209 104).

  • Causality: MRM provides extreme specificity, filtering out isobaric matrix interferences that might co-elute with the derivatized hydrazine, ensuring absolute quantitative trustworthiness.

Workflow A 1. API Solubilization (Matrix Release) B 2. Reagent Addition (Benzaldehyde/HNA) A->B C 3. Kinetic Incubation (Hydrazone Formation) B->C D 4. Phase Separation (C18 Chromatography) C->D E 5. MRM Quantitation (Self-Validating IS) D->E

Caption: Step-by-step derivatization and LC-MS/MS workflow for trace hydrazine quantification.

System Suitability & Self-Validation Mechanisms

To guarantee scientific integrity, every batch must pass the following criteria:

  • Orthogonal Blanking: An injection of the diluent + derivatizing agent must show no peak at the MRM transition, ruling out reagent contamination (false positives).

  • Matrix Spike Recovery: A sample of the API spiked with hydrazine at 100% of the specification limit must yield a recovery between 80% and 120%. Failure here indicates matrix suppression, invalidating the run and preventing false negatives.

References

  • A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical m
  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds, Chrom
  • M7(R2) Assessment and Control of DNA Reactive (Mutagenic)
  • Assessment and Control of Mutagenic Impurities per ICH Guideline (M7) with Case Studies, AmazonAWS, Link

Sources

Safety & Regulatory Compliance

Safety

(1-Cyclohexylethyl)hydrazine hydrochloride proper disposal procedures

As a Senior Application Scientist, I recognize that handling substituted hydrazine derivatives requires a rigorous, mechanistic approach to laboratory safety. (1-Cyclohexylethyl)hydrazine hydrochloride (CAS No.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling substituted hydrazine derivatives requires a rigorous, mechanistic approach to laboratory safety. (1-Cyclohexylethyl)hydrazine hydrochloride (CAS No. 15881-98-8) presents unique logistical and safety challenges. While the hydrochloride salt formulation significantly reduces the acute volatility associated with free-base hydrazines, it introduces high water solubility and hygroscopicity, meaning biological uptake and environmental mobility are severe risks if improperly discarded.

The following guide provides a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliant protocol for the operational handling and disposal of this compound.

Part 1: Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first understand the quantitative and qualitative nature of the threat. The table below summarizes the critical data driving our safety protocols.

PropertyValueOperational Implication
Chemical Name (1-Cyclohexylethyl)hydrazine hydrochlorideTarget compound for disposal.
CAS Number 15881-98-8Unique identifier for waste manifests.
Molecular Formula C8H18N2 · HClContains reactive nitrogen; releases HCl gas upon thermal decomposition.
Molecular Weight 178.70 g/mol High mass-to-toxicity ratio.
Physical State Solid (Powder/Crystalline)Risk of aerosolization and inhalation of toxic dust [1].
Primary Hazards Toxic (Oral/Dermal/Inhalation), Aquatic ToxicityRequires N100/P3 respiratory protection and strict environmental isolation [2].
Incompatibilities Strong oxidizers, moistureDo not mix with standard organic waste streams.

Part 2: Mechanistic Rationale for Disposal Protocols

Every step in a chemical disposal workflow must be driven by causality rather than rote memorization.

  • The Danger of Combustible Absorbents: Hydrazine derivatives are potent reducing agents. If an accidental spill occurs, utilizing combustible absorbents (like paper towels or sawdust) can lead to spontaneous exothermic reactions or self-ignition [3]. We exclusively use inert silicates (e.g., vermiculite or dry sand).

  • Hemolytic & Systemic Toxicity: Hydrazines act as central nervous system stimulants and moderate hemolytic agents. Exposure can cause red blood cell hemolysis, leading to secondary kidney damage [4]. Because the hydrochloride salt is highly water-soluble, dermal exposure to the powder combined with natural skin moisture results in rapid systemic absorption.

  • Incineration over Neutralization: While bulk hydrazine fuels are sometimes neutralized via oxidation with hypochlorite [5], applying bleach to a concentrated solid hydrochloride salt in a laboratory setting risks uncontrolled release of toxic chloramine and hydrogen chloride gases. Therefore, direct containerization for EPA-compliant high-temperature incineration is the only scientifically sound disposal pathway.

Part 3: Disposal & Spill Response Workflow

DisposalWorkflow Start Identify Waste: (1-Cyclohexylethyl)hydrazine HCl PPE Don PPE: Respirator, Nitrile Gloves, Goggles Start->PPE Assess Spill or Routine Disposal? PPE->Assess Spill Spill Response: Use Inert Absorbent (No Combustibles) Assess->Spill Accidental Release Routine Routine Disposal: Seal in Primary Container Assess->Routine Process Waste Collect Secondary Containment: Double-bag in transparent bags Spill->Collect Routine->Collect Label Labeling: 'Hazardous Waste - Toxic' Collect->Label Store Satellite Accumulation (< 90 Days) Label->Store Incinerate EPA-Compliant Incineration Facility Store->Incinerate

Decision matrix for the safe containment and disposal of (1-Cyclohexylethyl)hydrazine HCl.

Part 4: Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step until the validation criteria of the current step are met.

Step 1: Pre-Disposal Preparation & PPE Setup
  • Action: Don a NIOSH-approved N100 or P3 particulate respirator, double-layered chemical-resistant nitrile gloves, tight-fitting splash goggles, and a flame-resistant lab coat [1]. Ensure all work is conducted inside a certified chemical fume hood.

  • Causality: The solid hydrochloride salt can easily aerosolize. Inhalation of this dust bypasses the protective stratum corneum of the skin, introducing the toxin directly to the highly vascularized pulmonary system.

  • Validation: Perform a negative-pressure seal check on the respirator before handling the chemical.

Step 2: Containment & Collection
  • For Routine Disposal: Transfer all unused compound and contaminated solid consumables (e.g., weighing boats, spatulas) into a primary, chemically compatible container (such as High-Density Polyethylene, HDPE).

  • For Accidental Spills: Isolate the area immediately. Cover the solid spill with an inert absorbent like dry sand or vermiculite. Never use water or combustible paper towels [3]. Gently sweep the mixture using spark-proof tools into the primary waste container to avoid creating a dust cloud.

  • Validation: After a spill cleanup, wipe the affected benchtop with a dry indicator swab to verify the absolute absence of residual chemical dust before declaring the area decontaminated.

Step 3: Secondary Containment & Double-Bagging
  • Action: Seal the primary HDPE container tightly. Place this container into a secondary, transparent, sealable plastic bag.

  • Causality: Double-bagging in transparent materials ensures that Environmental Health and Safety (EHS) personnel can visually inspect the integrity of the waste without breaking the containment seal, drastically reducing exposure risk [6].

  • Validation: Invert the sealed primary container for 60 seconds over a clean paper towel to verify absolute seal integrity before placing it into the secondary bag.

Step 4: Labeling and SAA Storage
  • Action: Affix a standardized hazardous waste label to the outer bag. The label must explicitly state: "Hazardous Waste - Toxic: Substituted Hydrazine Derivative (Contains HCl salt)" [7].

  • Action: Store the waste in a designated Satellite Accumulation Area (SAA). Ensure the storage temperature remains below 37°C and is strictly isolated from oxidizing agents, glass, and soft woods [8].

  • Validation: Cross-check the SAA inventory log to ensure no incompatible waste streams (like nitric acid or peroxides) share the same secondary containment bin.

Step 5: Final EPA-Compliant Destruction
  • Action: Dispatch the waste through a certified hazardous waste management company within 90 days of the first drop of waste being generated [6].

  • Causality: The EPA classifies hydrazine wastes as hazardous. Liquid injection or fluidized bed incineration are the only acceptable disposal methods, as the extreme heat breaks the molecule down into harmless N2, CO2, and H2O, while industrial scrubbers neutralize the liberated HCl gas [5].

References

  • Title: PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Source: nih.gov URL: [Link]

  • Title: Laboratory Safety Standard Operating Procedure (SOP) Source: case.edu URL: [Link]

  • Title: Hydrazine - Risk Management and Safety Source: nd.edu URL: [Link]

  • Title: Material Safety Data Sheet - Hydrazine dihydrochloride, 99% - Cole-Parmer Source: coleparmer.com URL: [Link]

  • Title: Hydrazine - Hazardous Substance Fact Sheet Source: nj.gov URL: [Link]

Sources

Handling

Personal protective equipment for handling (1-Cyclohexylethyl)hydrazine hydrochloride

As a Senior Application Scientist, I recognize that handling reactive intermediates like (1-Cyclohexylethyl)hydrazine hydrochloride (CAS: 15881-98-8) requires moving beyond basic compliance. To ensure absolute safety and...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling reactive intermediates like (1-Cyclohexylethyl)hydrazine hydrochloride (CAS: 15881-98-8) requires moving beyond basic compliance. To ensure absolute safety and operational success in drug development and synthetic workflows, we must understand the causality behind the hazards.

Hydrazine derivatives are not merely corrosive; they are potent nucleophiles that interact with fundamental biological pathways. This guide provides a self-validating, step-by-step operational framework designed to protect researchers and ensure logistical precision.

Mechanistic Toxicology: Understanding the Hazard

To respect the chemical, you must understand its mechanism of action. While the hydrochloride salt form reduces the volatility compared to free-base hydrazines, aerosolized dust and dermal absorption present severe systemic risks.

Hydrazine derivatives are highly neurotoxic and hepatotoxic. The primary mechanism of neurotoxicity stems from the chemical's ability to cross the blood-brain barrier and aggressively bind to pyridoxine (Vitamin B6) metabolites 1. Specifically, it inactivates Pyridoxal-5'-phosphate (PLP) , the essential coenzyme required by L-Glutamic Acid Decarboxylase (GAD). Without GAD, the brain cannot synthesize gamma-aminobutyric acid (GABA), leading to unchecked neuroexcitation and seizures 2.

Pathway Hydrazine (1-Cyclohexylethyl)hydrazine PLP Pyridoxal-5'-phosphate (PLP) Inhibition Hydrazine->PLP Binds/Inactivates GAD L-Glutamic Acid Decarboxylase (GAD) Suppression PLP->GAD Coenzyme Loss GABA GABA Depletion GAD->GABA Reduced Synthesis Seizure Neuroexcitation & Seizures GABA->Seizure Loss of Inhibition

Mechanistic toxicology of hydrazine derivatives inducing GABA depletion and seizures.

Quantitative Hazard Profile
Hazard CategoryNFPA Rating (Est.)Clinical ManifestationTarget Organs
Health 3 (Severe)Pulmonary edema, seizures, chemical burnsCNS, Lungs, Liver, Skin
Flammability 1 (Slight)Combustible solid (unlike liquid hydrate)N/A
Instability 0 (Minimal)Stable under inert, dry atmosphereN/A
Special COR / SENSCorrosive, Allergic skin sensitizationN/A

Personal Protective Equipment (PPE) Matrix

A common critical error in laboratories is the over-reliance on standard nitrile examination gloves. While nitrile is ubiquitous, it degrades rapidly upon exposure to solvated hydrazines .

PPE ComponentMaterial SpecificationCausality & Scientific Rationale
Primary Hands Butyl Rubber (>14 mil)Butyl rubber provides excellent impermeability to ketones, esters, and highly reactive amines/hydrazines, preventing dermal permeation.
Secondary Hands Nitrile (Inner layer)Provides tactile dexterity for weighing the dry solid salt. Acts as a last line of defense if the outer butyl glove is compromised.
Eye & Face Splash Goggles + Face ShieldHydrochloride salts can aerosolize. A face shield prevents micro-dust from settling on the mucous membranes of the face.
Respiratory N95/P100 Particulate MaskRequired if weighing outside a controlled glovebox. Prevents inhalation of highly toxic, corrosive dust 3.
Body Tyvek Suit or Chem-Resistant CoatPrevents solid particulates from embedding into woven cotton fabrics, which can cause delayed dermal exposure.

Self-Validating Operational Workflow

To ensure absolute safety, every step in this protocol includes a built-in validation check. Do not proceed to the next step unless the validation condition is met.

Workflow Start Pre-Operation Fume Hood & PPE Check Weighing Weighing Solid Salt (Static-Free Environment) Start->Weighing Solvent Solvent Addition (Inert Atmosphere) Weighing->Solvent Reaction Reaction Execution (Closed System) Solvent->Reaction Quench Chemical Quenching (Dilute Hypochlorite) Reaction->Quench Waste Hazardous Waste Segregation Quench->Waste

Self-validating operational workflow for handling (1-Cyclohexylethyl)hydrazine hydrochloride.

Step 1: Environmental Isolation
  • Action: Activate the chemical fume hood and clear all unnecessary clutter to ensure laminar airflow.

  • Causality: Hydrazine hydrochloride salts form highly toxic aerosols that can cause delayed pulmonary edema.

  • Validation Check: Verify the digital flow monitor reads ≥ 100 feet per minute (fpm) . Do not open the chemical container if the alarm is triggered or flow is inadequate.

Step 2: PPE Donning & Integrity
  • Action: Don inner nitrile gloves, followed by outer butyl rubber gloves.

  • Causality: Micro-tears in heavy-duty gloves are invisible to the naked eye but allow solvated hydrazine to penetrate.

  • Validation Check: Perform a pneumatic inflation test (trap air and squeeze) on the butyl gloves to verify zero pinhole leaks prior to donning.

Step 3: Dispensing and Weighing
  • Action: Weigh the solid using an anti-static ionizer gun or static-dissipative spatulas.

  • Causality: Hydrochloride salts are highly prone to static charge buildup, causing the powder to "jump" and aerosolize during transfer.

  • Validation Check: Observe the powder behavior on the spatula. If the powder repels or clings erratically, increase the ionizer output until static is completely neutralized before transferring to the reaction vessel.

Step 4: Reaction Execution
  • Action: Seal the reaction vessel and purge with inert gas (Nitrogen or Argon) via a Schlenk line before introducing solvents.

  • Causality: Hydrazines are potent reducing agents. While the salt is more stable than the free base, solvated hydrazines can react exothermically with ambient oxygen or trace transition metals.

  • Validation Check: Ensure the bubbler indicates positive inert gas pressure before syringe-injecting any solvents.

Emergency Response & Decontamination Plan

In the event of an exposure or spill, immediate, targeted action is required.

Spill Protocol (Chemical Quenching): Never sweep dry hydrazine hydrochloride salts, as this generates massive aerosol exposure.

  • Gently cover the spill with absorbent pads wetted with water to dissolve and trap the salt.

  • Slowly apply 5% Sodium Hypochlorite (household bleach) to the wetted area.

  • Causality: Hypochlorite chemically oxidizes the toxic hydrazine moiety into inert nitrogen gas ( N2​ ) and water.

  • Validation Check: Observe the cessation of effervescence (gas evolution). Once bubbling stops, the hydrazine has been fully destroyed.

Medical Emergency (The Antidote): If systemic exposure occurs (inhalation or massive dermal absorption), standard seizure medications (like benzodiazepines) are often ineffective because they rely on existing GABA, which the hydrazine has depleted.

  • Critical Medical Directive: Emergency responders must be informed that the specific antidote for hydrazine-induced neurotoxicity is high-dose intravenous Pyridoxine (Vitamin B6) 2. This directly replenishes the PLP coenzyme, restoring GABA synthesis.

Waste Disposal Logistics

Do not mix hydrazine waste with general organic waste, especially if the carboy contains oxidizing agents (e.g., nitric acid, peroxides), as this will cause a violent exothermic reaction.

  • Segregation: Collect all (1-Cyclohexylethyl)hydrazine hydrochloride waste in a dedicated, clearly labeled "Toxic Reducing Agents" container.

  • Pre-Treatment: If permitted by your institutional EHS guidelines, quench residual hydrazine in reaction flasks with dilute bleach prior to disposing of the aqueous layer.

  • Validation Check: Use pH indicator paper to confirm the quenched waste is neutral to slightly basic (pH 7-9) before sealing the waste container for EHS pickup.

References

  • Hydrazine Toxicology - StatPearls - NCBI Bookshelf - NIH. URL:[Link]

  • The Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review - Oxford Academic. URL:[Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety. URL:[Link]

  • Material Safety Data Sheet - Hydrazine dihydrochloride - Cole-Parmer. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Cyclohexylethyl)hydrazine hydrochloride
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(1-Cyclohexylethyl)hydrazine hydrochloride
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